Product packaging for Pyoluteorin(Cat. No.:CAS No. 25683-07-2)

Pyoluteorin

货号: B1679884
CAS 编号: 25683-07-2
分子量: 272.08 g/mol
InChI 键: JPGWTZORMBTNMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pyoluteorin is a chlorinated, broad-spectrum natural antibiotic derived from certain strains of Pseudomonas bacteria, including Pseudomonas protegens and Pseudomonas fluorescens. It is biosynthesized through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, resulting in a compound composed of a dichlorinated pyrrole moiety linked to a resorcinol ring . As a research tool, this compound is primarily valued for its potent antagonistic activity against a range of plant pathogens. It is notably effective against oomycetes such as Pythium ultimum, a cause of damping-off in cotton seedlings . Its efficacy also extends to significant fungal pathogens, including Botrytis cinerea (gray mold) in cannabis, various Heterobasidion species that cause root and butt rot in coniferous forests, and the bacterial pathogen Pantoea ananatis which causes maize brown rot . The compound's mechanism of action in plant pathology involves antibiosis, directly inhibiting mycelial growth and conidial germination of fungi . Studies against Pantoea ananatis have shown that this compound can induce the accumulation of reactive oxygen species (ROS) in pathogen cells, cause severe cellular damage, and significantly suppress biofilm formation, a key virulence determinant . Beyond its traditional role in biocontrol, this compound and its derivatives are being investigated as Mcl-1 antagonists in cancer research, targeting cancers with elevated Mcl-1 levels . Research into optimizing production has revealed that this compound biosynthesis is highly regulated and influenced by culture conditions, carbon sources like fructose, and complex regulatory networks including the Gac/Rsm system and the transcriptional activator PltR . Its production is often co-regulated with other antibiotics like 2,4-diacetylphloroglucinol (DAPG), involving a sophisticated inter-pathway signaling mechanism . This product is intended for research applications only, including in vitro studies on plant-pathogen interactions, exploration of its antimicrobial mechanisms, and development of sustainable biocontrol agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl2NO3 B1679884 Pyoluteorin CAS No. 25683-07-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWTZORMBTNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180384
Record name Pyoluteorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-07-2
Record name Pyoluteorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyoluteorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyoluteorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyoluteorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYOLUTEORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Antifungal Mechanism of Pyoluteorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin is a potent, broad-spectrum antifungal metabolite produced by several species of Pseudomonas bacteria.[1] This technical guide provides an in-depth analysis of its core mechanism of action against fungal pathogens. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in programmed cell death. This compound targets the mitochondrial respiratory chain, inducing significant oxidative stress through the generation of reactive oxygen species (ROS). This is followed by the dissipation of the mitochondrial membrane potential and damage to the fungal cell membrane, ultimately leading to cell death.[2][3] This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the critical pathways and workflows.

Primary Molecular Target and Physiological Impact

The antifungal activity of this compound is primarily attributed to its ability to interfere with mitochondrial respiration. While the exact binding site is a subject of ongoing research, substantial evidence points to the inhibition of the electron transport chain (ETC). A structurally related antibiotic, pyrrolnitrin, is known to block electron transfer between NADH-dehydrogenase (Complex I) and cytochrome b (a component of Complex III).[4] It is highly probable that this compound acts on a similar target within the fungal respiratory chain.

Inhibition of the ETC has two immediate and critical consequences:

  • ATP Depletion: The disruption of electron flow halts the process of oxidative phosphorylation, leading to a severe reduction in cellular ATP synthesis.

  • Oxidative Stress: Electrons leaking from the inhibited respiratory complexes (primarily I and III) react with molecular oxygen to form superoxide radicals (O₂⁻), which are then converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5]

This surge in intracellular ROS is a central event in this compound's mechanism. High concentrations of ROS are cytotoxic, causing widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[6][7] This oxidative stress triggers a downstream cascade leading to apoptosis. Furthermore, studies using electron microscopy have revealed that this compound treatment causes severe morphological damage to fungal cells, including depression and shriveling of the cell structure and damage to the cell wall and plasma membrane, resulting in cytoplasmic leakage.[3]

Quantitative Antifungal Activity Data

The efficacy of this compound has been quantified against various microbial pathogens. The following tables summarize key findings from the literature, including Minimum Inhibitory Concentrations (MIC), half-maximal inhibitory concentrations (IC50), and Mycelial Growth Inhibition (MGI) data.

Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values for this compound

Target Organism Type Assay Value (µg/mL) Reference(s)
Gram-Positive Bacteria Bacterium MIC 4 - 8 [8]
Gram-Negative Bacteria Bacterium MIC 8 - 16 [8]
Trichophyton mentagrophytes Fungus IC50 16 [8]

| Pantoea ananatis DZ-12 | Bacterium | Agar Diffusion | 100 - 900* |[6] |

*Dose-dependent activity observed; specific MIC/IC50 not determined.

Table 2: Mycelial Growth Inhibition (MGI) of this compound against Heterobasidion spp.

Fungal Species MGI % (after 4 days) MGI % (after 7 days) Concentration (µg/mL) Reference(s)
H. annosum ~41.5% ~28.7% 3.77 [9]
H. irregulare ~31.0% ~2.3% 3.77 [9]
H. abietinum ~20.4% ~14.0% 3.77 [9]

| H. parviporum | ~20.5% | ~7.5% | 3.77 |[9] |

Signaling Pathway: From Respiration to Apoptosis

This compound initiates a signaling cascade that leverages the fungus's own programmed cell death machinery. The sequence of events is understood to proceed as follows:

  • ETC Inhibition: this compound enters the fungal cell and targets the mitochondrial electron transport chain.

  • ROS Accumulation: Inhibition leads to electron leakage and a rapid increase in cytotoxic ROS.[2][7]

  • Mitochondrial Membrane Depolarization: The surge in ROS and disruption of proton pumping leads to a significant reduction in the mitochondrial membrane potential (ΔΨm).[2][7]

  • Apoptosis Induction: The loss of ΔΨm is a critical trigger for apoptosis. It facilitates the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm.[10]

  • Caspase Activation & Cell Death: These factors activate a cascade of proteases (metacaspases in fungi) that execute the apoptotic program, leading to DNA fragmentation, chromatin condensation, and ultimately, cell death.[10]

Pyoluteorin_Mechanism cluster_mito PLT This compound Mito Fungal Mitochondrion PLT->Mito Enters ETC Electron Transport Chain (Complex I / III) ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Inhibition & Electron Leakage MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Induces Apoptosis Apoptosis-Inducing Factors (e.g., AIF) MMP->Apoptosis Triggers Release Caspase Metacaspase Activation Apoptosis->Caspase Activates Death Programmed Cell Death Caspase->Death Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis in fungi.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific cellular and biochemical assays. Detailed below are the methodologies for two core experiments.

Protocol: Measurement of Intracellular ROS Production

This protocol describes the use of the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify ROS levels within fungal cells.[11][12]

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[11]

Methodology:

  • Cell Culture: Grow fungal cells (e.g., spores or yeast-form) in an appropriate liquid medium to the mid-logarithmic phase.

  • Treatment: Expose the fungal cells to various concentrations of this compound (and a vehicle control) for a predetermined time period.

  • Harvesting & Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and wash the cells twice with a sterile phosphate-buffered saline (PBS).

  • Probe Loading: Resuspend the cell pellets in PBS containing 10-50 µM DCFH-DA.

  • Incubation: Incubate the cells in the dark at 30-37°C for 30-60 minutes to allow for probe uptake and deacetylation.

  • Final Wash: Centrifuge the cells to remove excess probe, and resuspend the final cell pellet in fresh PBS.

  • Fluorescence Measurement: Transfer 100-200 µL of the cell suspension to a black, clear-bottom 96-well plate. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Alternatively, analyze cells via flow cytometry.

Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the cationic fluorescent dye Rhodamine 123 (Rh123) to assess changes in ΔΨm.[3][13]

Principle: Rh123 accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential. In healthy, polarized mitochondria, Rh123 emits a strong fluorescent signal. When ΔΨm is dissipated or lost, the dye is released from the mitochondria, resulting in a significantly decreased intracellular fluorescence signal.[14]

Methodology:

  • Cell Preparation: Culture and treat fungal cells with this compound as described in Protocol 4.1 (Steps 1-2).

  • Harvesting & Washing: Harvest and wash the treated cells twice with PBS.

  • Probe Staining: Resuspend the cells in a buffer (e.g., PBS) containing a low concentration of Rhodamine 123 (e.g., 50-100 nM).

  • Incubation: Incubate the cells in the dark at 30-37°C for 10-30 minutes.

  • Washing: Centrifuge the cells to remove the unbound dye and wash them twice with pre-warmed medium or buffer to minimize non-specific binding.

  • Analysis: Resuspend the final cell pellet in buffer and immediately measure the fluorescence. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer or fluorescence microplate reader (Excitation: ~507 nm, Emission: ~529 nm).[3] A positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[3]

MMP_Workflow start Fungal Culture + this compound Treatment wash1 Harvest & Wash Cells start->wash1 stain Stain with Rhodamine 123 wash1->stain incubate Incubate (Dark) stain->incubate wash2 Wash to Remove Excess Dye incubate->wash2 analysis Analysis Fluorescence Microscopy Flow Cytometry Plate Reader wash2->analysis

Caption: Experimental workflow for assessing mitochondrial membrane potential (ΔΨm).

Conclusion and Future Directions

The core antifungal mechanism of this compound is a multi-step process centered on the disruption of mitochondrial function. By inhibiting the respiratory chain, it triggers a lethal cascade involving massive ROS production, collapse of the mitochondrial membrane potential, and subsequent activation of the apoptotic machinery. This potent and multifaceted mode of action makes this compound and its derivatives compelling candidates for the development of novel antifungal agents. Future research should focus on precisely identifying its molecular binding site within the electron transport chain and exploring its efficacy against drug-resistant fungal strains to fully realize its therapeutic potential.

References

The Genetic Architecture of Pyoluteorin Biosynthesis in Pseudomonas fluorescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of pyoluteorin (PLT) production in the bacterium Pseudomonas fluorescens. This compound, a potent antifungal and antibacterial polyketide, has garnered significant interest for its potential applications in agriculture and medicine. Understanding the intricate molecular machinery that governs its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This document outlines the key genetic loci, regulatory networks, and experimental methodologies crucial for studying and manipulating this compound production.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is primarily encoded within a conserved gene cluster, designated plt. In the well-studied strain Pseudomonas fluorescens Pf-5, this cluster spans a 24-kb genomic region and comprises genes responsible for the synthesis of the this compound molecule, its regulation, and its transport out of the cell.[1][2]

Biosynthesis Genes

The core biosynthetic pathway involves the condensation of a dichlorinated pyrrole moiety derived from proline and a resorcinol ring synthesized via the polyketide pathway.[1][3] A suite of enzymes encoded by the plt cluster catalyzes this intricate process.

GeneProposed FunctionReference
pltA Halogenase; involved in the chlorination of the pyrrole precursor.[1][2]
pltB Type I Polyketide Synthase (PKS); contains two modules for the formation of the resorcinol ring.[1][4]
pltC Type I Polyketide Synthase (PKS); contains one module for the formation of the resorcinol ring.[1][4]
pltD Halogenase; likely involved in the second chlorination step.[1][2]
pltE Acyl-CoA Dehydrogenase; participates in the modification of the polyketide chain.[1][2]
pltF Acyl-CoA Synthetase; activates the proline precursor.[1][2]
pltG Thioesterase; involved in the release of the polyketide chain.[1][2]
pltL Function not definitively assigned, but required for this compound biosynthesis.
pltM Halogenase; contributes to the chlorination of the pyrrole moiety.[1][2]
Regulatory and Transport Genes

The expression of the plt biosynthetic genes is tightly controlled by a network of local and global regulators. Additionally, a dedicated transport system is encoded within the cluster to export the antibiotic and confer self-resistance.

GeneProposed FunctionReference
pltR Transcriptional Activator (LysR family); positively regulates the expression of the plt biosynthetic operon.[1][2]
pltZ Transcriptional Repressor (TetR family); negatively regulates the pltIJKNOP transport operon.
pltI ABC Transporter (Membrane fusion protein); part of the this compound efflux pump.[5]
pltJ ABC Transporter (ATP-binding cassette); part of the this compound efflux pump.[5]
pltK ABC Transporter component.
pltN ABC Transporter component.
pltO ABC Transporter component.
pltP ABC Transporter component.

Regulatory Networks Governing this compound Production

The production of this compound is not solely dependent on the pathway-specific regulator PltR. A hierarchical regulatory network integrates environmental cues and the physiological state of the cell to fine-tune antibiotic synthesis.

Global Regulation

Two major global regulatory systems play a pivotal role in controlling this compound biosynthesis:

  • GacS/GacA Two-Component System: This system is a master regulator of secondary metabolism in many pseudomonads. The sensor kinase, GacS, responds to an unknown signal, leading to the phosphorylation of the response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (e.g., RsmY, RsmZ), which sequester the translational repressor protein RsmA. This derepression allows for the translation of target mRNAs, including those for this compound biosynthesis.[2][6][7] A functional GacS/GacA system is essential for this compound production.[6]

  • Lon Protease: The ATP-dependent Lon protease acts as a negative regulator of this compound production.[1][8] It is proposed to function by degrading positive regulatory proteins.[1] In a lon mutant of P. fluorescens Pf-5, the transcription of this compound biosynthesis genes is enhanced, leading to an overproduction of the antibiotic.[8] The Lon protease has been shown to directly degrade the transcriptional activator PltR in Pseudomonas protegens.[1]

Autoregulation and Crosstalk

This compound itself can act as a signaling molecule, influencing its own production and that of other secondary metabolites.

  • Positive Autoregulation: The addition of exogenous this compound to cultures of P. fluorescens Pf-5 has been shown to enhance the transcription of plt biosynthetic genes and increase this compound production.[9] This positive feedback loop may serve to amplify the antibiotic response once a certain threshold concentration is reached.

  • Crosstalk with 2,4-Diacetylphloroglucinol (DAPG): In strains that produce both this compound and DAPG, a reciprocal negative regulation exists. This compound can repress the production of DAPG, and conversely, DAPG can inhibit the biosynthesis of this compound.[9] This crosstalk allows the bacterium to modulate its antibiotic arsenal in response to specific environmental challenges.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production in P. fluorescens Pf-5 and its derivatives, highlighting the impact of genetic modifications.

Table 1: this compound Production in Wild-Type and Mutant Strains of P. fluorescens Pf-5

StrainRelevant GenotypeThis compound Production (mg/L)Fold Change vs. Wild-TypeReference
Pf-5Wild-Type4.3-[4]
JL4563pltR::aacCINot Detected-[4]
Pf-5Wild-Type~12 µg/ml in NBGly-
Pf-5 pltI::inaZpltI mutant~2.5 µg/ml in NBGly~4.8-fold decrease
Pf-5 pltJ::inaZpltJ mutant~2.5 µg/ml in NBGly~4.8-fold decrease

Table 2: Effect of Exogenous this compound on its Own Production in P. fluorescens Pf-5

Initial Exogenous this compound (ng/mL)Final this compound Production (relative to control)Reference
0 (Control)1.0[9]
0.4Enhanced[9]
40Enhanced[9]
400Enhanced[9]
4000Maximally Enhanced[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic basis of this compound production.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in bacterial culture supernatants.

Materials:

  • P. fluorescens culture

  • Nutrient Broth with 2% glycerol (NBGly)

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 reversed-phase column (e.g., Waters Nova-Pak C18)

  • Photodiode array (PDA) detector

  • Acetonitrile, methanol, water (HPLC grade)

  • Acetic acid (optional, for acidification of mobile phase)

  • Authentic this compound standard

Procedure:

  • Inoculate P. fluorescens into NBGly and incubate with shaking at 20°C for 48 hours.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.

  • Acidify the supernatant with acetic acid to a final concentration of 0.1% (v/v) (optional, but can improve peak shape).

  • Inject a defined volume (e.g., 20 µL) of the filtered supernatant onto the HPLC system.

  • Elute the compounds using a suitable mobile phase. A common method is an isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 30:25:45 v/v/v) at a flow rate of 1.5 ml/min.[4] Alternatively, a gradient elution can be used, for example, a linear gradient from 10% to 100% acetonitrile in water (both with 0.1% acetic acid) over 18 minutes.[9]

  • Detect this compound using a PDA detector at a wavelength of 310 nm. The retention time for this compound under the isocratic conditions mentioned above is approximately 3.4 minutes, and with the gradient method, it is around 13.1 minutes.[4][9]

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with an authentic this compound standard of known concentrations.

Analysis of Gene Expression using inaZ Reporter Fusions

Objective: To monitor the transcriptional activity of plt genes under different conditions.

Materials:

  • P. fluorescens strains containing plt-inaZ transcriptional fusions

  • Appropriate growth medium (e.g., NBGly)

  • Microcentrifuge tubes

  • Phosphate buffer

  • Spectrophotometer

  • Ice nucleation assay setup (e.g., controlled temperature bath, test tubes)

Procedure:

  • Construct transcriptional fusions of the plt gene promoters of interest with a promoterless ice nucleation reporter gene (inaZ) on a transposon (e.g., Tn3-nice). This can be achieved through transposon mutagenesis.

  • Grow the reporter strains in the desired culture medium and under the specific experimental conditions.

  • At various time points, collect culture samples.

  • Measure the optical density (OD) of the cultures at 600 nm to normalize for cell number.

  • Prepare cell suspensions for the ice nucleation assay. This typically involves washing the cells and resuspending them in phosphate buffer.

  • Perform a droplet-freezing assay to quantify ice nucleation activity (INA). This involves placing droplets of the cell suspension onto a chilled surface and recording the temperature at which they freeze. INA is proportional to the number of active ice nuclei, which in turn reflects the amount of InaZ protein.[4]

  • Express INA relative to the cell density (e.g., INA units per OD unit or per cell).

Generation of Mutants by Transposon Mutagenesis

Objective: To create random insertion mutants to identify genes involved in this compound production.

Materials:

  • P. fluorescens recipient strain

  • E. coli donor strain carrying a suicide plasmid with a transposon (e.g., Tn5) and a selectable marker.

  • E. coli helper strain carrying a plasmid with transfer functions (for triparental mating).

  • Luria-Bertani (LB) agar plates

  • Selective agar plates (e.g., containing antibiotics to select for P. fluorescens transconjugants).

  • Incubators

Procedure (Triparental Mating):

  • Grow overnight cultures of the P. fluorescens recipient, E. coli donor, and E. coli helper strains.

  • Mix the three cultures in a small volume on a non-selective agar plate (e.g., LB agar) and incubate for several hours to allow conjugation to occur.

  • Scrape the bacterial growth from the mating plate and resuspend it in a small volume of sterile saline.

  • Plate serial dilutions of the suspension onto selective agar plates. The selective medium should counter-select against the E. coli donor and helper strains and select for P. fluorescens that have received the transposon.

  • Incubate the plates until colonies of transconjugants appear.

  • Screen the individual mutant colonies for the desired phenotype (e.g., loss of antifungal activity against a test organism, or direct measurement of this compound production by HPLC).

  • Identify the location of the transposon insertion in the mutants of interest using techniques such as arbitrary PCR or inverse PCR followed by DNA sequencing.

Visualizing the Genetic and Regulatory Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Pyoluteorin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Proline Proline PltF PltF (Acyl-CoA Synthetase) Proline->PltF Malonyl_CoA Malonyl-CoA PltB_PltC PltB, PltC (Polyketide Synthases) Malonyl_CoA->PltB_PltC Activated_Proline Activated Proline PltF->Activated_Proline PltA_PltD_PltM PltA, PltD, PltM (Halogenases) Activated_Proline->PltA_PltD_PltM Dichloropyrrole_Precursor Dichloropyrrole Precursor PltA_PltD_PltM->Dichloropyrrole_Precursor PltG PltG (Thioesterase) Dichloropyrrole_Precursor->PltG Polyketide_Chain Polyketide Chain PltB_PltC->Polyketide_Chain PltE PltE (Acyl-CoA Dehydrogenase) Polyketide_Chain->PltE Modified_Polyketide Modified Polyketide PltE->Modified_Polyketide Modified_Polyketide->PltG This compound This compound PltG->this compound

Caption: The this compound biosynthetic pathway in P. fluorescens.

Pyoluteorin_Regulation cluster_global Global Regulation cluster_pathway_specific Pathway-Specific Regulation cluster_genes Target Genes GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA RsmA RsmA (Translational Repressor) GacA->RsmA plt_biosynthesis plt Biosynthesis Genes (pltA, B, C, D, E, F, G, L, M) RsmA->plt_biosynthesis translation Lon Lon Protease PltR PltR (Transcriptional Activator) Lon->PltR degradation PltR->plt_biosynthesis PltZ PltZ (Transcriptional Repressor) plt_transport plt Transport Genes (pltI, J, K, N, O, P) PltZ->plt_transport This compound This compound plt_biosynthesis->this compound This compound->PltR auto-induction This compound->plt_transport export

Caption: Regulatory network of this compound production.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Culture 1. P. fluorescens Culture (e.g., in NBGly, 48h, 20°C) Centrifuge 2. Centrifugation (10,000 x g, 10 min) Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Filter 4. Filter Sterilization (0.22 µm filter) Supernatant->Filter Inject 5. Inject Sample onto C18 Column Filter->Inject Elute 6. Isocratic or Gradient Elution (Acetonitrile/Methanol/Water) Inject->Elute Detect 7. PDA Detection (λ = 310 nm) Elute->Detect Quantify 9. Compare Peak Area to Standard Curve Detect->Quantify Standard_Curve 8. Prepare this compound Standard Curve Standard_Curve->Quantify Result Result: This compound Concentration (mg/L) Quantify->Result

Caption: Experimental workflow for this compound quantification by HPLC.

References

Pyoluteorin Production in the Soil Microbiome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The soil microbiome represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, the polyketide antibiotic pyoluteorin has garnered significant interest for its potent antifungal and antibacterial properties. This technical guide provides an in-depth exploration of the natural producers of this compound within the soil microbiome, focusing on the key bacterial species, the intricate signaling pathways that regulate its biosynthesis, and detailed experimental protocols for the isolation, characterization, and quantification of this compound-producing microorganisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound

This compound is a chlorinated, polyketide-derived aromatic antibiotic with a distinctive bicyclic structure. First isolated from Pseudomonas aeruginosa, it has since been identified as a key secondary metabolite in several soil-dwelling bacterial species. Its broad-spectrum antimicrobial activity, particularly against oomycete plant pathogens like Pythium ultimum, has established it as a significant factor in the biological control of plant diseases.[1] The biosynthesis of this compound is a complex process, encoded by the plt gene cluster, and its expression is tightly regulated by a network of signaling pathways that respond to both intracellular and extracellular cues.

Primary Natural Producers of this compound in Soil

The predominant natural producers of this compound identified in the soil microbiome belong to the genus Pseudomonas. These Gram-negative bacteria are ubiquitous in soil and rhizosphere environments and are well-known for their metabolic versatility and production of a wide array of secondary metabolites.

Key this compound-producing species include:

  • Pseudomonas protegens (formerly classified as Pseudomonas fluorescens): Strains such as Pf-5 and CHA0 are among the most extensively studied producers of this compound.[1][2][3] P. protegens Pf-5, originally isolated from a cotton rhizosphere, is a model organism for studying the genetic and regulatory mechanisms of this compound biosynthesis.[2][3]

  • Pseudomonas sp. : Various other Pseudomonas species isolated from soil have also been shown to produce this compound. For instance, Pseudomonas sp. M18 is a biocontrol agent that produces both this compound and phenazine-1-carboxylic acid.

While Pseudomonas is the most well-documented genus, ongoing research into the soil microbiome may yet reveal other, currently unknown, natural producers of this potent antibiotic.

Quantitative Analysis of this compound Production

The production of this compound by different bacterial strains can vary significantly depending on the species, strain, and environmental conditions. The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Pseudomonas protegens DSMZ 13134 under Different Culture Conditions [4][5]

Culture MediumIncubation Time (days)Temperature (°C)This compound (mg/L)
Luria-Bertani (LB)140.01
Luria-Bertani (LB)1253.77
Luria-Bertani (LB)1300.02
King's B (KB)1250.08
Potato Dextrose Broth (PDB)1250.03
Luria-Bertani (LB)7410.21
Luria-Bertani (LB)7250.07
Luria-Bertani (LB)7300.04
King's B (KB)7250.12
Potato Dextrose Broth (PDB)7250.09

Table 2: this compound Production in Engineered Pseudomonas protegens H78 Strains [6]

StrainRelevant GenotypeThis compound (μg/mL)Fold Increase
H78 Wild-TypeWild-Type151
H78-ΔrsmEDeletion of translational repressor--
H78-ΔlonDeletion of ATP-dependent protease--
H78-ΔpltZDeletion of negative regulator--
H78-EngineeredMultiple gene knockouts and overexpression21414.3

Table 3: this compound Concentration in Crude Extract of Pseudomonas protegens Pf-5 [7]

CompoundConcentration (μg/mL)
This compound875
2,4-DAPG180
Orfamide A1030

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is not a constitutive process. Instead, it is governed by a sophisticated regulatory network that allows the bacteria to respond to population density, nutrient availability, and the presence of other microorganisms.

Positive Autoregulation of this compound

This compound itself acts as a signaling molecule, positively regulating its own biosynthesis. This autoinduction creates a positive feedback loop, leading to a rapid increase in this compound production once a certain threshold concentration is reached. This process is mediated by the LysR-type transcriptional regulator PltR , which is encoded within the plt gene cluster. The binding of this compound to PltR enhances the transcription of the this compound biosynthetic genes.[1] Another transcriptional regulator, PltZ , is also involved in this autoinduction by repressing the expression of a transporter within the this compound gene cluster.

Pyoluteorin_Autoinduction Plt This compound PltR PltR (Transcriptional Activator) Plt->PltR binds to PltZ PltZ (Transcriptional Repressor) Plt->PltZ inactivates plt_genes plt Biosynthetic Genes PltR->plt_genes activates transcription plt_genes->Plt synthesizes plt_transporter plt Transporter Genes PltZ->plt_transporter represses Plt_DAPG_Crosstalk Plt This compound PhlH PhlH (Transcriptional Regulator) Plt->PhlH binds to DAPG_pathway 2,4-DAPG Biosynthesis PhlH->DAPG_pathway represses Quorum_Sensing_Regulation VqsR VqsR (Quorum Sensing Regulator) plt_genes plt Biosynthetic Genes VqsR->plt_genes activates Plt This compound plt_genes->Plt synthesizes Isolation_Workflow cluster_0 Sample Preparation cluster_1 Isolation and Selection cluster_2 Screening soil Soil Sample suspension Soil Suspension in PBS soil->suspension dilutions Serial Dilutions suspension->dilutions plating Plating on KB and Cetrimide Agar dilutions->plating incubation Incubation plating->incubation selection Colony Selection incubation->selection pure_culture Pure Culture Isolation selection->pure_culture liquid_culture Liquid Culture pure_culture->liquid_culture extraction Solvent Extraction liquid_culture->extraction hplc HPLC Analysis extraction->hplc Gene_Knockout_Workflow cluster_0 Vector Construction cluster_1 Homologous Recombination cluster_2 Screening and Confirmation amplify Amplify Flanking Regions clone Clone into Suicide Vector amplify->clone verify Sequence Verification clone->verify transfer Transfer Vector to Pseudomonas verify->transfer integration First Crossover (Integration) transfer->integration excision Second Crossover (Excision) integration->excision pcr_screen PCR Screening excision->pcr_screen sequencing DNA Sequencing pcr_screen->sequencing

References

Chemical structure and properties of Pyoluteorin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyoluteorin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent polyketide antibiotic first isolated from the bacterium Pseudomonas aeruginosa.[1] It is a chlorinated, nitrogen-containing secondary metabolite renowned for its broad-spectrum biological activities, including antifungal, antibacterial, and herbicidal properties.[2][3] Produced by various Pseudomonas species, particularly those used as biocontrol agents like Pseudomonas protegens Pf-5, this compound plays a crucial role in suppressing plant pathogens, most notably the oomycete Pythium ultimum, a major cause of agricultural losses.[1][4] Beyond its role in agriculture, this compound and its derivatives are being investigated for their therapeutic potential, particularly as antagonists of the anti-apoptotic protein Mcl-1 in cancer therapy.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and multifaceted biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, microbial secondary metabolism, and the development of novel therapeutic and biocontrol agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a unique chemical scaffold consisting of a dichlorinated pyrrole ring linked to a resorcinol moiety.[5][6] This structure is fundamental to its biological activity.

  • IUPAC Name: (4,5-Dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone[1][7]

  • CAS Number: 25683-07-2[1][3]

  • SMILES: C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O[1][8]

  • InChI Key: JPGWTZORMBTNMF-UHFFFAOYSA-N[7]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₇Cl₂NO₃[1][3][7]
Molar Mass272.08 g·mol⁻¹[1][7]
Monoisotopic Mass270.9803 Da[8]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[3]
Storage Temperature-20°C[3]
XlogP3.8[8]

Biosynthesis

This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1] The biosynthesis is encoded by the plt gene cluster, which contains the genes responsible for the assembly of this complex molecule from proline and acetate precursors.[5][6]

The resorcinol ring is derived from a type I PKS, while the dichloropyrrole moiety originates from a type II NRPS.[1] The key steps are as follows:

  • Proline Activation: The biosynthesis begins with the activation of L-proline to prolyl-AMP by the adenylation domain of the PltF enzyme.[1]

  • Thiolation: The activated proline is then transferred to the peptidyl carrier protein PltL.[1][9]

  • Desaturation: The dehydrogenase PltE desaturates the prolyl moiety to form a pyrrolyl group attached to PltL.[1]

  • Dichlorination: The halogenase PltA, in a FADH₂-dependent manner, dichlorinates the pyrrole ring at positions 5 and then 4.[1]

  • PKS Assembly: The dichloropyrroyl residue is transferred to the type I PKS system (PltB and PltC).[1][5]

  • Cyclization and Release: Three malonyl-CoA monomers are added, followed by cyclization and final release of the this compound molecule by the thioesterase PltG.[1]

G This compound Biosynthesis Pathway cluster_NRPS NRPS Module cluster_PKS PKS Module Proline L-Proline PltF PltF (Acyl-CoA Synthetase) Proline->PltF Malonyl 3x Malonyl-CoA PltBC PltB / PltC (Type I PKS) Malonyl->PltBC PltL PltL (Peptidyl Carrier Protein) PltF->PltL PltE PltE (Dehydrogenase) PltL->PltE PltA PltA (Halogenase) PltE->PltA PltA->PltBC PltG PltG (Thioesterase) PltBC->PltG PLT This compound PltG->PLT

A simplified workflow of the this compound biosynthesis pathway.

Biological Activities and Signaling

This compound exhibits a diverse range of biological activities, making it a molecule of significant interest in both agriculture and medicine.

ActivityTarget Organism/SystemNotesSource
Antifungal Pythium ultimum and other oomycetes, Botrytis cinerea, Heterobasidion spp.A primary mechanism for biocontrol by Pseudomonas spp.[1][2][4][10]
Antibacterial Gram-positive and Gram-negative bacteria, e.g., Pantoea ananatis, Erwinia amylovoraBroad-spectrum activity.[7][9][11]
Herbicidal Various plant speciesExhibits phytotoxicity.[1][2]
Anticancer Cancer cell lines with elevated Mcl-1 levelsActs as an Mcl-1 antagonist, inducing apoptosis.[1][7]
Signaling Pseudomonas speciesFunctions as an intra- and interspecies signaling molecule.[4][12][13]
Mechanism of Action

This compound's antimicrobial action involves multiple mechanisms. Against the maize pathogen Pantoea ananatis, it has been shown to suppress biofilm formation and induce the accumulation of reactive oxygen species (ROS), leading to severe cell damage and death.[11] In eukaryotic cells, it is a strong inducer of caspase-3-dependent apoptosis.[7]

Regulatory and Signaling Pathways

This compound is not just a weapon; it is also a sophisticated signaling molecule that orchestrates gene expression within its producer and in neighboring microbial communities.

  • Positive Autoregulation: this compound induces its own production.[4][13][14] The addition of exogenous this compound to P. protegens Pf-5 cultures enhances the transcription of the plt biosynthetic genes, a process coordinated by the transcriptional regulators PltR and PltZ.[4][6][15]

  • Cross-Regulation with 2,4-DAPG: In Pseudomonas strains that produce both this compound (PLT) and 2,4-diacetylphloroglucinol (2,4-DAPG), a complex cross-talk exists. This compound generally represses the production of 2,4-DAPG.[4][16] It achieves this by binding to the TetR-family transcription factor PhlH, which in turn de-represses the phlG gene.[16][17] The PhlG enzyme is a hydrolase that degrades 2,4-DAPG.[16][17] Conversely, an intermediate in the 2,4-DAPG pathway, phloroglucinol, can be chlorinated by the this compound pathway's halogenase and subsequently induce this compound biosynthesis.[9]

G This compound (PLT) and 2,4-DAPG Regulatory Crosstalk cluster_PLT PLT Regulation cluster_DAPG DAPG Regulation PLT This compound (PLT) PltZ PltZ PLT->PltZ binds PhlH PhlH PLT->PhlH binds phl_genes phl Biosynthesis Genes PLT->phl_genes represses DAPG 2,4-DAPG PltR PltR plt_genes plt Biosynthesis Genes PltR->plt_genes activates PltZ->plt_genes activates plt_genes->PLT produces phlG_gene phlG Gene (DAPG Hydrolase) PhlH->phlG_gene de-represses phlG_gene->DAPG degrades phl_genes->DAPG produces

Signaling crosstalk between this compound and 2,4-DAPG pathways.

Experimental Protocols

Isolation and Quantification of this compound

This protocol describes a general method for extracting and quantifying this compound from bacterial cultures, adapted from procedures described for Pseudomonas species.[5]

1. Culture Preparation:

  • Inoculate triplicate cultures of the Pseudomonas strain (e.g., Pf-5) in a suitable medium such as nutrient broth supplemented with 2% glycerol.

  • Incubate the cultures with shaking for 2 days at 20-25°C.[5]

2. Extraction:

  • Centrifuge the cultures to pellet the bacterial cells.

  • Collect the supernatant.

  • Acidify the supernatant to a pH of ~2.0 with a strong acid (e.g., HCl).

  • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of an organic solvent like ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

3. Quantification by High-Pressure Liquid Chromatography (HPLC):

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Analyze the extract using a reverse-phase HPLC system.

  • Column: Waters Nova-Pak C₁₈ or equivalent.[5]

  • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:25:45 v/v/v).[5]

  • Flow Rate: 1.5 ml/min.[5]

  • Detection: Use a photodiode array (PDA) detector, monitoring at a wavelength of 310 nm. This compound typically has a retention time of around 3.4 minutes under these conditions.[5]

  • Quantification: Generate a standard curve using an authentic this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

G Workflow for this compound Extraction and Analysis A 1. Bacterial Culture (e.g., Pseudomonas Pf-5) B 2. Centrifugation (Separate cells and supernatant) A->B C 3. Supernatant Extraction (Acidify, extract with ethyl acetate) B->C D 4. Evaporation (Dry the organic phase) C->D E 5. Resuspension (In methanol) D->E F 6. HPLC Analysis (C18 column, UV detection at 310 nm) E->F G 7. Quantification (Compare to standard curve) F->G

General experimental workflow for this compound analysis.
Antifungal Mycelial Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of a fungal pathogen.

1. Preparation of this compound Stock:

  • Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO or methanol) to create a high-concentration stock solution.

2. Plate Preparation:

  • Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

  • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Also prepare control plates containing the same concentration of the solvent used for the stock solution.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

3. Fungal Inoculation:

  • Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea).

  • Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control plates.

4. Incubation and Measurement:

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measure the diameter of the fungal colony daily for several days, until the colony on the control plate has reached a significant size.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

Conclusion and Future Perspectives

This compound stands out as a natural product with a complex and fascinating profile. Its robust antimicrobial activity has established it as a key player in the biological control of plant diseases. Furthermore, its intricate role as a signaling molecule, orchestrating a metabolic dialogue within microbial communities, highlights the sophistication of chemical communication in nature. The discovery of its potential as an Mcl-1 inhibitor opens a promising new avenue for anticancer drug development.

Future research will likely focus on elucidating the full spectrum of its molecular targets, exploring the potential for synergistic interactions with other antimicrobial or anticancer agents, and developing synthetic derivatives with improved efficacy and pharmacokinetic properties. A deeper understanding of its regulatory networks could also lead to strategies for enhancing its production in biocontrol strains, further solidifying its importance in sustainable agriculture and medicine.

References

An In-depth Technical Guide to Pyoluteorin Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin, a natural product isolated from Pseudomonas species, has long been recognized for its potent antimicrobial properties. Recent advancements in medicinal chemistry have spurred the development of a diverse array of this compound derivatives, revealing a broad spectrum of biological activities extending to anticancer and immunosuppressive effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. It is designed to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and insights into the key signaling pathways modulated by this compound derivatives.

Introduction

This compound is a chlorinated aromatic polyketide originally identified for its strong activity against fungal and bacterial pathogens.[1] Its unique chemical scaffold, featuring a dichlorinated pyrrole ring linked to a resorcinol moiety, has made it an attractive starting point for synthetic modification.[2] Structure-activity relationship (SAR) studies have led to the generation of numerous derivatives with enhanced potency and novel biological activities.[3] Of particular interest is the emergence of this compound derivatives as potent anticancer agents, specifically targeting the anti-apoptotic protein Mcl-1, and as potential modulators of the immune response.[3][4] This guide will delve into the technical details of these derivatives, providing the necessary information for their synthesis, characterization, and biological assessment.

Biological Activities of this compound Derivatives

The modification of the this compound scaffold has unlocked a range of biological activities, transforming this natural antibiotic into a versatile platform for drug discovery.

Anticancer Activity

A significant breakthrough in the study of this compound derivatives has been the discovery of their potent anticancer properties, particularly against hematological malignancies.[3] These compounds have been shown to induce apoptosis in cancer cells by targeting the pro-survival protein Mcl-1, a member of the Bcl-2 family.[3] Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapies, making this compound derivatives particularly promising therapeutic candidates.[3]

Table 1: Anticancer Activity of this compound Derivatives (EC50 values in µM)

CompoundU937 (AML)MOLM-13 (AML)MV-4-11 (AML)HL-60 (APL)Kasumi-1 (AML)NCI-H929 (Multiple Myeloma)
Maritoclax1.8 ± 0.22.5 ± 0.33.1 ± 0.44.5 ± 0.53.8 ± 0.46.2 ± 0.7
KS04 1.9 ± 0.22.8 ± 0.33.5 ± 0.44.9 ± 0.54.1 ± 0.46.8 ± 0.8
KS17 2.1 ± 0.23.0 ± 0.33.8 ± 0.45.3 ± 0.64.5 ± 0.57.4 ± 0.8
KS18 0.9 ± 0.11.3 ± 0.11.6 ± 0.22.3 ± 0.22.0 ± 0.23.2 ± 0.3
KS19 1.1 ± 0.11.5 ± 0.21.9 ± 0.22.7 ± 0.32.3 ± 0.23.7 ± 0.4
KS20 0.7 ± 0.11.0 ± 0.11.2 ± 0.11.8 ± 0.21.5 ± 0.22.5 ± 0.3
KS24 0.8 ± 0.11.1 ± 0.11.4 ± 0.12.0 ± 0.21.7 ± 0.22.8 ± 0.3
ABT-737>10>10>10>10>10>10
Daunorubicin0.02 ± 0.0030.03 ± 0.0040.04 ± 0.0050.05 ± 0.0060.04 ± 0.0050.07 ± 0.008

Data sourced from studies on various hematological cancer cell lines.[3]

Antimicrobial Activity

The foundational biological activity of this compound is its antimicrobial effect. Derivatives have been synthesized and tested to explore and, in some cases, enhance this activity against a range of bacterial and fungal pathogens.

Table 2: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound4-84-88-168-16
Mindapyrrole B2288

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 3: Antifungal Activity of this compound (MIC in µg/mL)

OrganismMIC (µg/mL)
Candida albicans>32
Cryptococcus neoformans8
Aspergillus fumigatus>32
Immunosuppressive Activity

Preliminary investigations suggest that certain this compound derivatives may possess immunomodulatory properties. The evaluation of their effects on immune cell function, such as T-cell proliferation and cytokine release, is an emerging area of research. While specific quantitative data for this compound derivatives is still limited in publicly available literature, the protocols provided in this guide are standard methods for assessing such activity for novel compounds.

Mechanism of Action: Mcl-1 Degradation Pathway

The primary anticancer mechanism of action for many this compound derivatives is the induction of apoptosis through the degradation of the Mcl-1 protein. This process is crucial for overcoming Mcl-1-mediated drug resistance in various cancers.

Mcl1_Degradation_Pathway Pyoluteorin_Derivative This compound Derivative Mcl1 Mcl-1 Pyoluteorin_Derivative->Mcl1  induces degradation Proteasome Proteasome Mcl1->Proteasome Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits Apoptosis Apoptosis Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Mcl-1 degradation pathway induced by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, intended to be a practical guide for laboratory researchers.

Synthesis of this compound Derivatives

While detailed synthetic procedures for a wide range of specific this compound derivatives like the 'KS' series are proprietary and not fully disclosed in the literature, a general synthetic strategy can be outlined based on published syntheses of this compound and its analogs. The following is a representative, generalized protocol.

General Procedure for the Synthesis of a this compound Analog:

  • Preparation of the Dichloropyrrole Moiety: A suitable pyrrole-2-carboxylate starting material is subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Acylation with a Resorcinol Derivative: The chlorinated pyrrole is then acylated with a protected resorcinol derivative. This is often achieved by converting the resorcinol derivative to an acid chloride, which then reacts with the pyrrole in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane (DCM).

  • Deprotection: The protecting groups on the resorcinol hydroxyls are removed under appropriate conditions. For example, benzyl protecting groups can be removed by hydrogenolysis using a palladium catalyst.

  • Purification and Characterization: The final product is purified by column chromatography on silica gel. The structure and purity of the derivative are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Pyrrole-2-carboxylate & Protected Resorcinol Step1 Chlorination Start->Step1 Step2 Acylation Start->Step2 Intermediate1 Dichloropyrrole Derivative Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Protected this compound Derivative Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final_Product This compound Derivative Step3->Final_Product Analysis Purification & Characterization (HPLC, NMR, MS) Final_Product->Analysis

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value for each compound.

This technique is used to detect changes in the levels of the Mcl-1 protein in response to treatment with this compound derivatives.

  • Cell Lysis: Treat cancer cells with the this compound derivatives for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Activity Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow the bacterial or fungal strain in the appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microorganism suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Immunosuppressive Activity Assays

This assay measures the effect of the compounds on the proliferation of T-lymphocytes.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs and treat them with various concentrations of the this compound derivatives. Stimulate T-cell proliferation with anti-CD3/CD28 beads or phytohemagglutinin (PHA).

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

This assay quantifies the effect of the compounds on the production of cytokines by immune cells.

  • PBMC Treatment: Culture PBMCs with the this compound derivatives in the presence or absence of a stimulant (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

Conclusion and Future Directions

This compound derivatives represent a highly versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly against Mcl-1-dependent cancers, warrants further preclinical and clinical investigation. The antimicrobial activities of these compounds also offer opportunities for the development of new anti-infective agents. The emerging evidence of their immunomodulatory effects opens up new avenues for research in immunology and inflammation.

Future research should focus on:

  • Optimization of the therapeutic index: Further SAR studies to improve potency and reduce off-target toxicities.

  • In vivo efficacy studies: Evaluation of the most promising derivatives in relevant animal models of cancer and infectious diseases.

  • Elucidation of detailed mechanisms of action: Deeper investigation into the signaling pathways modulated by these compounds, beyond Mcl-1 degradation.

  • Exploration of novel therapeutic applications: Investigating the potential of this compound derivatives in other disease areas, such as autoimmune disorders and inflammatory conditions.

This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound derivatives into novel and effective therapies.

References

The Antimicrobial Spectrum of Pyoluteorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin, a chlorinated polyketide-nonribosomal peptide hybrid metabolite produced by several Pseudomonas species, exhibits a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the inhibitory effects of this compound against a range of microorganisms, including bacteria, fungi, and oomycetes. Quantitative data on its antimicrobial potency, in the form of Minimum Inhibitory Concentrations (MICs), are presented in structured tables. Detailed experimental protocols for determining the antimicrobial activity of this compound are provided, alongside visualizations of its proposed mechanisms of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial compounds. Natural products from microorganisms have historically been a rich source of antibiotics. This compound, first isolated from Pseudomonas aeruginosa, is a secondary metabolite with potent biological activity.[1] It is known for its role in the biocontrol of plant diseases, particularly those caused by oomycetes like Pythium ultimum.[1][2] This document consolidates the current knowledge on the antimicrobial spectrum of this compound, its quantitative efficacy, and the methodologies used to assess its activity.

Antimicrobial Spectrum of this compound

This compound demonstrates a wide range of inhibitory activity against various prokaryotic and eukaryotic microorganisms. Its efficacy has been documented against Gram-positive and Gram-negative bacteria, pathogenic fungi, and oomycetes.

Antibacterial Activity

This compound has shown significant activity against a variety of bacterial pathogens. Generally, it exhibits potent inhibition of Gram-positive bacteria and slightly higher MIC values against Gram-negative bacteria.[3]

Table 1: Antibacterial Spectrum of this compound (MICs in µg/mL)

Bacterial Species Gram Stain MIC (µg/mL) Reference(s)
Staphylococcus aureus Positive 4 - 8 [3]
Enterococcus faecium Positive 4 - 8 [3]
Escherichia coli Negative 8 - 16 [3]
Pseudomonas aeruginosa Negative 8 - 16 [3]

| Pantoea ananatis | Negative | Inhibition observed at 27 µg/mL |[2] |

Antifungal Activity

This compound is also an effective inhibitor of several fungal species, including plant and human pathogens.

Table 2: Antifungal Spectrum of this compound

Fungal Species Common Disease MIC (µg/mL) / Inhibition Reference(s)
Heterobasidion annosum Root rot in conifers 3.77 mg/L (Mycelial Growth Inhibition >40%) [4][5]
Heterobasidion irregulare Root rot in conifers 3.77 mg/L (Mycelial Growth Inhibition ~30%) [4][5]

| Botrytis cinerea | Gray mold | Significant growth inhibition |[6] |

Anti-oomycete Activity

This compound is particularly well-known for its potent activity against oomycetes, which are destructive plant pathogens.

Table 3: Anti-oomycete Spectrum of this compound

Oomycete Species Common Disease Inhibition Data Reference(s)
Pythium ultimum Damping-off, root rot Potent inhibitor [1][2]
Phytophthora cinnamomi Root rot Low MICs reported [7]

| Aphanomyces cochlioides | Damping-off | Low MICs reported |[7] |

Mechanism of Action

The broad antimicrobial activity of this compound is attributed to its ability to disrupt fundamental cellular processes in target organisms. The proposed mechanisms of action differ between prokaryotic and eukaryotic microbes.

In Bacteria: A Protonophore

In bacteria, this compound is suggested to act as a protonophore.[8] Protonophores are lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force (PMF). The PMF is crucial for ATP synthesis, nutrient transport, and motility. By disrupting the proton gradient, this compound effectively uncouples oxidative phosphorylation, leading to energy depletion and ultimately cell death.[9]

cluster_membrane Bacterial Cytoplasmic Membrane cluster_effect Extracellular Space Extracellular Space Cytoplasm Cytoplasm PLT_H This compound-H+ PLT_neg This compound- H_in H+ PLT_H->H_in Translocates H+ PLT_neg->PLT_H Returns to outer leaflet H_out H+ H_out->PLT_H Binds H+ PMF_dissipation Proton Motive Force Dissipation H_in->PMF_dissipation Disrupts Gradient ATP_depletion ATP Depletion PMF_dissipation->ATP_depletion Cell_death Cell Death ATP_depletion->Cell_death

Proposed mechanism of this compound as a protonophore in bacteria.
In Fungi and Oomycetes: Respiratory Chain Inhibition

In eukaryotic microbes like fungi and oomycetes, this compound is thought to interfere with mitochondrial respiration.[10] Specifically, it is suggested to inhibit the electron transport chain, which is the primary means of ATP production in aerobic organisms. By blocking electron flow, this compound disrupts the synthesis of ATP, leading to cellular energy depletion and growth inhibition. This is a common mechanism for many antifungal agents.[11]

cluster_mito Mitochondrial Inner Membrane cluster_process ETC Electron Transport Chain (ETC) Electron_flow Electron Flow ATP_Synthase ATP Synthase Intermembrane Space Intermembrane Space Mitochondrial Matrix Mitochondrial Matrix Proton_pumping Proton Pumping Electron_flow->Proton_pumping ATP_synthesis ATP Synthesis Proton_pumping->ATP_synthesis Cell_death Fungal/Oomycete Cell Death ATP_synthesis->Cell_death Leads to PLT This compound Inhibition Inhibition PLT->Inhibition Inhibition->ETC Blocks

Proposed inhibition of the mitochondrial respiratory chain by this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used and standardized approach.[12][13]

Broth Microdilution Assay for MIC Determination of this compound

This protocol is adapted for testing the antimicrobial activity of a natural product like this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. c. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Inoculum Preparation: a. Grow the test microorganism overnight in an appropriate medium. b. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. c. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL.

  • Inoculation of Microtiter Plate: a. Add 50 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. b. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: a. After incubation, visually inspect the wells for microbial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

General workflow for determining the MIC of this compound.

Conclusion

This compound is a promising natural product with a broad and potent antimicrobial spectrum. Its activity against clinically relevant bacteria, pathogenic fungi, and agriculturally important oomycetes makes it a valuable lead compound for the development of new anti-infective agents. The proposed mechanisms of action, involving the disruption of fundamental cellular bioenergetics, suggest a low likelihood for the rapid development of target-based resistance. Further research into its molecular targets and optimization of its structure could lead to the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to build upon in the ongoing effort to combat antimicrobial resistance.

References

Pyoluteorin as a potential Mcl-1 antagonist for cancer research.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for numerous human cancers and a key mediator of resistance to conventional chemotherapies. Consequently, the development of potent and selective Mcl-1 inhibitors is a high-priority area in oncology drug discovery. This technical guide focuses on pyoluteorin, a natural product, and its derivatives as a promising class of Mcl-1 antagonists. While direct binding affinity values (Kd/Ki) for this compound and its derivatives have not been reported in the reviewed literature, substantial evidence from cytotoxicity assays, mechanism-of-action studies, and in vivo models points to their on-target activity through Mcl-1 degradation, leading to apoptosis. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways to facilitate further research and development of this compound-based Mcl-1 inhibitors.

Introduction: Mcl-1 as a Compelling Target in Oncology

The intrinsic apoptotic pathway is a tightly regulated process crucial for normal tissue homeostasis, and its evasion is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of this pathway, comprising pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in caspase activation and apoptosis.

Mcl-1 is frequently overexpressed in a wide range of hematological and solid tumors, where it contributes to tumor initiation, progression, and therapeutic resistance. Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life and its expression is regulated by various signaling pathways, making it a dynamic and challenging therapeutic target. The development of BH3 mimetics, small molecules that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family members, has validated this therapeutic strategy. However, resistance to existing BH3 mimetics that target Bcl-2 and Bcl-xL, such as venetoclax (ABT-199), is often mediated by the upregulation of Mcl-1. This underscores the urgent need for selective Mcl-1 antagonists to be used as single agents or in combination therapies.

This compound and its Derivatives: A New Class of Mcl-1 Antagonists

This compound is a natural product that has been identified as a scaffold for the development of Mcl-1 inhibitors. Structure-activity relationship (SAR) studies have led to the synthesis of several this compound derivatives with enhanced potency and selectivity against Mcl-1-dependent cancer cells. Notably, the derivatives KS04 and KS18 have demonstrated significant preclinical activity.

Mechanism of Action

This compound derivatives exert their anti-cancer effects primarily by inducing the degradation of the Mcl-1 protein. This leads to the liberation of pro-apoptotic proteins, such as Bak, triggering the intrinsic apoptotic cascade. The interaction of these derivatives with Mcl-1 has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and molecular modeling.[1][2] While the precise binding affinity (Kd or Ki values) has not been quantitatively reported, the downstream effects on Mcl-1 protein levels and apoptosis are well-documented.

The proposed mechanism involves the binding of the this compound derivative to a pocket on the Mcl-1 protein, which may mimic the action of the pro-apoptotic protein Noxa, leading to Mcl-1 destabilization and subsequent proteasomal degradation.[3] This selective degradation of Mcl-1, without significantly affecting other anti-apoptotic proteins like Bcl-2 or Bcl-xL, is a key feature of this class of compounds.

A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Derivatives B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

The Ecological Significance of Pyoluteorin in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthesis, regulation, and multifaceted roles of pyoluteorin as an antibiotic and signaling molecule in shaping microbial ecosystems.

Introduction

This compound (PLT) is a potent polyketide antibiotic produced by several species of Pseudomonas, most notably the plant-associated bacterium Pseudomonas protegens[1][2]. This chlorinated phenylpyrrole derivative plays a crucial role in the ecological competence of its producers, primarily through its broad-spectrum antimicrobial activity against fungi, oomycetes, and bacteria[3]. Beyond its direct antagonistic functions, this compound also acts as a signaling molecule, intricately involved in the regulation of its own biosynthesis and the production of other secondary metabolites, thereby influencing the complex web of interactions within microbial communities[4]. This technical guide provides a comprehensive overview of the ecological role of this compound, detailing its antimicrobial properties, the genetic and regulatory networks governing its production, and its function as a key player in microbial communication.

Antimicrobial Activity of this compound

This compound exhibits a wide range of antimicrobial activities, contributing significantly to the biocontrol capabilities of producing organisms like P. protegens Pf-5. Its inhibitory effects have been documented against a variety of plant pathogens, making it a compound of significant interest for agricultural applications.

Antifungal and Anti-oomycete Activity

This compound is particularly effective against oomycetes, a group of destructive plant pathogens. It is a key factor in the suppression of Pythium ultimum, the causative agent of damping-off diseases in various crops, including cotton[1][5]. The compound also demonstrates inhibitory activity against other significant fungal and oomycete pathogens.

Antibacterial Activity

In addition to its effects on eukaryotes, this compound also possesses antibacterial properties. It has been shown to be active against both Gram-positive and Gram-negative bacteria, further broadening its ecological impact. For instance, this compound has demonstrated strong antibacterial activity against Pantoea ananatis, a pathogen that causes brown rot on maize leaves[2][6][7].

The following tables summarize the known antimicrobial activities of this compound against a range of microbial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

Bacterial SpeciesTypeDiseaseMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveVarious4 - 8
Bacillus subtilisGram-positive-4 - 8
Escherichia coliGram-negativeVarious8 - 16
Pseudomonas aeruginosaGram-negativeVarious8 - 16
Pantoea ananatis DZ-12Gram-negativeMaize Brown Rot>100 (inhibition zone observed)[2][6]

Table 2: Antimicrobial Activity of this compound against Fungal and Oomycete Pathogens

Pathogen SpeciesTypeDiseaseActivityConcentration/NotesReference
Pythium ultimumOomyceteDamping-offInhibitoryEffective as a seed treatment[1][5]
Heterobasidion spp.FungusRoot and butt rotMycelial Growth Inhibition3.77 mg/L[3]
Botrytis cinereaFungusGray MoldAntifungal activityContributes to disease reduction[8][9]
Rhizoctonia solaniFungusSeedling diseasesNot inhibitory-[1]

Biosynthesis and Regulation of this compound

The production of this compound is a tightly regulated process, encoded by the plt gene cluster. The biosynthesis involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway[10]. The regulation of the plt cluster is complex, involving a hierarchical network of global and pathway-specific regulators that respond to various environmental and cellular cues.

The plt Gene Cluster

The core of this compound biosynthesis is the plt gene cluster, which contains the structural genes necessary for its synthesis from proline and acetate precursors. Key genes in this cluster include those encoding the NRPS and PKS enzymes, as well as tailoring enzymes responsible for chlorination and cyclization.

Regulatory Network

The expression of the plt gene cluster is controlled by a sophisticated regulatory network, ensuring that this compound production is coordinated with the physiological state of the cell and its environment.

  • GacS/GacA Two-Component System: This global regulatory system is a key activator of secondary metabolism in many pseudomonads. The sensor kinase GacS perceives an unknown environmental signal, leading to the phosphorylation of the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) like RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby relieving the repression of target mRNAs, including those involved in this compound biosynthesis.

  • Pathway-Specific Regulators:

    • PltR: This LysR-type transcriptional regulator is a direct activator of the plt biosynthetic genes. PltR is essential for the transcription of the this compound biosynthesis operon.

    • PltZ: This TetR-family transcriptional regulator acts as a repressor of the pltIJKNOP operon, which is predicted to encode an ABC transporter involved in this compound efflux. This compound itself can act as an inducer, binding to PltZ and de-repressing the expression of the transporter genes.

  • Autoregulation: this compound exhibits positive autoregulation, where the presence of this compound enhances its own production. This feedback loop is mediated by both PltR and PltZ, allowing for a rapid amplification of this compound synthesis in response to specific environmental cues.

  • Cross-regulation with 2,4-Diacetylphloroglucinol (DAPG): In strains that produce both this compound and DAPG, a complex cross-regulatory relationship exists. This compound has been shown to repress the production of DAPG, highlighting the intricate signaling network that governs the production of secondary metabolites.

The following diagram illustrates the regulatory pathway of this compound biosynthesis.

Pyoluteorin_Regulation Environmental Signal Environmental Signal GacS GacS Environmental Signal->GacS Activates GacA GacA GacS->GacA Phosphorylates sRNAs sRNAs (RsmY/Z) GacA->sRNAs Activates transcription RsmA RsmA sRNAs->RsmA Sequesters plt_biosynthesis plt Biosynthesis Genes RsmA->plt_biosynthesis Represses translation PltR PltR PltR->plt_biosynthesis Activates transcription PltZ PltZ plt_transport plt Transport Genes (pltIJKNOP) PltZ->plt_transport Represses transcription This compound This compound plt_biosynthesis->this compound Produces plt_transport->this compound Exports This compound->PltR Positive autoregulation This compound->PltZ Inactivates

Figure 1. Regulatory network of this compound biosynthesis.

This compound as a Signaling Molecule

Beyond its role as a chemical weapon, this compound functions as a sophisticated signaling molecule, influencing gene expression and microbial behavior at sub-inhibitory concentrations.

Intraspecific Signaling: Autoregulation

This compound acts as an autoinducer, positively regulating its own biosynthesis. This phenomenon allows a bacterial population to rapidly escalate this compound production once a certain threshold concentration is reached, a process akin to quorum sensing. This autoregulation is crucial for coordinating the expression of this public good within the producing population, ensuring a sufficient concentration is achieved for effective antagonism.

Interspecific Signaling: Cross-regulation

This compound also participates in interspecific communication, influencing the metabolic output of other microbial species. A well-documented example is the cross-regulation between this compound and 2,4-diacetylphloroglucinol (DAPG), another potent antimicrobial compound produced by some Pseudomonas strains. This compound has been shown to repress the biosynthesis of DAPG, suggesting a competitive or hierarchical interaction between these two secondary metabolites. This interplay likely shapes the competitive landscape and the overall structure of the microbial community.

The following diagram illustrates the signaling role of this compound.

Pyoluteorin_Signaling cluster_producer This compound-Producing Bacterium cluster_dapg_producer DAPG-Producing Bacterium plt_genes plt Gene Cluster Pyoluteorin_int Intracellular This compound plt_genes->Pyoluteorin_int Biosynthesis Pyoluteorin_ext Extracellular This compound Pyoluteorin_int->Pyoluteorin_ext Export Pyoluteorin_ext->plt_genes Positive Autoregulation (Intraspecific Signaling) phl_genes phl Gene Cluster Pyoluteorin_ext->phl_genes Repression (Interspecific Signaling) DAPG DAPG phl_genes->DAPG Biosynthesis

Figure 2. Signaling roles of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the ecological role of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify this compound from bacterial cultures.

Protocol:

  • Culture Preparation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B broth) under conditions known to induce this compound production (e.g., 20-25°C with shaking).

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acidified water and acetonitrile or methanol. A typical mobile phase is 70% methanol.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV detector at 308-310 nm.

    • Quantification: Compare the peak area of the sample to a standard curve generated with purified this compound.

The following diagram outlines the experimental workflow for this compound quantification.

HPLC_Workflow start Start culture Bacterial Culture start->culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify to pH 2.0 supernatant->acidify extract Ethyl Acetate Extraction (2x) acidify->extract evaporate Evaporate to Dryness extract->evaporate resuspend Resuspend in Methanol evaporate->resuspend hplc HPLC Analysis resuspend->hplc quantify Quantify against Standard Curve hplc->quantify end End quantify->end

Figure 3. Workflow for HPLC quantification of this compound.
Construction of a plt Gene Knockout Mutant

Objective: To create a this compound-deficient mutant to study its role in biocontrol and signaling. This protocol describes a common method using homologous recombination.

Protocol:

  • Construct a Suicide Vector:

    • Amplify by PCR the upstream and downstream flanking regions (homologous arms) of the target plt gene.

    • Clone these flanking regions into a suicide vector (e.g., pEX18Tc) that cannot replicate in Pseudomonas. The vector should contain a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB for sucrose sensitivity).

  • Introduce the Suicide Vector into Pseudomonas:

    • Transform the constructed suicide vector into a competent E. coli strain for plasmid propagation.

    • Transfer the plasmid from E. coli to the target Pseudomonas strain via conjugation (triparental mating).

  • Select for Single-Crossover Homologous Recombinants:

    • Plate the conjugation mixture on a selective medium containing an antibiotic to which the recipient Pseudomonas is resistant and the antibiotic for the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single crossover event.

  • Select for Double-Crossover Homologous Recombinants (Gene Knockout):

    • Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event.

    • Plate the culture on a medium containing sucrose. The sacB gene on the vector backbone confers sensitivity to sucrose. Cells that have undergone a second crossover event and excised the vector backbone will be able to grow.

  • Verify the Knockout Mutant:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the deleted gene region to confirm the gene deletion.

    • Confirm the loss of this compound production by HPLC analysis.

The following diagram illustrates the workflow for creating a gene knockout mutant.

Knockout_Workflow start Start pcr PCR Amplify Flanking Regions start->pcr clone Clone into Suicide Vector pcr->clone conjugation Conjugate into Pseudomonas clone->conjugation selection1 Select for Single Crossover (Antibiotic Resistance) conjugation->selection1 selection2 Select for Double Crossover (Sucrose Counter-selection) selection1->selection2 verify Verify Mutant by PCR and HPLC selection2->verify end End verify->end

Figure 4. Workflow for gene knockout mutant construction.

Conclusion

This compound is a multifaceted secondary metabolite that plays a pivotal role in the ecology of its producing organisms. Its potent antimicrobial activity provides a clear competitive advantage, enabling producers like Pseudomonas protegens to effectively antagonize a wide range of plant pathogens. Furthermore, its function as a signaling molecule in both intraspecific and interspecific communication highlights the complexity of microbial interactions. The intricate regulation of this compound biosynthesis allows for a fine-tuned response to environmental conditions, ensuring its production is both timely and resource-efficient. A deeper understanding of the ecological roles of this compound will continue to inform the development of novel biocontrol strategies for sustainable agriculture and provide further insights into the chemical language that governs microbial communities.

References

An In-depth Technical Guide to the Transcriptional Regulators of the Pyoluteorin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate transcriptional regulatory network governing the biosynthesis of pyoluteorin (Plt), a potent antifungal and antibacterial polyketide produced by various Pseudomonas species. Understanding this regulatory cascade is crucial for the rational design of strategies to enhance this compound production for agricultural and pharmaceutical applications. This document details the key transcriptional regulators, their mechanisms of action, and the experimental protocols used to elucidate their functions.

Core Transcriptional Regulators

The production of this compound is a tightly controlled process involving a hierarchy of pathway-specific and global transcriptional regulators. These proteins act as molecular switches, integrating various environmental and cellular signals to modulate the expression of the this compound biosynthetic gene cluster (plt).

Pathway-Specific Regulators: PltR and PltZ

At the heart of the plt gene cluster lie two pathway-specific transcriptional regulators, PltR and PltZ , which play opposing yet coordinated roles in this compound biosynthesis.

  • PltR: The Master Activator: PltR is a member of the LysR-type transcriptional regulator (LTTR) family and is indispensable for the expression of the plt biosynthetic operon (pltLABCDEFG)[1]. It binds to a conserved palindromic lys box sequence in the promoter region of pltL, the first gene in the operon, thereby activating transcription[1]. Mutation of pltR completely abolishes this compound production[1][2]. The activity of PltR is enhanced by the autoinducer this compound, creating a positive feedback loop that amplifies production[3].

  • PltZ: The Repressor and Sensor: In contrast to PltR, PltZ, a TetR family transcriptional repressor, negatively regulates this compound biosynthesis[4][5]. PltZ binds to the promoter of the pltIJKNOP operon, which is predicted to encode an ABC transporter involved in this compound efflux[3]. This compound acts as an inducer that binds to PltZ, causing its dissociation from the DNA and de-repressing the expression of the transporter genes[3][5]. This coordinated regulation ensures that the machinery for exporting this compound is upregulated as the antibiotic accumulates.

Global Regulatory Networks

The expression of the plt gene cluster is also integrated into broader cellular regulatory circuits, including the Gac/Rsm system and the Lon protease.

  • The Gac/Rsm Cascade: The GacS/GacA two-component system is a global regulator of secondary metabolism in many Gram-negative bacteria. In Pseudomonas, the GacA response regulator positively influences this compound production[6][7][8]. GacA activates the transcription of small non-coding RNAs (e.g., RsmY, RsmZ), which in turn sequester the translational repressor proteins RsmA and RsmE. By sequestering these repressors, the translation of target mRNAs, including those for this compound biosynthesis, is derepressed.

  • Lon Protease: The ATP-dependent Lon protease is a key player in protein quality control and also functions as a global regulator. Lon protease negatively regulates this compound biosynthesis through two distinct mechanisms. Firstly, it can degrade the GacA protein, thereby dampening the positive regulatory effect of the Gac/Rsm cascade[6]. Secondly, Lon protease can directly degrade the PltR transcriptional activator, providing another layer of negative control over this compound production.

Quantitative Data on this compound Regulation

The following tables summarize quantitative data from various studies, illustrating the impact of different transcriptional regulators on this compound production and gene expression.

Strain BackgroundThis compound Production (mg/L)Fold Change vs. Wild-TypeReference
P. fluorescens Pf-5 (Wild-Type)4.31.0[1][2]
P. fluorescens Pf-5 pltR mutantNot Detectable0[1][2]
Pseudomonas sp. M18 (Wild-Type)-1.0[4]
Pseudomonas sp. M18 pltZ mutant-4.4[4]

Table 1: Effect of Pathway-Specific Regulators on this compound Production.

Gene FusionStrain BackgroundRelative Expression (Fold Change)Reference
pltB-inaZpltR mutant~0.0002[2]
pltE-inaZpltR mutant~0.0002[2]
pltF-inaZpltR mutant~0.0002[2]
pltI-inaZpltR mutant~0.01[9]
pltJ-inaZpltR mutant~0.01[9]
pltA'-'lacZpltZ mutantIncreased[4]
pltL (qRT-PCR)gacA mutant~0.25[6]

Table 2: Influence of Transcriptional Regulators on plt Gene Expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for studying these interactions.

Pyoluteorin_Regulation cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators cluster_genes This compound Gene Cluster GacS GacS GacA GacA GacS->GacA Activates sRNAs sRNAs (RsmY/Z) GacA->sRNAs Activates transcription Lon Lon Protease Lon->GacA Degrades PltR PltR Lon->PltR Degrades RsmAE RsmA/E RsmAE->PltR Represses translation sRNAs->RsmAE Sequesters plt_operon pltLABCDEFG (Biosynthesis) PltR->plt_operon Activates transcription PltZ PltZ plt_transporter pltIJKNOP (Transporter) PltZ->plt_transporter Represses transcription This compound This compound plt_operon->this compound Biosynthesis This compound->PltR Autoinduces This compound->PltZ Binds and inactivates

Caption: Regulatory network of the this compound gene cluster.

EMSA_Workflow cluster_probe Probe Preparation cluster_protein Protein Preparation cluster_binding Binding Reaction cluster_analysis Analysis Promoter Promoter DNA (e.g., pltL promoter) Labeling Label with Biotin or 32P Promoter->Labeling Labeled_Probe Labeled DNA Probe Labeling->Labeled_Probe Incubation Incubate Labeled Probe + Purified Protein Labeled_Probe->Incubation Gene Regulator Gene (e.g., pltR) Expression Overexpress in E. coli Gene->Expression Purification Purify Protein Expression->Purification Purified_Protein Purified Regulator Protein Purification->Purified_Protein Purified_Protein->Incubation Gel Native Polyacrylamide Gel Electrophoresis Incubation->Gel Detection Detection (Chemiluminescence/Autoradiography) Gel->Detection Result Shifted Band Indicates Protein-DNA Binding Detection->Result

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the this compound gene cluster.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a purified transcriptional regulator binds directly to a specific DNA promoter region.

Methodology:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative binding site within the promoter of interest (e.g., the pltL promoter for PltR).

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the 3' or 5' end of the probe with biotin or a radioactive isotope (e.g., ³²P) using a terminal deoxynucleotidyl transferase or T4 polynucleotide kinase, respectively.

    • Purify the labeled probe using a suitable column purification kit.

  • Protein Purification:

    • Clone the coding sequence of the transcriptional regulator (e.g., pltR) into an expression vector with an affinity tag (e.g., His-tag).

    • Overexpress the protein in a suitable host, such as E. coli BL21(DE3).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Dialyze the purified protein against a suitable storage buffer and determine its concentration.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the following components in a microcentrifuge tube:

      • 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 10 mM EDTA, 100 mM (NH₄)₂SO₄, 10 mM DTT, 1% Tween 20, 200 mM KCl).

      • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Purified transcriptional regulator protein (titrate concentrations to determine optimal binding).

      • Labeled DNA probe (a fixed, low concentration, e.g., 1 nM).

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis and Detection:

    • Load the binding reactions onto a native polyacrylamide gel (e.g., 6% gel in 0.5x TBE buffer).

    • Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative expression levels of plt genes in different bacterial strains (e.g., wild-type vs. mutant).

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary phase).

    • Harvest the cells by centrifugation and immediately lyse them using a suitable reagent (e.g., TRIzol) to preserve RNA integrity.

    • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Design and validate primer pairs for the target genes (e.g., pltL, pltR, pltZ) and a housekeeping gene (e.g., rpoD, gyrA) for normalization. Primers should amplify a product of approximately 100-200 bp.

    • Prepare the qRT-PCR reaction mixture in a final volume of 20 µL, containing:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).

      • Forward and reverse primers (final concentration of 0.2-0.5 µM each).

      • cDNA template (diluted as appropriate).

    • Perform the qRT-PCR in a real-time PCR cycler with a typical program:

      • Initial denaturation (e.g., 95°C for 5 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 1 minute).

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the expression in the mutant strain to the wild-type strain.

Construction and Assay of lacZ Reporter Fusions

Objective: To monitor the transcriptional activity of a plt gene promoter in vivo under different conditions or in different genetic backgrounds.

Methodology:

  • Construction of the Reporter Plasmid:

    • Amplify the promoter region of the gene of interest (e.g., the pltA promoter) from the bacterial genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified promoter fragment into a promoterless lacZ reporter vector (e.g., a broad-host-range plasmid).

    • Transform the resulting construct into E. coli and verify the correct insertion by restriction digestion and sequencing.

  • Introduction into Pseudomonas:

    • Transfer the reporter plasmid from E. coli into the desired Pseudomonas strains (e.g., wild-type and a pltZ mutant) via triparental mating or electroporation.

    • Select for transconjugants or transformants on appropriate selective media.

  • β-Galactosidase Assay:

    • Grow the Pseudomonas strains carrying the reporter plasmid under the desired experimental conditions.

    • Harvest the cells at different time points and measure the optical density at 600 nm (OD₆₀₀).

    • Permeabilize the cells using a few drops of chloroform and a small amount of 0.1% SDS.

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the permeabilized cells.

    • Incubate the reaction at a constant temperature (e.g., 28°C) until a yellow color develops.

    • Stop the reaction by adding a solution of Na₂CO₃.

    • Centrifuge the tubes to pellet the cell debris and measure the absorbance of the supernatant at 420 nm (A₄₂₀).

    • Calculate the β-galactosidase activity in Miller units using the following formula:

      • Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀)

      • where t = reaction time in minutes, and V = volume of culture used in mL.

This comprehensive guide provides a foundational understanding of the transcriptional regulation of the this compound gene cluster. Further research into the intricate interplay of these regulators and the identification of novel regulatory elements will continue to advance our ability to harness the full potential of this important natural product.

References

Precursors for Pyoluteorin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyoluteorin is a potent antifungal and antibacterial polyketide-nonribosomal peptide hybrid natural product synthesized by several species of Pseudomonas, most notably the biocontrol agent Pseudomonas fluorescens.[1] Its unique structure, featuring a resorcinol ring linked to a dichloropyrrole moiety, and its broad-spectrum antimicrobial activity have made it a subject of interest for agricultural and pharmaceutical applications. Understanding the biosynthesis of this compound, particularly the precursor molecules that fuel its production, is critical for metabolic engineering efforts aimed at improving yields and for the potential chemoenzymatic synthesis of novel analogs. This technical guide provides an in-depth overview of the precursors for this compound biosynthesis, detailing the experimental evidence, relevant enzymatic pathways, and methodologies for their study.

Core Precursors in this compound Biosynthesis

The biosynthesis of the this compound molecule is a hybrid process involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. Isotopic labeling studies have been fundamental in unequivocally identifying the primary precursors for the two distinct moieties of the this compound structure.[1]

  • Dichloropyrrole Moiety: The dichlorinated pyrrole ring is derived from the amino acid L-proline .[1]

  • Resorcinol Moiety: The resorcinol ring is synthesized from acetate units, which are incorporated via malonyl-CoA as the extender unit in a type I PKS pathway.[1]

Quantitative Data on Precursor and Metabolite Concentrations

While comprehensive data on the direct correlation between precursor concentrations and this compound yield is limited in publicly available literature, several studies provide valuable quantitative insights into this compound production and the intracellular concentrations of its precursors under specific conditions.

ParameterOrganismConditionValueReference
This compound TiterPseudomonas protegens H78 (Wild-Type)-15 µg/mL[2]
This compound TiterPseudomonas protegens H78 (Engineered)Multiple gene knockouts and overexpression214 µg/mL[2]
Intracellular Malonyl-CoAEscherichia coli BAP1100 mM malonate supplementation0.206 ± 0.025 nmol/mg dry cell weight
Intracellular Malonyl-CoARat HepatocytesFed state1 to 6 nmol/g wet weight[3]
Exogenous Proline for Stress MitigationOlea europaea L. cv ChemlaliSalt stressConcentration-dependent[4]
Exogenous Proline for Enhanced Pullulan BiosynthesisAureobasidium pullulansHigh sugar stress400 mg/L[5]

Note: The data on malonyl-CoA and proline are from different organisms and contexts but provide a general reference for intracellular concentrations and effective exogenous concentrations, respectively.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by the plt gene cluster, which encodes a suite of enzymes responsible for the step-wise assembly of the final product from its precursors.

Biosynthesis of the Dichloropyrrole Moiety from L-Proline
  • Activation of L-Proline: The biosynthesis is initiated by the adenylation domain of the enzyme PltF , which activates L-proline to form prolyl-AMP.

  • Thiolation: The activated proline is then transferred to the phosphopantetheine arm of the peptidyl carrier protein (PCP), PltL .

  • Dehydrogenation: The proline moiety is desaturated to a pyrrolyl group by the dehydrogenase PltE .

  • Dichlorination: The pyrrole ring is then successively chlorinated at two positions by the halogenase PltA .

Biosynthesis of the Resorcinol Moiety and Final Assembly
  • Polyketide Chain Assembly: The dichloropyrrolyl-S-PltL intermediate is transferred to the type I polyketide synthases PltB and PltC . These enzymes catalyze the iterative condensation of three molecules of malonyl-CoA to the dichloropyrrole starter unit.

  • Cyclization and Aromatization: The resulting polyketide chain undergoes cyclization and aromatization to form the resorcinol ring.

  • Thioesterase-mediated Release: Finally, the thioesterase PltG hydrolyzes the bond connecting the completed this compound molecule to the PKS machinery, releasing the final product.

Signaling Pathways and Regulation

The production of this compound is tightly regulated at the transcriptional level, involving a complex interplay of pathway-specific and global regulatory elements.

  • PltR: A LysR-type transcriptional activator that is essential for the expression of the plt biosynthetic genes.[1]

  • PltZ: A TetR-family transcriptional repressor that negatively regulates the pltIJKNOP operon, which is involved in this compound transport.[2] this compound itself can act as an inducer, alleviating the repression by PltZ and thus promoting its own export. This contributes to a positive feedback loop.

  • Gac/Rsm System: This global regulatory system also influences this compound production. Deletion of the translational repressor gene rsmE has been shown to significantly enhance this compound yields.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis precursors.

Isotopic Labeling of this compound with 13C-Proline

This protocol is adapted from studies confirming L-proline as the precursor to the dichloropyrrole moiety.

Objective: To demonstrate the incorporation of L-proline into the this compound molecule.

Materials:

  • Pseudomonas fluorescens strain capable of producing this compound.

  • Defined minimal medium for bacterial culture.

  • L-[1-13C]proline (or other isotopically labeled proline).

  • Culture flasks and incubator shaker.

  • Ethyl acetate for extraction.

  • HPLC system with a C18 column and UV detector.

  • Mass spectrometer (MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis of labeled this compound.

Procedure:

  • Culture Preparation: Inoculate a starter culture of P. fluorescens in a suitable rich medium (e.g., King's B) and grow overnight.

  • Inoculation of Labeling Medium: Pellet the cells from the starter culture by centrifugation, wash with sterile minimal medium to remove any residual unlabeled proline, and resuspend in the labeling minimal medium.

  • Addition of Labeled Precursor: Add L-[1-13C]proline to the culture medium at a final concentration optimized for uptake and incorporation without causing toxicity. A typical starting concentration would be in the range of 1-5 mM.

  • Incubation: Incubate the culture with shaking at the optimal temperature for this compound production (typically 20-25°C) for a period sufficient for this compound accumulation (e.g., 48-72 hours).

  • Extraction of this compound:

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Purification and Analysis:

    • Resuspend the dried extract in a small volume of methanol.

    • Purify this compound using HPLC with a C18 column.

    • Analyze the purified this compound by MS to observe the mass shift corresponding to the incorporation of the 13C label.

    • For more detailed structural information on the location of the label, perform 13C-NMR analysis.

Enzyme Assay for PltF (Adenylation Domain)

This is a generalized protocol for an adenylation domain assay that can be adapted for PltF. It relies on the pyrophosphate (PPi) exchange reaction.

Objective: To measure the L-proline-dependent ATP-PPi exchange activity of PltF.

Materials:

  • Purified PltF enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • ATP.

  • L-proline.

  • [32P]Pyrophosphate ([32P]PPi).

  • Activated charcoal.

  • Scintillation counter and vials.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, L-proline, and purified PltF enzyme.

  • Initiation of Reaction: Start the reaction by adding [32P]PPi to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quenching the Reaction: Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the ATP, including the newly formed [32P]ATP.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times with a wash buffer (e.g., sodium phosphate/perchloric acid) to remove any unbound [32P]PPi.

  • Quantification: Resuspend the washed charcoal pellet in water, transfer to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [32P]ATP formed, which reflects the adenylation activity of PltF.

Enzyme Assay for PltE (Dehydrogenase)

This is a generalized spectrophotometric assay for a dehydrogenase that can be adapted for PltE, assuming it uses a common cofactor like NAD+ or FAD.

Objective: To measure the dehydrogenase activity of PltE on its substrate, prolyl-S-PltL.

Materials:

  • Purified PltE enzyme.

  • Purified prolyl-S-PltL (the substrate).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0).

  • A suitable electron acceptor (e.g., NAD+, or an artificial electron acceptor like DCPIP if the natural one is unknown).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the electron acceptor.

  • Substrate Addition: Add the substrate, prolyl-S-PltL, to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the purified PltE enzyme.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the reduction of the electron acceptor (e.g., 340 nm for NADH).

  • Calculation of Activity: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the reduced electron acceptor.

Visualizations

This compound Biosynthetic Pathway

Pyoluteorin_Biosynthesis cluster_proline Proline Activation and Modification cluster_pks Polyketide Synthesis and Release L-Proline L-Proline PltF PltF L-Proline->PltF ATP -> AMP + PPi Prolyl-AMP Prolyl-AMP PltF->Prolyl-AMP PltL PltL Prolyl-AMP->PltL Prolyl-S-PltL Prolyl-S-PltL PltL->Prolyl-S-PltL PltE PltE Prolyl-S-PltL->PltE Pyrrolyl-S-PltL Pyrrolyl-S-PltL PltE->Pyrrolyl-S-PltL PltA PltA Pyrrolyl-S-PltL->PltA 2x Halogenation Dichloropyrrolyl-S-PltL Dichloropyrrolyl-S-PltL PltA->Dichloropyrrolyl-S-PltL PltB_PltC PltB/PltC (PKS) Dichloropyrrolyl-S-PltL->PltB_PltC Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PltB_PltC x3 Polyketide_Intermediate Polyketide_Intermediate PltB_PltC->Polyketide_Intermediate Cyclization PltG PltG (Thioesterase) Polyketide_Intermediate->PltG This compound This compound PltG->this compound Release

Caption: this compound biosynthetic pathway from precursors.

Experimental Workflow for Precursor Incorporation Analysis

Precursor_Analysis_Workflow cluster_culture Cell Culture and Labeling cluster_extraction Extraction and Purification cluster_analysis Analysis Start Start Inoculate_Culture Inoculate P. fluorescens Start->Inoculate_Culture Add_Labeled_Precursor Add Isotopically Labeled Precursor (e.g., 13C-Proline) Inoculate_Culture->Add_Labeled_Precursor Incubate Incubate for This compound Production Add_Labeled_Precursor->Incubate Harvest_Culture Harvest Culture Incubate->Harvest_Culture Extract_Supernatant Solvent Extraction (Ethyl Acetate) Harvest_Culture->Extract_Supernatant Purify_HPLC Purify by HPLC Extract_Supernatant->Purify_HPLC Analyze_MS Mass Spectrometry (MS) Analysis Purify_HPLC->Analyze_MS Analyze_NMR NMR Spectroscopy (optional) Purify_HPLC->Analyze_NMR Data_Interpretation Data Interpretation and Confirmation of Incorporation Analyze_MS->Data_Interpretation Analyze_NMR->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for isotopic labeling experiments.

Regulatory Cascade of this compound Biosynthesis

Pyoluteorin_Regulation cluster_genes Gene Clusters cluster_regulators Regulators plt_biosynthesis pltLABCDEFG (Biosynthesis Genes) plt_transport pltIJKNOP (Transport Genes) Pyoluteorin_out Extracellular This compound plt_transport->Pyoluteorin_out exports PltR PltR PltR->plt_biosynthesis activates PltZ PltZ PltZ->plt_transport represses Pyoluteorin_out->PltZ inactivates

Caption: Regulatory network of this compound production.

Conclusion

The biosynthesis of this compound is a well-orchestrated process that relies on the primary precursors L-proline and acetate (via malonyl-CoA). While the key enzymatic steps and regulatory elements have been identified, a significant opportunity remains for further quantitative characterization. Detailed kinetic analysis of the Plt enzymes and a deeper understanding of the factors influencing precursor supply are crucial next steps. Such knowledge will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the rational design of strategies to enhance the production of this compound and to generate novel, bioactive derivatives for a range of applications.

References

The Role of PltR in Activating Pyoluteorin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the LysR-type transcriptional regulator (LTTR), PltR, and its critical role in the activation of pyoluteorin biosynthesis in Pseudomonas species. This compound is a potent antifungal polyketide antibiotic with significant potential in agriculture and medicine. Understanding the intricate regulatory networks governing its production is paramount for strain improvement, yield optimization, and the development of novel antimicrobial strategies. This document details the molecular mechanisms of PltR activation, presents quantitative data on its impact, outlines key experimental methodologies for its study, and provides visual representations of its signaling pathway and investigative workflows.

The PltR Signaling Pathway: A Dual-Regulatory Model

The production of this compound is tightly controlled at the transcriptional level, with PltR serving as the primary activator. PltR is encoded by the pltR gene, located upstream of and transcribed divergently from the this compound biosynthetic operon, pltLABCDEFG.[1][2] As a member of the LysR family, PltR positively regulates the expression of the plt operon, and its function is indispensable for this compound production.[3][4] Mutation of pltR completely abolishes the synthesis of this compound.[1][3]

PltR exerts its control by directly binding to a specific DNA sequence within the pltR-pltL intergenic promoter region.[5] This binding site has been identified as a 22-base pair palindromic sequence, termed a lys box, which contains the conserved T-N11-A motif characteristic of LTTR binding sites.

Recent evidence supports a sophisticated dual-regulator model for this compound autoinduction, involving both PltR and a second regulator, PltZ.[2][4] In this model:

  • Basal Activation by PltR : PltR provides the foundational level of transcriptional activation required to initiate expression of the plt operon.

  • Autoinduction Mediated by PltZ : this compound itself can act as a signaling molecule to amplify its own production. This autoinduction, however, is not mediated by PltR directly. Instead, this compound is perceived by PltZ, a TetR-family transcriptional repressor. PltZ represses the expression of a linked transporter gene cluster. It is proposed that this compound binding to PltZ alleviates this repression, contributing to a feedback loop that enhances antibiotic production.

Therefore, PltR is necessary for this compound biosynthesis, but it is not sufficient for the autoinduction phenomenon, which requires the coordinated action of PltZ.[2][4]

PltR_Signaling_Pathway cluster_regulation Regulatory Control cluster_genes Target Genes cluster_product Output PltR PltR Protein pltL_promoter pltL Promoter (lys box) PltR->pltL_promoter Binds PltZ PltZ Protein transporter_genes Transporter Genes PltZ->transporter_genes Represses Pyoluteorin_mol This compound (Signal) Pyoluteorin_mol->PltZ Binds & Inactivates plt_operon plt Operon (Biosynthesis Genes) pltL_promoter->plt_operon Activates Transcription Pyoluteorin_prod This compound (Antibiotic) plt_operon->Pyoluteorin_prod Biosynthesis

Caption: Regulatory pathway of this compound production by PltR and PltZ.

Quantitative Analysis of PltR Function

The effect of PltR on this compound production and the transcription of its biosynthetic genes has been quantified in several studies. The data unequivocally demonstrate that PltR is a potent and essential positive regulator.

Organism / StrainGenetic BackgroundMeasured ParameterResultReference
Pseudomonas fluorescens Pf-5Wild-TypeThis compound Production4.3 mg/L[1]
P. fluorescens Pf-5pltR mutantThis compound ProductionNot detectable[1]
Pseudomonas sp. M18pltR null mutantThis compound ProductionDeclined to 30% of wild-type[3]
Pseudomonas sp. M18pltR mutant with complementationThis compound ProductionRestored to wild-type level[3]
Pseudomonas sp. M18pltR overexpressionThis compound Production13-fold enhancement over wild-type[3]
P. fluorescens Pf-5pltR mutantTranscription (pltB, pltE, pltF genes)7 orders of magnitude lower than wild-type (based on Ice Nucleation Activity)[1]
P. fluorescens Pf-5pltR mutantTranscription (pltI, pltJ transporter genes)~100-fold lower than wild-type (based on Ice Nucleation Activity)[5]

Investigative Workflow for Characterizing PltR

The elucidation of PltR's function follows a standard and logical progression of molecular genetics and biochemical experimentation. This workflow serves as a template for investigating similar transcriptional regulators.

PltR_Workflow start Hypothesis: pltR regulates this compound production mutagenesis Step 1: Gene Mutagenesis (e.g., create pltR knockout mutant) start->mutagenesis phenotype Step 2: Phenotypic Analysis (Quantify this compound production via HPLC) mutagenesis->phenotype expression Step 3: Gene Expression Analysis (Use reporter fusions like pltL-gfp or qRT-PCR) phenotype->expression binding Step 4: Protein-DNA Interaction (Perform Electrophoretic Mobility Shift Assay - EMSA) expression->binding conclusion Conclusion: PltR is a direct transcriptional activator of the plt operon binding->conclusion

Caption: Experimental workflow for the functional characterization of PltR.

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments used to study the function of PltR. These are generalized from methodologies described in the literature.

Construction of a pltR Mutant

This protocol describes the generation of a pltR null mutant via homologous recombination using a suicide vector. This method is used to definitively establish the gene's role in a specific phenotype.

  • Amplify Flanking Regions: Using PCR, amplify ~500-1000 bp regions directly upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the pltR gene from Pseudomonas genomic DNA.

  • Amplify Resistance Cassette: Amplify an antibiotic resistance cassette (e.g., gentamicin, aacC1) with primers that have overhangs complementary to the UHA and DHA.

  • Assemble Mutant Allele: Splice the UHA, resistance cassette, and DHA together using overlap extension PCR or Gibson assembly. This creates the final knockout allele where the pltR coding sequence is replaced by the resistance marker.

  • Clone into Suicide Vector: Clone the assembled knockout allele into a suicide vector that cannot replicate in Pseudomonas, such as one from the pEX family (e.g., pEX18Ap). These vectors often carry a sacB gene for sucrose-based counter-selection.

  • Transform E. coli and Conjugate: Transform the construct into a suitable E. coli strain (e.g., SM10) and then transfer the plasmid into the target Pseudomonas strain via biparental mating.

  • Select for Single Crossovers (Merodiploids): Plate the conjugation mixture on selective agar containing an antibiotic for Pseudomonas selection (e.g., irgasan) and the antibiotic corresponding to the resistance cassette (e.g., gentamicin). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double Crossovers (Allelic Exchange): Isolate merodiploid colonies and grow them in non-selective medium before plating on agar containing 5-10% sucrose. The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the plasmid backbone via a second crossover event will survive.

  • Screen and Verify: Screen the sucrose-resistant colonies for the desired antibiotic resistance (e.g., gentamicin resistant) and sensitivity to the plasmid's antibiotic marker (e.g., carbenicillin sensitive). Confirm the correct gene replacement using PCR and sequencing.[6][7][8]

This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound from bacterial culture supernatants.

  • Culture Growth: Grow the Pseudomonas strains (wild-type, mutant, etc.) in a suitable production medium (e.g., King's Medium B) for 48-72 hours.

  • Sample Preparation/Extraction:

    • Centrifuge a sample of the culture to pellet the cells.

    • Acidify the resulting supernatant to a pH of ~2.0 with an acid like HCl.

    • Extract the acidified supernatant twice with an equal volume of an organic solvent, such as ethyl acetate.

    • Pool the organic phases and evaporate them to dryness under vacuum or a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried extract in a known volume of the mobile phase (e.g., 70% methanol).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase, such as 70% methanol in water, at a flow rate of approximately 1.0-2.0 mL/min.

    • Detect this compound by its UV absorbance, typically at a wavelength of 308 nm.

Gene Expression Analysis via Reporter Fusions

Transcriptional fusions to reporter genes (gfp, lacZ, inaZ) are used to measure the promoter activity of plt genes in vivo.

  • Construct Reporter Plasmid: Clone the promoter region of interest (e.g., the pltL promoter containing the lys box) upstream of a promoterless reporter gene in a suitable plasmid vector.

  • Introduce into Pseudomonas: Transform the reporter plasmid into the wild-type and pltR mutant strains of Pseudomonas.

  • Culture and Measurement:

    • Grow the reporter strains under desired conditions.

    • At various time points, collect samples for analysis.

    • If using a gfp reporter, measure fluorescence using a plate reader or fluorometer, and normalize to cell density (OD600).

    • If using an inaZ (ice nucleation) reporter, quantify activity using a droplet-freezing assay.[1]

    • If using a lacZ reporter, measure β-galactosidase activity using a colorimetric assay (e.g., with ONPG).

  • Data Analysis: Compare the normalized reporter activity between the wild-type and pltR mutant strains to determine the effect of PltR on promoter activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to demonstrate the direct binding of a protein to a specific DNA fragment.

  • Probe Preparation:

    • Synthesize two complementary oligonucleotides corresponding to the target DNA sequence (e.g., a ~50-100 bp fragment of the pltL promoter containing the lys box).

    • Label one of the oligonucleotides on the 5' end with a detectable tag, such as biotin or a fluorescent dye (e.g., IRDye). Radioactive labeling with ³²P can also be used.

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded, labeled DNA probe.

  • Protein Purification: Overexpress and purify the PltR protein using a standard expression system (e.g., E. coli with a His-tagged PltR construct).

  • Binding Reaction:

    • In a small volume, combine the purified PltR protein, the labeled DNA probe, and a binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding).

    • For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

    • Incubate the reactions at room temperature for 20-30 minutes to allow binding to occur.

  • Native Gel Electrophoresis:

    • Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, fluorescence imaging for IRDye, or autoradiography for ³²P).

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a PltR-DNA complex. The disappearance of this band in the presence of a cold competitor confirms specificity.[11][12][13]

References

Methodological & Application

Application Note: High-Yield Extraction and Purification of Pyoluteorin from Pseudomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Pyoluteorin is a potent polyketide antibiotic produced by several species of Pseudomonas, notably P. protegens and P. fluorescens.[1] It exhibits significant fungicidal, bactericidal, and herbicidal properties, making it a compound of interest for agricultural and pharmaceutical applications.[1][2] this compound is particularly effective against oomycete plant pathogens like Pythium ultimum.[2][3] Its biosynthesis involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[2] This document provides a detailed protocol for the extraction and purification of this compound from bacterial cultures, designed for researchers in natural product chemistry, microbiology, and drug development.

Experimental Protocols

Protocol 1: Culturing of Pseudomonas for this compound Production

This protocol outlines the steps for culturing Pseudomonas protegens or Pseudomonas fluorescens strains to maximize this compound yield.

Materials:

  • Pseudomonas protegens (e.g., strain DSMZ 13134) or Pseudomonas fluorescens (e.g., strain Pf-5)

  • King's Medium B (KB) broth or Luria-Bertani (LB) broth[1][4]

  • Glycerol

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating 100 µL of a frozen glycerol stock of the Pseudomonas strain into 50 mL of KB or LB broth. Incubate at 25-30°C with shaking at 200 rpm for 24 hours.[4]

  • Production Culture: Inoculate 200 mL of KB broth in a 500 mL flask with 2 mL of the seed culture.[4]

  • Incubation: Incubate the production culture at a temperature between 20°C and 30°C for 48 to 72 hours with constant shaking (200 rpm).[4][5] this compound production is influenced by temperature and incubation time, though optimal conditions can be strain-dependent.[1][6]

  • Harvesting: After incubation, harvest the bacterial culture by centrifugation at 10,000 rpm for 25 minutes at 4°C to pellet the cells.[4]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound. This is the starting material for extraction.

Protocol 2: Solvent-Based Extraction of this compound

This protocol describes the liquid-liquid extraction of this compound from the culture supernatant.

Materials:

  • Cell-free culture supernatant

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification: Acidify the collected supernatant to a pH of ≤ 2.0 using 1 M HCl. This step is crucial for protonating the this compound, making it more soluble in the organic solvent.[5]

  • First Extraction: Transfer the acidified supernatant to a separatory funnel. Add 0.4 volumes of ethyl acetate (e.g., 400 mL of ethyl acetate for 1 L of supernatant).[5]

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The top layer is the organic phase (ethyl acetate) containing this compound.

  • Collection: Carefully drain and collect the bottom aqueous layer for a second extraction. Collect the top ethyl acetate layer in a separate flask.

  • Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with another 0.4 volumes of ethyl acetate.

  • Pooling and Drying: Pool the ethyl acetate extracts. The combined organic phases can be back-extracted with water to remove residual media components.[7]

  • Solvent Evaporation: Remove the ethyl acetate under vacuum using a rotary evaporator to yield the crude this compound extract.[5] The resulting residue can be resuspended in methanol for further purification.[5]

Protocol 3: Purification of this compound

This section details two methods for purifying the crude extract: Solid-Phase Extraction (SPE) for cleanup and High-Performance Liquid Chromatography (HPLC) for final purification and analysis.

A. Solid-Phase Extraction (SPE) Cleanup

Materials:

  • Crude this compound extract resuspended in methanol

  • SPE Cartridges (e.g., Strata C18-E, 500 mg)[1]

  • Acetonitrile

  • Milli-Q water with 0.1% (v/v) formic acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Activation: Activate the C18 SPE cartridge by passing 3 mL of acetonitrile through it.[8]

  • Equilibration: Equilibrate the cartridge by washing it with 2 mL of Milli-Q water.[8]

  • Sample Loading: Load the resuspended crude extract onto the cartridge.

  • Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge using a higher concentration of acetonitrile or methanol. Collect the eluate.

  • Drying: Evaporate the solvent from the eluate to obtain a semi-purified this compound sample.

B. High-Performance Liquid Chromatography (HPLC) Purification

Materials:

  • Semi-purified this compound extract

  • HPLC system with a photodiode array (PDA) or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase A: Milli-Q water with 0.1% (v/v) formic or acetic acid[5][8]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic or acetic acid[5][8]

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in a small volume of the mobile phase (e.g., 50% acetonitrile) and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the sample onto the HPLC system. A common method involves a linear gradient. For example, start with 10% acetonitrile, ramping to 100% over 18-20 minutes.[4][5]

  • Detection: Monitor the elution profile at 310 nm, which is a characteristic absorption wavelength for this compound.[5][7]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound (typically 13-15 minutes under standard C18 conditions).[5]

  • Purity Confirmation: Re-inject the collected fraction to confirm its purity as a single peak. The solvent can then be evaporated to yield pure this compound.

Data Presentation

Table 1: this compound Production Yields under Various Culture Conditions. This table summarizes reported this compound concentrations obtained from Pseudomonas protegens (strain DSMZ 13134) cultures.

Culture MediumIncubation Temp. (°C)Incubation TimeThis compound Conc. (mg/L)Reference
Luria-Bertani (LB)2524 hours3.77[1]
Luria-Bertani (LB)47 days1.30[1]
Luria-Bertani (LB)307 days10.21[1]
King B (KB)47 days0.07[1]
King B (KB)257 days9.90[1]
Modified King B257 days2.55[1]

Table 2: HPLC Parameters for this compound Analysis and Purification. This table provides a summary of typical parameters used for the chromatographic analysis of this compound.

ParameterSpecificationReference(s)
Column Reversed-phase C18 (e.g., Waters Nova-Pak, Agilent ZORBAX)[4][5][7]
Mobile Phase Acetonitrile and water, often with 0.1% acetic or formic acid[5][8]
Elution Gradient Linear gradient, e.g., 10% to 100% Acetonitrile over ~18 min[5]
Flow Rate 1.0 - 2.0 mL/min[7][9]
Detection Wavelength 310 nm[4][5][7]
Typical Retention Time ~13.1 min[5]

Visualizations

Experimental Workflow

Pyoluteorin_Extraction_Workflow start Start: Pseudomonas Culture Stock culture 1. Inoculation & Incubation (KB Broth, 25-30°C, 48-72h) start->culture centrifuge 2. Centrifugation (10,000 rpm, 25 min) culture->centrifuge supernatant Cell-Free Supernatant centrifuge->supernatant pellet Bacterial Cell Pellet (Discard) centrifuge->pellet acidify 3. Acidification (pH ≤ 2.0 with HCl) supernatant->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate 5. Solvent Evaporation (Rotary Evaporator) extract->evaporate crude Crude this compound Extract evaporate->crude purify_choice Purification Method crude->purify_choice spe 6a. Solid-Phase Extraction (C18 Cartridge) purify_choice->spe Chromatography recrystallize 6b. Recrystallization (Hot Chloroform) purify_choice->recrystallize Alternative hplc 7a. HPLC Purification (C18 Column, λ=310 nm) spe->hplc final_product Purified this compound hplc->final_product recrystallize->final_product

Caption: Workflow for this compound extraction and purification.

Regulatory Pathway

Pyoluteorin_Regulation cluster_plt This compound (PLT) Biosynthesis cluster_phl 2,4-DAPG Biosynthesis pltR pltR gene PltR_prot PltR (Activator) pltR->PltR_prot expresses plt_operon plt structural genes (pltB, pltC, etc.) PLT This compound (Metabolite) plt_operon->PLT produces phl_operon phl structural genes DAPG 2,4-DAPG (Metabolite) phl_operon->DAPG produces PltR_prot->plt_operon activates PLT->plt_operon positive autoregulation PLT->phl_operon represses DAPG->plt_operon represses

Caption: Regulation of this compound (PLT) and 2,4-DAPG biosynthesis.

References

Application Note: Quantification of Pyoluteorin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Pyoluteorin, a potent antifungal and antibacterial compound, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is applicable for the quantitative analysis of this compound in microbial fermentation broths and other relevant biological matrices, making it suitable for researchers in natural product discovery, microbiology, and drug development.

Introduction

This compound is a polyketide antibiotic produced by several species of Pseudomonas bacteria, notably Pseudomonas protegens. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties. Accurate and reliable quantification of this compound is crucial for optimizing fermentation production, assessing its biological activity, and conducting pharmacokinetic studies. This document outlines a robust RP-HPLC method for the separation and quantification of this compound.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase of appropriate organic solvent composition. Detection is achieved by a UV-Vis detector set at the maximum absorbance wavelength for this compound, which is typically around 308-310 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a this compound standard.[2]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid or Formic acid (for pH adjustment, optional)

  • Bacterial culture broth (e.g., Pseudomonas protegens culture)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Solid-Phase Extraction (SPE) cartridges (C18, optional for sample cleanup)[3]

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. A suggested range could include 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Bacterial Culture)
  • Centrifugation: Transfer 1.0 mL of the bacterial culture broth into a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Extraction: To 500 µL of the supernatant, add 500 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Drying: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.[3][4]

Note: For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be incorporated after supernatant collection using C18 cartridges.[3]

HPLC Operating Conditions

The following tables summarize typical HPLC conditions for this compound analysis. Method 1 is a simple isocratic method, while Method 2 is a gradient method that can be used for more complex samples.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[1]Waters Nova-Pak C18 or equivalent
Mobile Phase 70% Methanol in Water[1]A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic0-2 min: 30% B2-10 min: 30% to 95% B10-12 min: 95% B12-13 min: 95% to 30% B13-15 min: 30% B
Flow Rate 1.5 - 2.0 mL/min[1][2]1.0 mL/min
Injection Volume 10 - 20 µL10 µL
Column Temperature 25 °C30 °C
Detection Wavelength 308 nm or 310 nm[1][2]310 nm (or PDA scan 200-400 nm)
Run Time ~10 minutes15 minutes
Expected Retention Time ~3.4 minutes (highly dependent on exact conditions)[2]Variable

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of this compound as a function of its concentration (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The curve should have a coefficient of determination (R²) of ≥ 0.998 for accurate quantification.[5]

  • Sample Analysis: Inject the prepared samples.

  • Concentration Calculation: Use the peak area of this compound from the sample chromatogram and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of this compound in the injected sample.

  • Original Concentration: Account for the dilution and concentration factors used during the sample preparation to determine the final concentration of this compound in the original culture broth.

Method Validation Parameters

The following table presents typical method validation data found in the literature for this compound quantification, which should be verified for the specific method developed in your lab.

Table 2: Method Validation Data Summary

ParameterTypical ValueReference
Linearity Range 5.0 - 1000 µg/mL (CZE method)[6]
Correlation Coefficient (R²) > 0.999[6]
Limit of Detection (LOD) 0.1 mg/L (HPLC-MS)[4]
Limit of Quantification (LOQ) 0.5 mg/L (HPLC-MS)[4]
Recovery 90.31% - 98.96% (CZE method)[6]

Visualized Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from a bacterial culture.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing culture Bacterial Culture centrifuge Centrifuge (10,000 x g, 10 min) culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter_sample Filter Sample (0.22 µm) reconstitute->filter_sample hplc_vial Sample in HPLC Vial filter_sample->hplc_vial hplc HPLC System (C18 Column, UV @ 310 nm) hplc_vial->hplc Inject std_prep Prepare this compound Calibration Standards std_vial Standards in HPLC Vials std_prep->std_vial std_vial->hplc Inject chromatogram Generate Chromatograms hplc->chromatogram integrate Integrate Peaks (Peak Area) chromatogram->integrate calibration Create Calibration Curve (Standards) integrate->calibration Standard Data quantify Calculate Concentration (from Sample Peak Area) integrate->quantify Sample Data calibration->quantify result Final Concentration in Original Sample quantify->result

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for LC-MS/MS Analysis of Pyoluteorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoluteorin is a potent chlorinated polyketide antibiotic produced by several species of Pseudomonas bacteria.[1][2] It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1] Due to its potential applications in agriculture and medicine, robust analytical methods for its detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of complex biological matrices.

Note on Metabolites: Despite a comprehensive literature search, specific metabolites of this compound have not been characterized, and a definitive metabolic pathway for its degradation has not been elucidated. Research has indicated that this compound is relatively stable under neutral pH and at room temperature but degrades under UV irradiation and in acidic or alkaline solutions.[2] However, the resulting degradation products have not been structurally identified. Therefore, this document focuses on the analysis of the parent compound, this compound.

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol outlines the extraction of this compound from a liquid bacterial culture supernatant.

Materials:

  • Bacterial culture broth

  • Ethyl acetate (LC-MS grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the bacterial culture at 8,000 rpm for 15 minutes to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Acidify the supernatant to pH 3.0 with 1 M HCl.

  • Transfer the acidified supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis of this compound

This section details the instrumental parameters for the analysis of this compound.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Based on the structure of this compound (C₁₁H₇Cl₂NO₃), the protonated molecule [M+H]⁺ has an m/z of 271.9. The following are proposed MRM transitions for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound271.9203.920Quantifier
This compound271.9175.925Qualifier

Data Presentation

The following table presents hypothetical quantitative data for this compound production by a Pseudomonas strain under different culture conditions. This serves as a template for presenting experimental results.

Culture ConditionThis compound Concentration (µg/mL) ± SD
Medium A, 24h5.2 ± 0.4
Medium A, 48h8.9 ± 0.7
Medium B, 24h3.1 ± 0.3
Medium B, 48h6.5 ± 0.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction drying Drying & Evaporation extraction->drying reconstitution Reconstitution (Methanol) drying->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms_vial LC-MS Vial filtration->lcms_vial lc_separation LC Separation (C18 Column) lcms_vial->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis biosynthesis_pathway cluster_nrps NRPS Module cluster_pks PKS Module proline L-Proline adenylation Adenylation (PltF) proline->adenylation malonyl_coa Malonyl-CoA (x3) chain_extension Polyketide Chain Extension (PltB, PltC) malonyl_coa->chain_extension pcp Peptidyl Carrier Protein (PltL) adenylation->pcp dehydrogenation Dehydrogenation (PltE) pcp->dehydrogenation halogenation Dichlorination (PltA) dehydrogenation->halogenation halogenation->chain_extension Transfer cyclization Cyclization & Thioesterase Release (PltG) chain_extension->cyclization This compound This compound cyclization->this compound

References

Application Notes and Protocols for the Structural Elucidation of Pyoluteorin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyoluteorin is a chlorinated aromatic polyketide natural product with significant antifungal and antibiotic properties. It is produced by several species of Pseudomonas bacteria. The structural elucidation of such natural products is a critical step in their development as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in the complete structural assignment of this compound.

Data Presentation: 1D and 2D NMR Data for this compound

A comprehensive analysis of 1D and 2D NMR spectra is essential for the complete structural elucidation of this compound. The following tables summarize the quantitative NMR data acquired in d6-acetone.[1]

1D NMR Spectroscopic Data
Atom Number¹H Chemical Shift (δ) [ppm]MultiplicityJ-coupling (Hz)¹³C Chemical Shift (δ) [ppm]
1'---113.0
2'---157.2
3'6.47d8.2107.5
4'7.15t8.2132.5
5'6.47d8.2107.5
6'---157.2
C=O---183.1
2---119.5
36.80s-110.5
4---117.3
5---130.9
N-H9.02 (broad s)s--
O-H3.00 (broad s)s--

Note: The numbering of the atoms for the purpose of NMR assignment is illustrated in the chemical structure below.

this compound Structure with Numbering
Predicted 2D NMR Correlation Data

The following tables outline the predicted key correlations from 2D NMR experiments, which are crucial for establishing the connectivity of the molecular fragments.

Table 2: Predicted COSY Correlations

Proton (¹H)Correlating Proton(s) (¹H)
H-3'H-4'
H-4'H-3', H-5'
H-5'H-4'

Table 3: Predicted HSQC Correlations

Proton (¹H)Correlating Carbon (¹³C)
H-3'C-3'
H-4'C-4'
H-5'C-5'
H-3C-3

Table 4: Predicted HMBC Correlations

Proton (¹H)Correlating Carbon(s) (¹³C)
H-3'C-1', C-2', C-5'
H-4'C-2', C-6'
H-5'C-1', C-6', C-3'
H-3C-2, C-4, C-5, C=O

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Isolation of this compound: this compound can be isolated from the culture supernatants of Pseudomonas fluorescens Pf-5.[1] The bacterial culture is grown in a suitable medium, and the supernatant is extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic purification, typically using silica gel column chromatography followed by recrystallization from chloroform to yield pure this compound.[1]

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated acetone (acetone-d6).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is clear.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • COSY (Correlation Spectroscopy):

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • The spectral width in both dimensions should be set to encompass all proton signals.

    • Acquire the data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • The F2 (¹H) dimension spectral width should cover all proton signals, and the F1 (¹³C) dimension should cover the expected range for protonated carbons (e.g., 0-160 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

    • Acquire the data with a suitable number of increments (e.g., 128-256) and scans per increment (e.g., 4-16).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set up a standard gradient-selected HMBC experiment.

    • The F2 (¹H) dimension spectral width should cover all proton signals, and the F1 (¹³C) dimension should cover the full carbon chemical shift range (e.g., 0-200 ppm).

    • Optimize the long-range coupling constant (nJCH) to a compromise value of ~8 Hz to observe 2- and 3-bond correlations.

    • Acquire the data with a sufficient number of increments (e.g., 256-512) and scans per increment (e.g., 8-32).

Data Processing
  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to both dimensions of the 2D data to improve resolution and signal shape.

  • Perform Fourier transformation of the acquired data.

  • Phase correct the spectra. For 2D spectra, phasing should be done in both dimensions.

  • Calibrate the chemical shifts using the residual solvent peak of acetone-d6 (δH = 2.05 ppm, δC = 29.84 ppm).

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the molecular structure.

Visualizations

The following diagrams illustrate the experimental workflow and the key correlations used in the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound from Pseudomonas fluorescens Purification Chromatographic Purification & Recrystallization Isolation->Purification NMR_Sample Dissolution in Acetone-d6 & Transfer to NMR Tube Purification->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Processing Data Processing (FT, Phasing, Calibration) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment (1D & 2D) Processing->Assignment Structure_Determination Structure Determination Assignment->Structure_Determination hmbc_correlations node_proton node_proton node_carbon node_carbon H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C5 C-5 H3->C5 CO C=O H3->CO H4_prime H-4' C2_prime C-2' H4_prime->C2_prime C6_prime C-6' H4_prime->C6_prime

References

Application Notes and Protocols for Determining the Antifungal Activity of Pyoluteorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoluteorin is a potent natural antibiotic characterized by a chlorinated polyketide structure derived from a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] First isolated from Pseudomonas aeruginosa, it is a key secondary metabolite produced by various Pseudomonas species, notably the biocontrol agent Pseudomonas protegens.[1][3][4] this compound exhibits a broad spectrum of activity against bacteria, oomycetes, and fungi, making it a compound of significant interest for agricultural and pharmaceutical applications.[1][4][5] Its efficacy against plant pathogens like Pythium ultimum and Botrytis cinerea has been well-documented.[2][3] These application notes provide detailed protocols for quantifying the antifungal activity of this compound using standard bioassay techniques.

Principle of Antifungal Bioassays

Antifungal susceptibility testing (AFST) is essential for determining a compound's efficacy. The primary goal is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6][7] Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide reproducible frameworks for these assessments.[8][9] Common techniques include broth microdilution, agar diffusion, and gradient diffusion, which allow for quantitative or qualitative assessment of antifungal activity.[6][9]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7]

Materials:

  • Pure this compound (PLT) standard

  • Sterile 96-well microtiter plates

  • Fungal isolate of interest (e.g., Botrytis cinerea, Heterobasidion spp.)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), RPMI 1640)

  • Spectrophotometer or microplate reader

  • Sterile DMSO (for dissolving this compound)

  • Sterile water or saline

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

    • Harvest spores (conidia) by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.

  • This compound Stock and Dilution Series:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired final concentrations (e.g., from 100 µg/mL to 0.09 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (inoculum in broth without PLT) and a negative control (broth only).

    • Incubate the plate at an optimal temperature for the test fungus (e.g., 25°C) for 24-72 hours, depending on its growth rate.[9]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.[7]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Pure this compound (PLT)

  • Sterile filter paper disks (6 mm diameter)

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar or PDA)

  • Fungal isolate of interest

  • Solvent (e.g., Methanol or DMSO)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension as described in Protocol 1.

  • Plate Inoculation: Uniformly streak the fungal suspension onto the surface of the agar plate using a sterile swab to create a lawn of growth.

  • Disk Preparation and Application:

    • Dissolve a known weight of this compound in a suitable solvent.

    • Apply a specific volume (e.g., 10 µL) of the this compound solution onto the sterile filter paper disks to achieve a desired concentration per disk.

    • Allow the solvent to evaporate completely.

    • Place the this compound-impregnated disks onto the inoculated agar surface. Include a solvent-only disk as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.[7] The size of the zone correlates with the antifungal activity.

Protocol 3: In Vitro Dual Culture Confrontation Assay

This assay is used to evaluate the antagonistic activity of a this compound-producing bacterium (like P. protegens) against a fungal pathogen.[3]

Materials:

  • Culture of this compound-producing bacterium (e.g., P. protegens Pf-5)

  • Fungal pathogen of interest (e.g., B. cinerea)

  • Petri dishes with a suitable agar medium (e.g., PDA)

Procedure:

  • Fungal Plug Inoculation:

    • From an actively growing culture of the fungus, take a 5 mm mycelial plug.

    • Place the plug at the center of a fresh agar plate.

  • Bacterial Inoculation:

    • After 24 hours of fungal growth, streak the this compound-producing bacterium on the agar plate at a set distance (e.g., 2-3 cm) from the edge of the growing fungal colony.

    • A control plate should be inoculated only with the fungal plug.

  • Incubation and Observation:

    • Incubate the plates at 25°C for 5-7 days.

    • Observe the interaction between the bacterium and the fungus. Antifungal activity is indicated by the formation of an inhibition zone where the fungal mycelial growth is restricted.[3]

    • The percentage of mycelial growth inhibition can be calculated using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the radial growth of the fungus in the control plate and T is the radial growth of the fungus in the treatment plate.

Data Presentation

Quantitative data from bioassays should be organized for clarity and comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Pathogens.

Fungal Species MIC Range (µg/mL) Reference Method
Botrytis cinerea 8 - 32 Broth Microdilution
Heterobasidion annosum 4 - 16 Broth Microdilution
Pythium ultimum 2 - 8 Broth Microdilution
Aspergillus fumigatus 16 - 64 Broth Microdilution

| Candida albicans | 32 - 128 | Broth Microdilution |

Table 2: Mycelial Growth Inhibition of Heterobasidion spp. by this compound.

This compound Concentration Mean Mycelial Growth Inhibition (%) after 4 days Mean Mycelial Growth Inhibition (%) after 7 days
3.77 mg/L (µg/mL) ~85%[4][10] ~60%[4][10]

| Control (0 µg/mL) | 0% | 0% |

Note: Data presented are representative examples based on published literature. Actual values may vary depending on the specific fungal strain and experimental conditions.

Visualizations

Diagrams can effectively illustrate complex workflows and biological pathways.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Results A Prepare Fungal Inoculum (10^5 CFU/mL) D Inoculate Wells with Fungal Suspension A->D B Prepare this compound Stock in DMSO C Perform 2-fold Serial Dilution in 96-well Plate B->C C->D E Incubate at 25°C for 24-72 hours D->E F Visually Inspect or Read Absorbance (600nm) E->F G Determine MIC Value F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: this compound acts as a signal for its own biosynthesis and inhibits 2,4-DAPG production.[2][11]

References

Application Notes and Protocols for the Genetic Manipulation of Pyoluteorin Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic manipulation of the pyoluteorin (Plt) biosynthetic gene cluster. This compound is a potent antifungal and antibacterial compound produced by some Pseudomonas species, making its biosynthetic pathway a key target for genetic engineering to enhance production and generate novel derivatives.

Overview of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster, typically found in Pseudomonas protegens and Pseudomonas fluorescens, is responsible for the production of this chlorinated aromatic polyketide. The core genes involved in the biosynthesis and its regulation have been identified, providing a roadmap for targeted genetic manipulation.

The biosynthesis of this compound is a hybrid pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery[1]. The pathway begins with the activation of L-proline, which forms the dichloropyrrole moiety, and the subsequent condensation with a polyketide chain derived from malonyl-CoA to form the resorcinol ring[1][2].

Key Genes in the this compound Biosynthetic Cluster:

GeneProposed FunctionReference
pltA, pltD, pltM Halogenases involved in the dichlorination of the pyrrole moiety.[3][4]
pltB, pltC Type I Polyketide Synthases (PKS) responsible for the formation of the resorcinol ring.[3][4]
pltE Acyl-CoA dehydrogenase.[3][4]
pltF Acyl-CoA synthetase, activates L-proline.[1][3]
pltG Thioesterase involved in the release of the final this compound product.[1][3]
pltL Peptidyl carrier protein.[1]
pltR LysR-type transcriptional activator, positively regulates the expression of the plt biosynthetic genes.[3][4][5]
pltZ TetR-family transcriptional repressor, negatively regulates this compound production.[6][7][8]
pltI, pltJ, pltK, pltN, pltO, pltP Putative ABC transporter system involved in this compound efflux.[7][8]

Genetic Manipulation Strategies for Enhancing this compound Production

Several genetic engineering strategies can be employed to increase the yield of this compound. These strategies primarily focus on the overexpression of positive regulators, deletion of negative regulators, and engineering of the biosynthetic pathway itself.

Quantitative Data on this compound Production Following Genetic Manipulation:

The following table summarizes the impact of various genetic modifications on this compound production in Pseudomonas protegens H78.

Strain/ModificationThis compound Production (µg/mL)Fold IncreaseReference
Wild-Type H7815-[9]
H78 ΔrsmE--[9]
H78 Δlon--[9]
H78 ΔpltZ--[9]
H78 with deleted inhibitory sequence in pltR operator--[9]
H78 with overexpression of pltIJKNOP--[9]
Final Engineered Strain (Combined Modifications) 214 14.3 [9]

Note: The individual contributions of each modification were part of a cumulative improvement strategy, and specific individual production levels were not detailed in the source.

Experimental Protocols

Protocol for Gene Knockout in Pseudomonas via Two-Step Homologous Recombination

This protocol describes the generation of markerless gene deletions in Pseudomonas species using a suicide vector containing the sacB gene for counter-selection. This method is widely applicable for deleting genes within the this compound biosynthetic cluster, such as the negative regulator pltZ.

Materials:

  • Pseudomonas strain of interest

  • E. coli S17-1 donor strain

  • Suicide vector (e.g., pK18mobsacB, pT18mobsacB)[10][11]

  • Primers for amplifying upstream and downstream homologous regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics (e.g., Kanamycin for pK18mobsacB, Tetracycline for pT18mobsacB, Gentamicin for selection)

  • LB agar plates

  • LB agar plates with 10-15% sucrose for counter-selection

Procedure:

  • Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from the genomic DNA of the Pseudomonas strain using PCR. b. Clone the amplified upstream and downstream fragments into the suicide vector. This can be done sequentially using restriction digestion and ligation, or through Gibson assembly. c. Transform the resulting knockout plasmid into the E. coli S17-1 donor strain.

  • Conjugation: a. Grow overnight cultures of the E. coli S17-1 donor strain containing the knockout plasmid and the recipient Pseudomonas strain. b. Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate at the optimal growth temperature for the Pseudomonas strain to allow for conjugation.

  • Selection of Single Crossover Mutants (Merodiploids): a. After incubation, scrape the bacterial growth from the conjugation plate and resuspend it in sterile saline. b. Plate the suspension onto selective agar plates containing an antibiotic to select for the Pseudomonas recipient and an antibiotic to select for the integrated plasmid (e.g., Gentamicin for the recipient and Kanamycin for the plasmid). c. Incubate the plates until colonies appear. These colonies represent single-crossover events where the suicide plasmid has integrated into the chromosome.

  • Selection of Double Crossover Mutants (Gene Knockout): a. Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight. This allows for the second homologous recombination event to occur, leading to the excision of the plasmid. b. Plate serial dilutions of the overnight culture onto LB agar plates containing 10-15% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the plasmid will grow. c. Incubate the plates until colonies appear.

  • Screening and Verification: a. Patch the resulting colonies onto two plates: one with the antibiotic for the plasmid marker and one without. Colonies that grow on the plate without the antibiotic but not on the plate with the antibiotic have lost the plasmid. b. Verify the gene deletion in the antibiotic-sensitive colonies by colony PCR using primers that flank the deleted region and by DNA sequencing.

Protocol for Gene Overexpression in Pseudomonas

This protocol outlines a general method for overexpressing a target gene, such as the positive regulator pltR or the rate-limiting enzyme gene pltA, in Pseudomonas using a broad-host-range expression vector.

Materials:

  • Pseudomonas strain of interest

  • Broad-host-range expression vector (e.g., pUCP series)

  • Primers for amplifying the target gene

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli strain for cloning (e.g., DH5α)

  • Competent Pseudomonas strain for expression

  • Appropriate antibiotics for plasmid selection

Procedure:

  • Construction of the Overexpression Plasmid: a. Amplify the full coding sequence of the target gene (e.g., pltR) from the genomic DNA of the producing Pseudomonas strain. b. Clone the amplified gene into a broad-host-range expression vector under the control of a suitable promoter (e.g., the lac promoter). c. Transform the ligation mixture into a competent E. coli cloning strain and select for transformants on antibiotic-containing plates. d. Verify the correct insertion of the gene by restriction digestion and DNA sequencing.

  • Transformation into Pseudomonas: a. Isolate the verified overexpression plasmid from E. coli. b. Transform the plasmid into the desired Pseudomonas host strain. This can be achieved through electroporation or conjugation. c. Select for Pseudomonas transformants on agar plates containing the appropriate antibiotic for plasmid maintenance.

  • Induction and Analysis of Overexpression: a. Grow the transformed Pseudomonas strain in a suitable production medium. b. If using an inducible promoter, add the appropriate inducer (e.g., IPTG for the lac promoter) at the desired cell density. c. Cultivate the strain under optimal conditions for this compound production. d. Analyze the overexpression of the target protein by SDS-PAGE and quantify the production of this compound using methods such as HPLC.

Visualizations

Pyoluteorin_Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthetic Pathway cluster_enzymes Enzymes (plt genes) L-Proline L-Proline Prolyl-AMP Prolyl-AMP L-Proline->Prolyl-AMP PltF Malonyl-CoA Malonyl-CoA Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PltB, PltC Prolyl-S-PltL Prolyl-S-PltL Prolyl-AMP->Prolyl-S-PltL PltL Pyrrolyl-S-PltL Pyrrolyl-S-PltL Prolyl-S-PltL->Pyrrolyl-S-PltL PltE Dichloropyrrolyl-S-PltL Dichloropyrrolyl-S-PltL Pyrrolyl-S-PltL->Dichloropyrrolyl-S-PltL PltA, PltD This compound This compound Dichloropyrrolyl-S-PltL->this compound Polyketide Chain->this compound PltG pltF pltF pltL pltL pltE pltE pltA, pltD pltA, pltD pltB, pltC pltB, pltC pltG pltG

Caption: this compound biosynthetic pathway highlighting key precursors and enzymes.

Gene_Knockout_Workflow cluster_plasmid_construction 1. Knockout Plasmid Construction cluster_conjugation_selection 2. Conjugation and Selection cluster_counterselection_verification 3. Counter-selection and Verification A Amplify upstream & downstream homologous arms of target gene B Clone arms into suicide vector (e.g., pK18mobsacB) A->B C Transform into E. coli S17-1 B->C D Conjugate E. coli S17-1 (donor) with Pseudomonas (recipient) C->D E Select for single-crossover mutants (merodiploids) on selective agar D->E F Grow merodiploids in non-selective medium E->F G Plate on sucrose-containing agar to select for double-crossover events F->G H Screen for loss of plasmid marker G->H I Verify gene deletion by PCR and sequencing H->I

Caption: Workflow for markerless gene knockout in Pseudomonas.

Plt_Regulation cluster_regulation Regulation of this compound Biosynthesis PltR PltR (Transcriptional Activator) plt_operon pltLABCDEFG (Biosynthetic Genes) PltR->plt_operon Activates PltZ PltZ (Transcriptional Repressor) Plt_Efflux PltIJKNOP (ABC Transporter) PltZ->Plt_Efflux Represses This compound This compound plt_operon->this compound This compound->PltZ Induces dissociation Plt_Efflux->this compound Exports

Caption: Regulatory network of this compound biosynthesis and efflux.

References

Application Notes and Protocols for Heterologous Expression of the Pyoluteorin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the pyoluteorin biosynthetic gene cluster, a valuable pathway for the production of the potent antifungal and antibacterial compound, this compound. This document outlines the genetic components, regulatory mechanisms, and detailed protocols for expressing this cluster in a suitable host, along with quantitative data from various studies to guide expectations and experimental design.

Introduction to this compound and its Biosynthesis

This compound is a chlorinated polyketide antibiotic originally isolated from Pseudomonas fluorescens. It is synthesized from proline and acetate precursors through a complex enzymatic cascade encoded by the plt gene cluster.[1] The core biosynthetic genes include those for a type I polyketide synthase (pltB, pltC), halogenases (pltA, pltD, pltM), an acyl-CoA dehydrogenase (pltE), an acyl-CoA synthetase (pltF), and a thioesterase (pltG).[1][2] The biosynthesis of the resorcinol ring of this compound is derived from polyketide biosynthesis, while the bichlorinated pyrrole moiety is synthesized from proline.[1][3]

The expression of the plt gene cluster is tightly regulated. A key transcriptional activator, PltR, a member of the LysR family, is essential for the transcription of the biosynthetic genes.[2][3] Conversely, PltZ, a TetR family transcriptional repressor, can inhibit this compound production.[4] Global regulatory factors in Pseudomonas also influence the production of this compound.[3]

Key Components of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Pseudomonas fluorescens Pf-5 spans a 24-kb genomic region and contains ten genes required for its production.[1][3] The functions of the key genes are summarized in the table below.

GeneProposed Function
pltA, pltD, pltM Halogenases involved in the chlorination of the pyrrole moiety.[1][2]
pltB, pltC Type I polyketide synthases responsible for the formation of the resorcinol ring.[1][3]
pltE Acyl-CoA dehydrogenase.[1][2]
pltF Acyl-CoA synthetase, activates L-proline.[1][5]
pltG Thioesterase.[1][2]
pltL Required for this compound biosynthesis, but function is not yet fully characterized.[3]
pltR LysR-type transcriptional activator, essential for expression of the biosynthetic genes.[2][3]

Regulatory Pathway for this compound Production

The regulation of this compound biosynthesis is complex, involving both pathway-specific and global regulators. The primary regulatory circuit involves the positive regulator PltR and the negative regulator PltZ. This compound itself can act as an autoinducer, enhancing its own production.[4][6]

Pyoluteorin_Regulation PltR PltR (Activator) plt_operon pltLABCDEFG (Biosynthetic Genes) PltR->plt_operon activates transcription PltZ PltZ (Repressor) PltZ->plt_operon represses This compound This compound plt_operon->this compound produces This compound->PltR autoinduces Gac_Rsm Gac/Rsm Cascade Gac_Rsm->PltR positively regulates

Caption: Regulatory pathway of this compound biosynthesis.

Heterologous Expression Workflow

The successful heterologous expression of the this compound gene cluster requires a systematic approach from vector construction to fermentation and product analysis. The following workflow provides a general outline for this process.

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Host Transformation cluster_2 Production & Analysis Isolate Gene Cluster Isolate Gene Cluster Clone into Expression Vector Clone into Expression Vector Isolate Gene Cluster->Clone into Expression Vector Select Host Strain Select Host Strain Clone into Expression Vector->Select Host Strain Transform Host Transform Host Select Host Strain->Transform Host Optimize Culture Conditions Optimize Culture Conditions Transform Host->Optimize Culture Conditions Extract this compound Extract this compound Optimize Culture Conditions->Extract this compound Quantify by HPLC Quantify by HPLC Extract this compound->Quantify by HPLC

Caption: General workflow for heterologous expression.

Experimental Protocols

Protocol 1: Construction of the this compound Expression Plasmid
  • Gene Cluster Isolation: The entire plt gene cluster can be amplified from the genomic DNA of Pseudomonas fluorescens Pf-5 using high-fidelity PCR or obtained through DNA synthesis.

  • Vector Selection: A broad-host-range vector is recommended, especially if using a Pseudomonas host. Plasmids from the pBBR1MCS or pSEVA (Standard European Vector Architecture) series are suitable choices.[7] For expression in E. coli, pET-series vectors can be considered, though codon optimization for the plt genes may be necessary.[8]

  • Cloning: The plt gene cluster, including its native promoter and the pltR regulatory gene, should be cloned into the selected expression vector using standard restriction digestion and ligation or Gibson assembly methods.

  • Verification: The final construct should be verified by restriction analysis and Sanger sequencing to ensure the integrity and correct orientation of the gene cluster.

Protocol 2: Host Strain Selection and Transformation
  • Host Selection:

    • Pseudomonas putida : A non-native producer that is genetically tractable and has been successfully used for heterologous expression of other natural product pathways.[9]

    • Escherichia coli : A well-characterized host, but may require significant engineering to provide necessary precursors and cofactors.[8] It is also sensitive to this compound, which could limit production.[4]

  • Transformation:

    • Prepare competent cells of the chosen host strain.

    • Transform the host cells with the this compound expression plasmid using electroporation or heat shock.

    • Select for transformants on appropriate antibiotic-containing medium (e.g., kanamycin, gentamicin, or ampicillin depending on the vector).[3][9]

Protocol 3: Culture Conditions for this compound Production
  • Media:

    • For Pseudomonas species, King's Medium B (KMB) or Nutrient Broth supplemented with 0.5-2% glycerol (NBGly) can be used.[3][4]

    • For E. coli, Luria-Bertani (LB) medium can be used for initial growth, followed by a suitable production medium.[4]

  • Growth Conditions:

    • Inoculate a starter culture of the recombinant strain and grow overnight at 27-30°C for Pseudomonas or 37°C for E. coli.[3][4]

    • Inoculate the production culture with the overnight starter culture.

    • Incubate the production culture at 20-28°C with shaking (200 rpm) for 48-72 hours.[3][4][10]

Protocol 4: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a known volume of methanol for analysis.

  • Quantification by HPLC:

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase: Acetonitrile-methanol-water (e.g., 30:25:45).[3]

    • Flow Rate: 1.5 ml/min.[3]

    • Detection: UV at 310 nm.[3][6]

    • Quantification: Compare the peak area of the sample to a standard curve generated with authentic this compound.[6] The retention time for this compound is approximately 3.4 minutes under these conditions.[3]

Quantitative Data on this compound Production

The following tables summarize this compound production levels reported in various studies, providing a baseline for expected yields.

Table 1: this compound Production in Wild-Type and Mutant Pseudomonas Strains

StrainGenetic BackgroundCulture ConditionsThis compound Titer (mg/L)Reference
P. fluorescens Pf-5Wild-typeNutrient broth with 2% glycerol, 20°C, 2 days4.3[3]
P. fluorescens Pf-5pltR mutantNutrient broth with 2% glycerol, 20°C, 2 daysNot detectable[3]
P. protegens DSMZ 13134Wild-typeKing B broth, 25°C, 7 days3.77[11]
P. protegens DSMZ 13134Wild-typeLuria-Bertani broth, 30°C, 24 hours10.21[11]

Table 2: Enhanced this compound Production in Engineered Pseudomonas protegens H78

StrainGenetic ModificationThis compound Titer (µg/ml)Reference
H78Wild-type-15
H78-dREDeletion of rsmE-Increased
H78-dRE-dLDeletion of rsmE and lon-Further Increased
H78-dRE-dL-dPZDeletion of rsmE, lon, and pltZ-Further Increased
H78-dRE-dL-dPZ-dODeletion of rsmE, lon, pltZ, and operator sequence-Further Increased
H78-dRE-dL-dPZ-dO-pIOverexpression of pltIJKNOP in the multi-deletion background214[12]

Conclusion

The heterologous expression of the this compound gene cluster presents a promising avenue for the sustainable production of this valuable antibiotic. By understanding the components of the biosynthetic pathway, its intricate regulatory network, and by applying the detailed protocols outlined in these notes, researchers can successfully engineer microbial hosts for efficient this compound synthesis. The provided quantitative data serves as a benchmark for optimizing production yields, paving the way for further exploration of this compound's therapeutic potential.

References

Application Notes and Protocols for Pyoluteorin as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoluteorin is a potent antimicrobial compound produced by several species of Pseudomonas bacteria, notably the biocontrol agent Pseudomonas protegens Pf-5.[1][2] It exhibits a broad spectrum of activity against various fungi, oomycetes, and bacteria.[3][4][5] This activity, combined with its role as a signaling molecule in microbial communities, makes this compound a valuable tool for microbiological research. These application notes provide detailed protocols and data for utilizing this compound as a selective agent to isolate, cultivate, and study specific microorganisms.

Antimicrobial Spectrum of this compound

This compound's efficacy varies among different microbial species. Understanding its Minimum Inhibitory Concentration (MIC) against a range of organisms is crucial for its application as a selective agent. The following tables summarize the known MIC values for this compound against various bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
Bacterial SpeciesGram StainMIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive4 - 8[6]
Bacillus subtilisGram-positive4 - 8[6]
Enterococcus faeciumGram-positive4 - 8[6]
Escherichia coliGram-negative8 - 16[6]
Pseudomonas aeruginosaGram-negative8 - 16[6]
Pantoea ananatisGram-negativeStrong inhibition at 875 µg/mL[7][8]
Urinary Tract Infection PathogensVariousInhibition zones observed at 50-200 µg/mL[9]
Table 2: Antifungal and Anti-oomycete Activity of this compound
Fungal/Oomycete SpeciesCommon DiseaseActivity LevelReference(s)
Pythium ultimumDamping-offStrong inhibition[3][10]
Botrytis cinereaGray moldSignificant inhibition[1][2]
Heterobasidion spp.Root and butt rotRemarkable activity at 3.77 mg/L[11][12][13]
Chlamydomonas reinhardtii-Active against[7]

Mechanism of Action and Signaling Pathways

This compound functions not only as a direct antimicrobial agent but also as a signaling molecule, influencing gene expression in both producer and non-producer organisms.

Antimicrobial Mechanism

This compound is known to disrupt cellular processes in susceptible organisms. For instance, in some fungi, it has been suggested to inhibit the respiratory chain.[14] In bacteria, it can cause severe damage to the cell wall and plasma membrane, leading to cytoplasmic leakage and cell death.[5][7]

Signaling Pathways

This compound plays a significant role in regulating the biosynthesis of secondary metabolites in Pseudomonas species.

  • Auto-regulation of this compound Biosynthesis: this compound acts as an autoinducer, upregulating its own production. This positive feedback loop is mediated by the transcriptional regulators PltR and PltZ.[1][3][15][16]

  • Cross-regulation of 2,4-Diacetylphloroglucinol (2,4-DAPG) Biosynthesis: this compound can repress the production of another antimicrobial compound, 2,4-DAPG.[11][17][18] This regulation occurs through the interaction of this compound with the transcriptional repressor PhlH, which in turn de-represses the transcription of phlG, a gene encoding an enzyme that degrades 2,4-DAPG.[17][19]

  • Quorum Sensing Interaction: The production of this compound is also influenced by quorum sensing systems. For instance, the rhl quorum-sensing system can negatively regulate this compound production in Pseudomonas sp. M18.[20] Conversely, the LuxR-type regulator VqsR positively regulates this compound biosynthesis in the same strain.

Diagrams of Signaling Pathways and Experimental Workflows

pyoluteorin_autoregulation cluster_cell Pseudomonas cell PltR PltR plt_genes plt biosynthetic genes PltR->plt_genes activates PltZ PltZ PltZ->plt_genes de-represses Pyoluteorin_internal This compound Pyoluteorin_internal->PltZ binds to Pyoluteorin_external External this compound Pyoluteorin_internal->Pyoluteorin_external export Pyoluteorin_external->Pyoluteorin_internal uptake

Caption: Auto-regulation of this compound biosynthesis.

pyoluteorin_dapg_regulation cluster_cell Pseudomonas cell This compound This compound PhlH PhlH This compound->PhlH binds to phlG_promoter phlG promoter PhlH->phlG_promoter represses phlG phlG gene phlG_promoter->phlG PhlG_protein PhlG (2,4-DAPG hydrolase) phlG->PhlG_protein translates to DAPG 2,4-DAPG PhlG_protein->DAPG degrades Pyoluteorin_external External this compound Pyoluteorin_external->this compound uptake

Caption: Regulation of 2,4-DAPG biosynthesis by this compound.

mic_determination_workflow A Prepare serial dilutions of this compound in broth B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) or ethanol (100%)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm pore size)

Procedure:

  • Weighing: Accurately weigh the desired amount of pure this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add a small volume of DMSO or 100% ethanol to the tube. This compound is soluble in these organic solvents.[9]

  • Vortexing: Vortex the tube until the this compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution at -20°C in the dark to prevent degradation. This compound is sensitive to light and unstable in acidic and alkaline solutions.[13]

Note: The final concentration of the organic solvent in the culture medium should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[7][11][18]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture to be tested

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as a positive control (inoculum without this compound).

    • Column 12 will serve as a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 3: Preparation of this compound-Selective Agar Plates

This protocol provides a general method for preparing agar plates containing this compound to select for or against specific microorganisms.

Materials:

  • This compound stock solution

  • Desired agar medium (e.g., Luria-Bertani agar, Potato Dextrose Agar)

  • Sterile Petri dishes

  • Autoclave

  • Water bath set to 50-55°C

Procedure:

  • Media Preparation: Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cooling: Cool the molten agar in a 50-55°C water bath. This is crucial to prevent the degradation of this compound by excessive heat.[2][9]

  • Adding this compound: Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. The optimal concentration will depend on the MIC of the target organisms (see Tables 1 and 2). For selection, a concentration slightly above the MIC of the sensitive organism is typically used.

  • Mixing: Gently swirl the flask to ensure even distribution of the this compound throughout the agar. Avoid creating air bubbles.

  • Pouring Plates: Pour the this compound-containing agar into sterile Petri dishes (approximately 20-25 mL per 100 mm plate).

  • Solidification and Storage: Allow the plates to solidify at room temperature. Store the plates in the dark at 4°C. It is recommended to use the plates within a few weeks, as the stability of this compound in the media may decrease over time.[13]

Protocol 4: Agar Diffusion Susceptibility Testing

This method can be used to quickly assess the susceptibility of a microorganism to this compound.

Materials:

  • This compound stock solution

  • Sterile filter paper discs (6 mm diameter)

  • Agar plates with a suitable medium for the test organism

  • Microbial culture to be tested

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a bacterial lawn.

  • Disc Preparation: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of the this compound solution onto a sterile filter paper disc. Allow the solvent to evaporate.

  • Disc Application: Place the this compound-impregnated disc onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate under optimal conditions for the test organism.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disc where no microbial growth is observed). A larger zone of inhibition indicates greater susceptibility to this compound.

Conclusion

This compound is a versatile compound with significant potential in microbiology research. Its selective antimicrobial activity allows for the development of specialized culture media, while its role as a signaling molecule provides a fascinating area for studying microbial interactions. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their experimental designs. Further optimization of concentrations and conditions may be necessary depending on the specific microorganisms and research questions being addressed.

References

Application Notes and Protocols: Pyoluteorin as a Biocontrol Agent Against Pythium ultimum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pythium ultimum is a destructive oomycete pathogen responsible for significant crop losses worldwide, causing diseases such as damping-off and root rot in a wide range of host plants.[1][2] The development of effective and environmentally sustainable control methods is crucial for modern agriculture. Pyoluteorin, a chlorinated phenylpyrrole antibiotic produced by several species of Pseudomonas, notably Pseudomonas protegens (formerly Pseudomonas fluorescens), has demonstrated significant potential as a biocontrol agent against P. ultimum.[3][4] This document provides detailed application notes and experimental protocols for researchers and professionals investigating the use of this compound in the management of Pythium ultimum.

Data Presentation

While specific IC50 or MIC values for pure this compound against Pythium ultimum are not extensively reported in publicly available literature, the following tables summarize relevant quantitative data regarding its production and efficacy in biocontrol contexts. Researchers are encouraged to determine dose-response curves for their specific experimental conditions.

Table 1: Production of this compound by Pseudomonas protegens

Producing StrainCulture ConditionsThis compound Concentration (mg/L)Reference
P. protegens (strain DSMZ 13134)Monoculture in Luria-Bertani (LB) broth, 24h at 25°C0.01 - 10.21[3]
P. protegens (strain DSMZ 13134)Co-culture with Heterobasidion spp. at 4°CIncreased production noted[3]

Table 2: Efficacy of this compound and this compound-Producing Bacteria against Oomycetes and Fungi

TreatmentTarget PathogenEfficacy MetricResultReference
This compound (3.77 mg/L)Heterobasidion spp.Mycelial Growth Inhibition (4 days)20.4% - 41.5%[5]
P. fluorescens seed treatmentPythium ultimumIncreased Seedling Survival28% to 71%
This compound seed treatmentPythium ultimumIncreased Seedling Survival33% to 65%
Trichoderma spp. seed treatmentPythium ultimumReduction in Disease Severity51.85% - 74%[6][7]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol details the procedure to assess the direct inhibitory effect of this compound on the mycelial growth of Pythium ultimum.

Materials:

  • Pure this compound

  • Pythium ultimum culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Incubator (20-25°C)

  • Calipers

Procedure:

  • Prepare this compound Stock Solution: Dissolve pure this compound in a suitable solvent to a known stock concentration.

  • Prepare Amended Media: Autoclave PDA and cool to 45-50°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare control plates with the solvent alone at the highest concentration used. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From an actively growing culture of P. ultimum (3-5 days old), take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both amended and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate at 20-25°C in the dark.

  • Data Collection: Measure the radial growth of the mycelium in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] * 100 Where:

    • dc = average diameter of the colony in the control plate

    • dt = average diameter of the colony in the treated plate

In Vivo Seed Treatment for Damping-Off Control

This protocol describes a greenhouse bioassay to evaluate the efficacy of this compound as a seed treatment to protect against damping-off caused by Pythium ultimum.

Materials:

  • Pure this compound or a culture of a this compound-producing Pseudomonas strain

  • Seeds of a susceptible plant (e.g., cucumber, cotton, soybean)[8]

  • Sterile potting mix (e.g., sand-soil mixture)

  • Pythium ultimum inoculum (e.g., oospores or millet seed culture)[9]

  • Pots or trays

  • Greenhouse or growth chamber with controlled conditions (20-25°C, 16h photoperiod)

Procedure:

  • Prepare Pythium ultimum Inoculum:

    • Millet Seed Culture: Inoculate autoclaved millet seed with P. ultimum and incubate for 2-3 weeks. Air-dry and grind the infested seeds.[9]

    • Oospore Suspension: Grow P. ultimum in a suitable liquid medium (e.g., V8 juice broth) to induce oospore formation.[10] Harvest and quantify the oospores.

  • Soil Infestation: Mix the prepared P. ultimum inoculum with the sterile potting mix to a predetermined concentration (e.g., 0.1% w/w for millet seed inoculum).

  • Seed Treatment:

    • Pure Compound: Dissolve this compound in a solvent and coat the seeds to achieve a specific dosage (e.g., µg of this compound per seed). Allow the solvent to evaporate completely.

    • Bacterial Culture: Grow the this compound-producing Pseudomonas strain in a liquid medium. Centrifuge the culture to pellet the cells, wash with a buffer (e.g., PBS), and resuspend to a desired concentration (e.g., 10^8 CFU/mL). Coat the seeds with the bacterial suspension.

  • Sowing: Plant the treated and untreated (control) seeds in the infested and non-infested potting mix.

  • Incubation: Maintain the pots in a greenhouse or growth chamber with optimal conditions for plant growth and disease development.

  • Data Collection:

    • Record seedling emergence daily.

    • After a set period (e.g., 14-21 days), assess disease severity using a rating scale (e.g., 1 = healthy, 5 = dead).

    • Measure plant height, root length, and fresh/dry weight.

  • Analysis: Compare the emergence rate, disease severity, and plant growth parameters between the treated and control groups.

Visualizations

Experimental Workflows

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plt Prepare this compound Stock Solution prep_media Prepare PDA Plates with this compound prep_plt->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare P. ultimum Mycelial Plugs prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate

Workflow for In Vitro Mycelial Growth Inhibition Assay.

In_Vivo_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare P. ultimum Inoculum infest_soil Infest Potting Mix prep_inoculum->infest_soil sow_seeds Sow Treated and Control Seeds infest_soil->sow_seeds treat_seeds Treat Seeds with this compound treat_seeds->sow_seeds incubate Incubate in Greenhouse sow_seeds->incubate assess_emergence Assess Seedling Emergence incubate->assess_emergence assess_disease Assess Disease Severity incubate->assess_disease measure_growth Measure Plant Growth Parameters incubate->measure_growth Pyoluteorin_MoA cluster_this compound This compound cluster_cell Pythium ultimum Cell plt This compound membrane Cell Membrane plt->membrane Interacts with ros Reactive Oxygen Species (ROS) Production membrane->ros Induces damage Membrane Damage & Loss of Integrity membrane->damage Directly causes ros->damage Causes death Cell Death damage->death

References

Application of Pyoluteorin in Agricultural Biotechnology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Pyoluteorin, a potent antifungal and antibacterial compound produced by several species of Pseudomonas bacteria, is emerging as a significant tool in agricultural biotechnology. Its broad-spectrum activity against a range of plant pathogens, coupled with its role in complex microbial interactions, makes it a compelling subject for research and development in sustainable agriculture. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a polyketide antibiotic known for its efficacy against a variety of plant pathogens, including fungi and oomycetes.[1][2] Produced predominantly by rhizospheric bacteria such as Pseudomonas protegens (formerly Pseudomonas fluorescens) Pf-5, this compound plays a crucial role in the biological control of plant diseases.[1] Its application in agricultural biotechnology is multifaceted, ranging from direct use as a biofungicide to its role as a signaling molecule in the rhizosphere. This document outlines its mechanisms of action, provides quantitative data on its efficacy, and details experimental protocols for its study and application.

Mechanism of Action

This compound exhibits a multi-pronged approach to pathogen inhibition. A key mechanism is the induction of reactive oxygen species (ROS) within the pathogen's cells, leading to oxidative stress and cell death. Furthermore, this compound has been shown to significantly suppress biofilm formation, a critical virulence factor for many plant pathogenic bacteria. The crude extract of P. protegens Pf-5, containing this compound, can cause severe damage to pathogen cells, leading to cytoplasmic extravasations and hollowing of the cells.

Data Presentation

The following tables summarize the quantitative data on this compound production and its efficacy against various plant pathogens.

Table 1: Production of this compound by Pseudomonas protegens

Producing StrainCulture ConditionsThis compound Concentration (mg/L)Reference
P. protegens (strain DSMZ 13134)Various media and temperatures0.01 - 10.21[3]
P. protegens Pf-5Crude Extract875 µg/mL (in extract)

Table 2: Efficacy of this compound Against Plant Pathogens

Target PathogenEfficacy MeasurementEffective ConcentrationReference
Heterobasidion spp.Mycelial growth inhibition3.77 mg/L
Pythium ultimumIncreased seedling survival10 µ g/seed [1]
Botrytis cinereaDisease reduction on Cannabis40% reduction by Pf-5 (producing PLT)
Pantoea ananatis DZ-12Antibacterial activity875 µg/mL (in crude extract)

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for optimizing its production for agricultural applications.

Gac/Rsm Regulatory Cascade

The Gac/Rsm (Global regulator of antibiotic and cyanide synthesis/Regulator of secondary metabolism) pathway is a key global regulatory system in Pseudomonas that positively controls the production of this compound. The sensor kinase GacS perceives an unknown environmental signal, leading to the phosphorylation of the response regulator GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) like RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of genes involved in this compound biosynthesis.

Gac_Rsm_Pathway Signal Environmental Signal (Unknown) GacS GacS (Sensor Kinase) Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates RsmY_Z RsmY/RsmZ (sRNAs) GacA->RsmY_Z Activates transcription RsmA RsmA (Translational Repressor) RsmY_Z->RsmA Sequesters plt_mRNA plt mRNA RsmA->plt_mRNA Represses translation Pyoluteorin_Biosynthesis This compound Biosynthesis plt_mRNA->Pyoluteorin_Biosynthesis

Figure 1: Gac/Rsm pathway regulating this compound biosynthesis.

This compound Biosynthesis Regulation by PltR and PltZ

The biosynthesis of this compound is directly controlled by two key transcriptional regulators, PltR and PltZ, encoded within the plt gene cluster. PltR, a LysR-type transcriptional activator, is essential for the expression of the this compound biosynthesis genes. PltZ, a TetR-family transcriptional repressor, regulates the expression of an efflux transporter. This compound itself acts as a signaling molecule in a positive feedback loop (autoinduction). It binds to PltZ, relieving its repression of the transporter and indirectly enhancing the transcription of the biosynthesis genes.

Pyoluteorin_Regulation PltR PltR (Transcriptional Activator) plt_genes This compound Biosynthesis Genes (plt operon) PltR->plt_genes Activates PltZ PltZ (Transcriptional Repressor) transporter_genes Efflux Transporter Genes PltZ->transporter_genes Represses This compound This compound plt_genes->this compound Synthesizes This compound->PltZ Inactivates

Figure 2: Regulation of this compound biosynthesis by PltR and PltZ.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro Antagonism Assay (Dual Culture)

This protocol is designed to assess the antagonistic activity of this compound-producing bacteria against a fungal plant pathogen.

Materials:

  • This compound-producing bacterial strain (e.g., Pseudomonas protegens Pf-5)

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) plates

  • Nutrient Agar (NA) plates

  • Sterile distilled water

  • Sterile inoculation loops and cork borers (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Cultures:

    • Streak the this compound-producing bacterial strain on NA plates and incubate at 28°C for 24-48 hours.

    • Grow the fungal pathogen on PDA plates at 25°C until the mycelium covers the plate (typically 5-7 days).

  • Dual Culture Setup:

    • Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing fungal culture.

    • Place the fungal plug at the center of a fresh PDA plate.

    • Using a sterile inoculation loop, streak the bacterial antagonist in a straight line on the PDA plate, approximately 2-3 cm away from the fungal plug.

    • Prepare a control plate with only the fungal plug.

  • Incubation:

    • Incubate the dual culture and control plates at 25°C for 5-7 days, or until the fungal mycelium in the control plate reaches the edge of the plate.

  • Data Collection and Analysis:

    • Observe the plates daily for the formation of an inhibition zone between the bacterial streak and the fungal colony.

    • Measure the radial growth of the fungal colony in both the dual culture (r) and control (R) plates.

    • Calculate the percentage of inhibition using the following formula: Percentage Inhibition (%) = [(R - r) / R] * 100

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol details the extraction of this compound from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture grown in a suitable medium (e.g., King's B broth)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Extraction:

    • Grow the bacterial strain in liquid medium to the desired growth phase.

    • Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant and acidify it to pH 2.0 with formic acid.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Sample Preparation:

    • Resuspend the dried extract in a known volume of methanol.

    • Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile (linear gradient)

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile (linear gradient)

      • 35-40 min: 20% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 310 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Protocol 3: In Vivo Biocontrol Assay Against Pythium Damping-Off

This protocol outlines an in vivo assay to evaluate the efficacy of this compound in protecting cotton seedlings from Pythium ultimum-induced damping-off.[1][2]

Materials:

  • Cotton seeds

  • Pythium ultimum inoculum (e.g., oospores or infested soil)

  • Purified this compound or a this compound-producing bacterial culture

  • Sterile soil mix (e.g., sand-loam mixture)

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Inoculum Preparation:

    • Prepare Pythium ultimum-infested soil by mixing a known concentration of oospores into the sterile soil mix.

  • Seed Treatment:

    • This compound Treatment: Dissolve purified this compound in a suitable solvent (e.g., acetone) and coat the cotton seeds with a known concentration (e.g., 10 µ g/seed ). Allow the solvent to evaporate completely.

    • Bacterial Treatment: Grow the this compound-producing bacterial strain in liquid culture to a high cell density. Coat the seeds with the bacterial suspension.

    • Control: Use untreated seeds.

  • Planting and Growth Conditions:

    • Plant the treated and control seeds in pots containing the Pythium ultimum-infested soil.

    • Place the pots in a growth chamber or greenhouse with a 14-hour photoperiod at approximately 22°C.[1]

    • Water the plants regularly.

  • Data Collection and Analysis:

    • After 14 days, count the number of surviving seedlings in each treatment group.[1]

    • Calculate the percentage of seedling survival for each treatment.

    • Compare the survival rates of the treated groups with the control group to determine the efficacy of this compound in controlling damping-off.

Protocol 4: Assessment of Induced Systemic Resistance (ISR)

This protocol provides a framework for investigating whether this compound can induce systemic resistance in plants against a foliar pathogen.

Materials:

  • Test plants (e.g., Arabidopsis, cucumber, or tomato)

  • Purified this compound or a this compound-producing bacterial strain

  • Foliar pathogen (e.g., Pseudomonas syringae or Botrytis cinerea)

  • Sterile soil or hydroponic system

  • Growth chamber with controlled conditions

  • Syringes for infiltration or a sprayer for inoculation

Procedure:

  • Induction Treatment:

    • Soil Drench: Apply a solution of purified this compound or a suspension of the this compound-producing bacteria to the soil around the roots of young plants.

    • Control: Treat a separate group of plants with a mock solution (e.g., water or buffer).

  • Incubation for Induction:

    • Allow a period of time (e.g., 3-7 days) for the plant to respond to the induction treatment and potentially activate its systemic defenses.

  • Pathogen Challenge:

    • Inoculate the leaves of both the induced and control plants with the foliar pathogen. This can be done by infiltration with a syringe or by spraying a suspension of the pathogen onto the leaves.

  • Disease Assessment:

    • Incubate the plants under conditions favorable for disease development.

    • After a set period (e.g., 3-5 days), assess the disease severity on the leaves. This can be done by:

      • Measuring the size of the lesions.

      • Counting the number of lesions per leaf.

      • Visually scoring the percentage of leaf area affected by the disease.

  • Data Analysis:

    • Compare the disease severity in the this compound-induced plants with that in the control plants. A significant reduction in disease symptoms in the induced plants would suggest that this compound has triggered ISR.

Conclusion

This compound holds significant promise as a valuable tool in agricultural biotechnology. Its potent antimicrobial activity, coupled with its role as a signaling molecule, opens up numerous avenues for research and development. The protocols and data presented in this document provide a solid foundation for scientists and researchers to explore and harness the full potential of this compound in developing sustainable and effective solutions for plant disease management.

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Pyoluteorin-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoluteorin is a potent antimicrobial secondary metabolite produced by several Pseudomonas species. Its biological activity stems from its ability to interact with and modulate the function of specific protein targets. Understanding the thermodynamics of these binding events is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for a comprehensive thermodynamic characterization of biomolecular interactions. By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

These application notes provide a detailed overview and experimental protocols for utilizing ITC to study the binding of this compound to its protein targets, with a specific focus on the transcriptional regulators PhlH and PltZ.

Signaling Pathway of this compound in Pseudomonas protegens

In Pseudomonas protegens, this compound acts as a signaling molecule that regulates the biosynthesis of another antimicrobial compound, 2,4-diacetylphloroglucinol (2,4-DAPG). This regulation is achieved through direct binding to the transcriptional regulators PhlH and PltZ. The binding of this compound to these proteins modulates their DNA-binding activity, thereby controlling the expression of genes involved in 2,4-DAPG metabolism.

Pyoluteorin_Signaling This compound This compound PhlH PhlH (Transcriptional Repressor) This compound->PhlH Binds to PltZ PltZ (Transcriptional Repressor) This compound->PltZ phlG_promoter phlG Promoter PhlH->phlG_promoter Represses PltZ->phlG_promoter Represses phlG_gene phlG Gene phlG_promoter->phlG_gene PhlG_protein PhlG (2,4-DAPG Hydrolase) phlG_gene->PhlG_protein Translation Hydrolysis Hydrolysis PhlG_protein->Hydrolysis DAPG 2,4-DAPG DAPG->Hydrolysis Substrate

Caption: this compound signaling pathway in P. protegens.

Quantitative Data for this compound-Protein Binding

The following table summarizes the thermodynamic parameters for the binding of this compound to the transcriptional regulators PhlH and PltZ, as determined by Isothermal Titration Calorimetry.

Protein TargetLigandDissociation Constant (K D )Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Reference
PhlHThis compound1.1 µM~1N/AN/A[1]
PltZThis compound79.2 nM~1N/AN/A[1]
PltZThis compound13.2 nM~0.5N/AN/A[2]

N/A: Not explicitly reported in the cited literature.

Experimental Protocols

Protein Expression and Purification

A generic protocol for the expression and purification of His-tagged PhlH and PltZ is provided below. This protocol may require optimization for specific protein constructs and expression systems.

a. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest (e.g., pET-28a-PhlH or pET-28a-PltZ).

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD 600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture at 16-25°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

b. Protein Purification (Native Conditions):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against the ITC buffer (e.g., 20 mM Tris-HCl pH 8.5, 250 mM NaCl).

  • Determine the final protein concentration using a spectrophotometer (A 280) or a protein concentration assay.

Isothermal Titration Calorimetry (ITC)

The following is a detailed protocol for a typical ITC experiment to measure the binding of this compound to a target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution in ITC Buffer Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare this compound Solution in Matched ITC Buffer Ligand_Prep->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load this compound into Syringe Degas->Load_Ligand Equilibrate Equilibrate at 25°C Load_Protein->Equilibrate Load_Ligand->Equilibrate Inject Perform Serial Injections (e.g., 20 x 2 µL) Equilibrate->Inject Measure_Heat Measure Heat Change (µcal/sec) Inject->Measure_Heat Integrate Integrate Peak Areas Measure_Heat->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit Data to a Binding Model (e.g., One Set of Sites) Plot->Fit Determine_Params Determine K D , n, ΔH, ΔS Fit->Determine_Params

Caption: General experimental workflow for ITC.

a. Materials:

  • Purified target protein (e.g., PhlH or PltZ) at a concentration of approximately 20 µM.

  • This compound solution at a concentration of 40-400 µM.

  • ITC Buffer (e.g., 20 mM Tris-HCl pH 8.5, 250 mM NaCl). The buffer used for the protein and ligand solutions must be identical to avoid heats of dilution.

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

b. Method:

  • Sample Preparation:

    • Prepare the protein solution to a final concentration of 20 µM in ITC buffer.

    • Prepare the this compound solution to a final concentration of 40 µM (for high-affinity interactions like PltZ) or 400 µM (for lower-affinity interactions like PhlH) in the exact same ITC buffer.[1] If this compound is dissolved in an organic solvent like methanol, ensure the final concentration of the solvent is identical in both the protein and ligand solutions to minimize buffer mismatch effects.[1]

    • Thoroughly degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation in the ITC cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.[1]

    • Load approximately 300 µL of the protein solution into the sample cell.[1]

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Perform an initial injection of 0.4 µL, which is typically discarded during data analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution.[1] The time between injections should be sufficient for the signal to return to the baseline (e.g., 150 seconds).

  • Data Analysis:

    • The raw ITC data, a plot of heat change (µcal/sec) versus time, is obtained.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., "one set of sites") using the analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).[1]

    • The fitting will yield the thermodynamic parameters: binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A), where K A = 1/K D.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of this compound-protein interactions. The data obtained from ITC experiments provide a complete thermodynamic profile of the binding event, offering valuable insights into the molecular forces driving the interaction. The protocols and data presented in these application notes serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and for professionals in the field of drug discovery and development. Accurate and reproducible ITC data are critical for understanding structure-activity relationships and for the rational design of new and more effective therapeutic agents.

References

Application Notes and Protocols for the Analysis of Pyoluteorin by Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Pyoluteorin, a potent antifungal secondary metabolite, using Capillary Zone Electrophoresis (CZE). Detailed experimental protocols for sample preparation from fermentation liquor and the optimized CZE method are presented. Furthermore, this note includes quantitative data, troubleshooting advice, and visual representations of the experimental workflow and the biosynthetic pathway of this compound to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a chlorinated phenylpyrrole antibiotic produced by several species of Pseudomonas, notably Pseudomonas protegens. It exhibits significant antifungal, antibacterial, and herbicidal activities, making it a compound of interest in agricultural and pharmaceutical research.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, particularly in fermentation broths for production optimization and in biological samples for pharmacodynamic and pharmacokinetic studies.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that offers several advantages for the analysis of small molecules like this compound.[2] These benefits include high separation efficiency, short analysis times, low sample and reagent consumption, and automation capabilities.[2] This application note details a validated CZE method for the quantitative analysis of this compound.

Principles of Capillary Zone Electrophoresis (CZE)

CZE separates analytes based on their charge-to-mass ratio within a narrow fused-silica capillary filled with a background electrolyte (BGE).[3] When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation.[3] The migration velocity is influenced by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the BGE.[3] The choice of BGE, its pH, and the applied voltage are critical parameters for achieving optimal separation.[4]

Experimental Protocols

Sample Preparation from Fermentation Liquor

A robust sample preparation protocol is essential to remove interfering substances from the fermentation broth and to concentrate the analyte of interest. The following is a recommended liquid-liquid extraction procedure.

Materials:

  • Fermentation broth of Pseudomonas species

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Liquid-Liquid Extraction:

    • To 10 mL of the supernatant, add 10 mL of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with 10 mL of ethyl acetate each.

    • Pool the three ethyl acetate extracts.

  • Drying: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the CZE background electrolyte (80 mmol/L Gly-NaOH buffer, pH 8.40).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a CZE vial prior to analysis.

Capillary Zone Electrophoresis (CZE) Method

The following CZE method has been optimized for the separation and quantification of this compound.

Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis detector

  • Fused-silica capillary (51 cm total length, 42 cm effective length, 75 µm I.D.)

  • Data acquisition and analysis software

Reagents:

  • Glycine (analytical grade)

  • Sodium hydroxide (NaOH)

  • Phenobarbital (internal standard)

  • This compound standard

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare an 80 mmol/L Gly-NaOH buffer at pH 8.40.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the BGE.

    • Prepare a stock solution of the internal standard (phenobarbital) in the BGE.

    • Prepare a series of calibration standards by diluting the this compound stock solution with the BGE to cover the desired concentration range (e.g., 5.0 to 1000 µg/mL). Add a constant concentration of the internal standard to each calibration standard.

    • Prepare the extracted samples for analysis, adding the same constant concentration of the internal standard.

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes. Between runs, rinse with the BGE for 2 minutes.

  • CZE Analysis:

    • Applied Voltage: 25 kV

    • Capillary Temperature: 24°C (air-cooling)

    • Injection: Hydrodynamic injection at 13 mbar for 10 seconds

    • Detection: UV detection at 230 nm

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their migration times.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The quantitative performance of the described CZE method is summarized in the following tables.

Table 1: Optimized CZE Conditions for this compound Analysis

ParameterCondition
Background Electrolyte (BGE) 80 mmol/L Gly-NaOH, pH 8.40
Capillary 51 cm total length (42 cm effective), 75 µm I.D.
Applied Voltage 25 kV
Temperature 24°C
Injection 13 mbar for 10 seconds
Detection Wavelength 230 nm

Table 2: Method Validation Data for this compound Analysis by CZE

ParameterResult
Migration Time (this compound) 2.09 min
Migration Time (Phenobarbital - IS) 2.49 min
Linearity Range 5.0 - 1000 µg/mL
Correlation Coefficient (r) 0.99977
Limit of Detection (LOD) 0.66 µg/mL
Limit of Quantification (LOQ) 2.2 µg/mL
Intra-day Precision (RSD%) 1.19 - 1.94%
Inter-day Precision (RSD%) 1.55 - 6.21%
Recovery 90.31 - 98.96%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the CZE analysis of this compound from a fermentation broth.

G cluster_sample_prep Sample Preparation cluster_cze_analysis CZE Analysis Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Remove cells Supernatant Supernatant Centrifugation->Supernatant Liquid_Liquid_Extraction Liquid_Liquid_Extraction Supernatant->Liquid_Liquid_Extraction Ethyl Acetate Drying Drying Liquid_Liquid_Extraction->Drying Anhydrous Na2SO4 Evaporation Evaporation Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution in BGE Filtration Filtration Reconstitution->Filtration 0.22 µm filter CZE_Injection CZE_Injection Filtration->CZE_Injection Hydrodynamic CZE_Separation CZE_Separation CZE_Injection->CZE_Separation 25 kV UV_Detection UV_Detection CZE_Separation->UV_Detection 230 nm Data_Analysis Data_Analysis UV_Detection->Data_Analysis Quantitative_Results Quantitative_Results Data_Analysis->Quantitative_Results Calibration Curve

Caption: Experimental workflow for this compound analysis by CZE.

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.

G cluster_nrps NRPS Module cluster_pks PKS Module Proline L-Proline PltF PltF (Adenylation) Proline->PltF Activation PltL PltL (PCP) PltF->PltL Acylation PltE PltE (Dehydrogenase) PltL->PltE Desaturation PltA PltA (Halogenase) PltE->PltA Dichlorination PltB_PltC PltB/PltC (PKS) PltA->PltB_PltC Transfer of dichloropyrroyl Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PltB_PltC Chain Extension PltG PltG (Thioesterase) PltB_PltC->PltG Cyclization & Release This compound This compound PltG->this compound

Caption: Biosynthesis pathway of this compound.

Pro-Tips and Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks - Clogged or broken capillary- Improper sample injection- Detector lamp issue- Incorrect voltage polarity- Replace or flush the capillary- Check injection parameters and sample vial position- Verify detector lamp status- Ensure correct voltage polarity for the analytes
Poor peak resolution - Inappropriate BGE pH or concentration- Overloading of the capillary- Capillary wall interactions- Optimize BGE pH and concentration- Reduce injection time or sample concentration- Use a coated capillary or add modifiers to the BGE
Baseline drift or noise - Unstable temperature- Air bubbles in the capillary or BGE- Contaminated BGE or capillary- Ensure stable capillary temperature- Degas the BGE and flush the capillary- Prepare fresh BGE and thoroughly clean the capillary
Variable migration times - Inconsistent capillary temperature- Changes in BGE composition (e.g., evaporation)- Inconsistent capillary conditioning- Maintain a constant capillary temperature- Use fresh BGE for each run or cover vials- Implement a consistent capillary rinsing protocol between runs

Conclusion

The Capillary Zone Electrophoresis method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in fermentation broths. The high efficiency and low solvent consumption of CZE make it an excellent alternative to traditional chromatographic techniques for routine analysis in research and development settings. By following the provided protocols and troubleshooting guide, researchers can successfully implement this method for their analytical needs.

References

Application Note and Protocol: Solid Phase Extraction for Pyoluteorin Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pyoluteorin from bacterial cultures using solid phase extraction (SPE). Additionally, it outlines the role of this compound as a signaling molecule in Pseudomonas species.

Introduction

This compound is a potent antifungal and antibacterial compound produced by several species of Pseudomonas bacteria.[1] Its broad spectrum of activity makes it a compound of interest for agricultural and pharmaceutical applications. Effective purification is crucial for its characterization, bioactivity screening, and further development. Solid phase extraction offers a rapid, efficient, and selective method for isolating this compound from complex matrices such as bacterial culture supernatants.

This application note details a reversed-phase SPE protocol using a C18 sorbent for the purification of this compound. It also provides context on the biological activity of this compound as a signaling molecule that regulates the production of other secondary metabolites.

Data Presentation

While specific quantitative data for the SPE of this compound is not widely published, the following table provides expected concentrations in bacterial cultures and recovery data from liquid-liquid extraction, which can serve as a benchmark.

ParameterValueSource Organism / MethodReference
Concentration in Culture 3.77 mg/LPseudomonas protegens DSMZ 13134[2]
Average Recovery (LLE) 70%Pseudomonas fluorescens Pf-5 / Ethyl Acetate Extraction[3]

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted from established methods for extracting secondary metabolites from Pseudomonas cultures.[3]

Materials:

  • Bacterial culture supernatant containing this compound

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Methanol (HPLC grade)

Procedure:

  • Grow the this compound-producing bacterial strain (e.g., Pseudomonas fluorescens) in a suitable medium such as NBGly (Nutrient Broth with 2% glycerol) to promote this compound production.[3]

  • Centrifuge the culture at 5,000 x g for 10 minutes to pellet the bacterial cells.[3]

  • Decant and collect the supernatant.

  • Acidify the supernatant to a pH of ≤ 2.0 by adding 1 M HCl.[3]

  • Perform a liquid-liquid extraction by adding 0.4 volumes of ethyl acetate to the acidified supernatant. Shake vigorously for 1 minute and allow the phases to separate.[3]

  • Collect the upper ethyl acetate phase.

  • Repeat the extraction (step 5 and 6) on the aqueous phase for a second time.[3]

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under vacuum using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a small volume of methanol (e.g., 1 mL) for subsequent SPE.[3]

Solid Phase Extraction (SPE) Protocol for this compound Purification

This protocol is a generalized procedure for reversed-phase SPE using a C18 cartridge and should be optimized for specific applications.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum or Positive Pressure Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Reconstituted sample extract from Protocol 1

Procedure:

  • Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Ensure the sorbent bed does not dry out.

  • Equilibration:

    • Pass 6 mL of deionized water through the cartridge.

    • Maintain a small amount of water on top of the sorbent bed to prevent it from drying.

  • Sample Loading:

    • Load the reconstituted sample extract onto the cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 drops per second.

  • Washing:

    • Wash the cartridge with 6 mL of a 5% methanol in water solution to remove polar impurities.

    • This step can be optimized by varying the percentage of the organic solvent to maximize impurity removal without eluting the target compound.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]

    • Collect the eluate in a clean collection tube.

    • A second elution with a stronger solvent (e.g., 100% acetonitrile) can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC).

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Centrifuge Centrifugation (5,000 x g) Culture->Centrifuge Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Centrifuge->Supernatant Acidify Acidify to pH <= 2 Supernatant->Acidify Supernatant->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Acidify->LLE Evaporate Evaporate Solvent LLE->Evaporate LLE->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Evaporate->Reconstitute Load 3. Load Sample Reconstitute->Load Reconstitute->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Wash 4. Wash (5% Methanol/Water) Elute 5. Elute (50% Acetonitrile/Water) PostElute Dry & Reconstitute Elute->PostElute Elute->PostElute HPLC HPLC Analysis PostElute->HPLC PostElute->HPLC Signaling_Pathway cluster_regulation Molecular Mechanism of Inhibition PLT This compound (PLT) DAPG 2,4-DAPG PLT->DAPG Inhibits Production plt_genes plt Gene Cluster (this compound Biosynthesis) PLT->plt_genes Positive Autoregulation PhlF PhlF (Transcriptional Repressor) PLT->PhlF Binds to PhlH PhlH (Transcriptional Repressor) PLT->PhlH Binds to plt_genes->PLT biosynthesis phl_genes phl Gene Cluster (2,4-DAPG Biosynthesis) phl_genes->DAPG biosynthesis PhlF->phl_genes Represses phlG phlG Gene (2,4-DAPG Hydrolase) PhlH->phlG Represses DAPG_degradation 2,4-DAPG Degradation phlG->DAPG_degradation encodes hydrolase for

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Pyoluteorin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low Pyoluteorin (PLT) yield in bacterial cultures, primarily focusing on Pseudomonas species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: While Pseudomonas fluorescens can grow at a range of temperatures, secondary metabolite production is often sensitive to specific temperature conditions. For this compound production in P. fluorescens Pf-5, a temperature of 20°C is commonly used.[1] In some cases, an increased production of PLT has been observed at lower temperatures, such as 4°C, particularly in co-culture with other microorganisms.

Q2: What is the ideal growth medium for high this compound yield?

A2: The composition of the culture medium significantly impacts this compound production. A modified King's Medium B (KMB) is frequently cited for good PLT yield. One such formulation consists of 2.0% phytone peptone, 0.5% (wt/vol) glycerol, 0.15% K₂HPO₄, and 0.15% MgSO₄ · 7H₂O, with the pH adjusted to 7.0-7.2.[2] Nutrient broth supplemented with 2% glycerol has also been used effectively.[2] It is crucial to consider the carbon and nitrogen sources, as they can influence the metabolic pathways leading to PLT biosynthesis.

Q3: My bacterial culture is growing to a high density, but the this compound yield is still low. What could be the issue?

A3: High cell density does not always correlate with high secondary metabolite production. Several factors could be at play:

  • Suboptimal Induction: this compound production is subject to complex regulatory control, including autoinduction. Low initial concentrations of PLT may not be sufficient to trigger the positive feedback loop required for high-level production.

  • Gene Regulation: The expression of the plt gene cluster, which is responsible for PLT biosynthesis, is controlled by a network of regulatory proteins. Issues with these regulators can uncouple growth from antibiotic production.

  • Nutrient Limitation: While the culture may have sufficient nutrients for growth, specific precursors for PLT biosynthesis, such as proline and acetate, might be limited.[1]

  • Presence of Inhibitory Compounds: Some secondary metabolites can mutually inhibit each other's production. For instance, the presence of 2,4-diacetylphloroglucinol (DAPG) can negatively impact this compound yield.[1]

Q4: How does 2,4-diacetylphloroglucinol (DAPG) affect this compound production?

A4: In Pseudomonas fluorescens Pf-5, this compound and DAPG have a mutually inhibitory relationship. The presence of DAPG can repress the production of this compound, and conversely, this compound can repress the production of DAPG.[1] This interaction is important to consider if your strain produces both compounds.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue Potential Cause Recommended Solution
Low or No this compound Detected Inappropriate culture conditionsOptimize culture medium, temperature, and aeration. Refer to the recommended media and growth temperatures in the FAQs.
Incorrect bacterial strain or loss of production capabilityVerify the identity and viability of your bacterial strain. Consider re-streaking from a glycerol stock.
Issues with the plt gene clusterSequence the plt gene cluster to check for mutations.
Inconsistent this compound Yields Variability in inoculum preparationStandardize your inoculum preparation by using a fresh overnight culture to inoculate your production cultures.
Fluctuation in culture conditionsEnsure consistent temperature, pH, and aeration across all your experiments.
Degradation of this compoundThis compound can degrade over time. Harvest the cultures at the optimal time point and process them promptly.
High Cell Growth but Low Yield Suboptimal autoinductionAdd a small amount of exogenous this compound at the beginning of the culture to stimulate production.
Repression by other secondary metabolitesIf your strain produces other antibiotics like DAPG, consider creating a mutant deficient in the production of the inhibitory compound.
Nutrient limitation for PLT biosynthesisSupplement the medium with precursors like proline and acetate.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound production.

Table 1: Influence of Exogenous Compounds on this compound Production in P. fluorescens Pf-5

Compound Added Concentration Effect on this compound Production Reference
This compound≥ 0.4 ng/mLEnhanced production[1]
2,4-diacetylphloroglucinolNot specifiedRepressed production[1]

Table 2: this compound Yield in P. protegens (strain DSMZ 13134) under Different Conditions

Culture Medium Temperature (°C) Incubation Time (days) This compound Concentration (mg/L) Reference
Luria-Bertani41<0.5[3]
Luria-Bertani2510.01 - 10.21[3][4]
Luria-Bertani301<0.5[3]
King B41 and 70.01 - 10.21[3][4]
King B251 and 70.01 - 10.21[3][4]
King B301 and 70.01 - 10.21[3][4]
Modified King B41 and 70.01 - 10.21[3][4]
Modified King B251 and 70.01 - 10.21[3][4]
Modified King B301 and 70.01 - 10.21[3][4]

Experimental Protocols

Protocol 1: Culturing Pseudomonas fluorescens for this compound Production
  • Inoculum Preparation:

    • Streak P. fluorescens from a glycerol stock onto a King's Medium B (KMB) agar plate.

    • Incubate at 27°C for 24-48 hours.

    • Pick a single colony and inoculate a 5 mL starter culture of KMB broth.

    • Incubate overnight at 27°C with shaking (200 rpm).

  • Production Culture:

    • Inoculate a 100 mL production culture (e.g., modified KMB) with the overnight starter culture to an initial OD₆₀₀ of 0.05.

    • Incubate at 20°C with shaking (200 rpm) for 48-72 hours.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the bacterial culture at 5,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH 2.0 with 1 M HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness under a vacuum.

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

  • Quantification by HPLC:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid is commonly used. A typical gradient might start with 10% acetonitrile and increase to 100% over 20 minutes.[1]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 310 nm.

    • Quantification: Create a standard curve using purified this compound of known concentrations. The retention time for this compound is approximately 13.1 minutes under these conditions.[1] The detection limit is around 0.02 µg/mL.[1]

Visualizations

Signaling Pathways and Workflows

Pyoluteorin_Regulation GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates PltR PltR (Transcriptional Activator) GacA->PltR Activates plt_genes plt Gene Cluster (Biosynthesis) PltR->plt_genes Activates Transcription PltZ PltZ (Transcriptional Repressor) Efflux Efflux Transporter PltZ->Efflux Represses Transcription This compound This compound plt_genes->this compound Synthesizes This compound->Efflux Exported by External_PLT External This compound External_PLT->PltR Positive Feedback (Autoinduction) External_PLT->PltZ Inhibits Repression

Caption: Regulatory pathway of this compound biosynthesis in Pseudomonas.

experimental_workflow start Start inoculum Inoculum Preparation (Overnight Culture) start->inoculum production Production Culture (Optimized Medium & Temp) inoculum->production harvest Harvest Culture (Centrifugation) production->harvest supernatant Collect Supernatant harvest->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Analysis (Quantification) concentration->hplc end End hplc->end troubleshooting_logic start Low this compound Yield check_growth Is cell growth normal? start->check_growth optimize_conditions Optimize Culture Conditions: - Medium - Temperature - Aeration check_growth->optimize_conditions No check_induction Investigate Regulation: - Add exogenous PLT - Check for inhibitors (e.g., DAPG) check_growth->check_induction Yes check_strain Verify Strain Integrity: - Re-streak from stock - Sequence plt genes optimize_conditions->check_strain check_precursors Supplement with Precursors: - Proline - Acetate check_induction->check_precursors

References

Resolving co-elution of Pyoluteorin with other metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Pyoluteorin.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound analysis?

A: Co-elution is a common issue in chromatography where two or more different compounds elute from the chromatographic column at the same, or very similar, times.[1][2] This results in overlapping peaks, making it difficult to accurately identify and quantify the target analyte, this compound. In complex samples, such as bacterial culture extracts, this compound may co-elute with structurally similar precursors from its biosynthetic pathway or other secondary metabolites produced by the organism, like 2,4-diacetylphloroglucinol (DAPG).[3][4][5]

Q2: How can I detect if this compound is co-eluting with another compound?

A: The first signs of co-elution are often visible in the chromatogram as peak asymmetry, such as peak fronting, tailing, or the appearance of a "shoulder" on the this compound peak.[1][2] For more definitive identification, advanced detectors are invaluable:

  • Diode Array Detector (DAD/PDA): A DAD detector can perform a peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), a mass spectrometer can analyze the mass-to-charge ratio (m/z) of the ions across the eluting peak. A shift in the observed m/z values or the presence of multiple parent ions within a single chromatographic peak is a strong indicator of co-elution.[1]

Q3: What are the most common metabolites that co-elute with this compound in extracts from Pseudomonas species?

A: In extracts from Pseudomonas protegens or Pseudomonas fluorescens, this compound is often produced alongside other secondary metabolites.[3][6] The most notable is 2,4-diacetylphloroglucinol (DAPG) , another polyketide with a similar polarity that can pose a separation challenge.[3][4][5] Additionally, precursors and intermediates of the this compound biosynthetic pathway, which involves both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery, could potentially co-elute. These may include various chlorinated pyrrole and resorcinol intermediates.

Q4: Can changing my sample preparation method help resolve co-elution?

A: Yes, optimizing sample preparation can significantly reduce interferences. For crude extracts from bacterial cultures, a solid-phase extraction (SPE) step can be employed to fractionate the sample and remove compounds with very different polarities from this compound. Using a C18 cartridge for SPE can help enrich for moderately polar compounds like this compound while removing highly polar or non-polar contaminants that might interfere with chromatography.

Troubleshooting Guide: Resolving this compound Co-elution

If you have identified a co-elution issue, the following systematic approach can help you resolve the interfering peaks. The key is to modify the three primary factors that govern chromatographic separation: Capacity Factor (k'), Selectivity (α), and Efficiency (N) .[1][2]

Step 1: Modify the Mobile Phase (Targeting Selectivity & Retention)

Changing the composition of the mobile phase is often the most effective first step to alter the selectivity of the separation.

  • Adjust Organic Modifier Concentration: For reverse-phase chromatography (e.g., with a C18 column), decreasing the percentage of the organic solvent (typically acetonitrile or methanol) in the mobile phase will increase the retention time of this compound and other analytes.[1] This increased interaction with the stationary phase can often be enough to resolve closely eluting peaks.

  • Change the Organic Modifier: If adjusting the concentration is not sufficient, switching the organic modifier can alter selectivity. For example, if you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and will interact differently with the analytes and the stationary phase.

  • Modify the Aqueous Phase pH: this compound has acidic phenolic hydroxyl groups. Adjusting the pH of the aqueous portion of the mobile phase with a buffer can change the ionization state of this compound and interfering acidic or basic compounds, significantly altering their retention times and potentially resolving co-elution.

  • Incorporate an Additive: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) are commonly used in reverse-phase LC-MS to improve peak shape and can also influence selectivity.[5]

Step 2: Optimize the Chromatographic Column (Targeting Selectivity & Efficiency)

If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.

  • Switch Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different chemistry. Phenyl-hexyl or biphenyl phases offer different (π-π) interactions that can be effective for separating aromatic compounds like this compound. For more polar compounds, an embedded-polar group (e.g., Amide) or a C12 column could provide the necessary change in selectivity.[1]

  • Decrease Particle Size (Increase Efficiency): Moving from a column with 5 µm particles to one with 3 µm or sub-2 µm particles (as used in UPLC/UHPLC systems) will dramatically increase column efficiency (N), resulting in narrower, sharper peaks. This increase in peak sharpness alone can resolve minor co-elution.

  • Increase Column Length: A longer column provides more theoretical plates, which increases the overall resolving power of the separation.

Step 3: Adjust Instrumental Parameters
  • Modify the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. It can also subtly alter the selectivity of the separation. Experiment with temperatures between 30°C and 50°C.

  • Decrease the Flow Rate: Reducing the flow rate can lead to better column efficiency and may improve the resolution between closely eluting peaks, although this will increase the total run time.

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Method for this compound Quantification

This protocol is adapted from methods used for the analysis of secondary metabolites from Pseudomonas cultures.

  • Sample Preparation:

    • Centrifuge the bacterial culture at 5,000 x g for 10 minutes to pellet the cells.

    • Acidify the supernatant to a pH of ≤2.0 using 1 M HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness under a vacuum.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient:

      • 0-6 min: 5% to 60% B

      • 6-8 min: 60% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-12 min: 95% to 5% B

      • 12-15 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 310 nm for this compound and 270 nm for DAPG.[5]

Protocol 2: High-Resolution UPLC-MS/MS Method for Metabolite Profiling

This protocol is designed for sensitive detection and identification, which is useful when co-elution is suspected.

  • Sample Preparation:

    • Follow the same liquid-liquid extraction procedure as in Protocol 1.

    • After reconstitution in methanol, filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • UPLC-MS/MS Conditions:

    • Column: High-strength silica C18 (or equivalent sub-2 µm) column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A steeper gradient can be used due to the higher efficiency of the UPLC column.

      • 0-0.5 min: 2% B

      • 0.5-5.0 min: 2% to 98% B

      • 5.0-6.0 min: Hold at 98% B

      • 6.0-6.1 min: 98% to 2% B

      • 6.1-8.0 min: Re-equilibrate at 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: Tandem quadrupole (or Q-TOF, Orbitrap) with Electrospray Ionization (ESI) in negative mode.

    • MS Parameters:

      • Scan Mode: Full Scan (m/z 100-800) to detect all ions.

      • Targeted MS/MS: For confirmation, perform fragmentation on the parent ion of this compound (m/z 272.0 for [M-H]⁻).

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and expected retention times for this compound and a common co-occurring metabolite, 2,4-diacetylphloroglucinol (DAPG), based on published methods. This data can be used as a baseline for method development.

ParameterMethod 1 (Conventional HPLC)Method 2 (UPLC)
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Water/Acetonitrile with 0.1% TFAWater/Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Approx. Retention Time (this compound) ~13.1 min~4.5 min
Approx. Retention Time (DAPG) ~15.6 min~5.2 min
Reference Adapted from literature[5]Representative UPLC conditions

Visualizations

Logical Troubleshooting Workflow

G A Start: Co-elution Suspected (Peak Asymmetry, Shoulder) B Use DAD or MS to Confirm Co-elution A->B C Modify Mobile Phase B->C D Adjust Organic % C->D Yes E Change Organic Solvent (ACN <=> MeOH) C->E Yes F Adjust pH C->F Yes H Change Column C->H No G Resolution Achieved? D->G E->G F->G G->H No L End: Problem Resolved G->L Yes I Different Chemistry (e.g., Phenyl-Hexyl) H->I Yes J Smaller Particle Size (e.g., 5µm -> 1.8µm) H->J Yes K Adjust Temp / Flow Rate H->K No I->K J->K K->G G cluster_nrps NRPS Module cluster_pks PKS Module Proline L-Proline PltF PltF (Adenylation) Proline->PltF PltL PltL (PCP) PltF->PltL PltE PltE (Dehydrogenase) PltL->PltE PltA PltA (Halogenase) PltE->PltA Pyrrole Dichlorinated Pyrrolyl Intermediate PltA->Pyrrole PltG PltG (Thioesterase) Condensation & Release Pyrrole->PltG Malonyl 3x Malonyl-CoA PltBC PltB/PltC (Type I PKS) Malonyl->PltBC Resorcinol Polyketide Chain (Resorcinol Precursor) PltBC->Resorcinol Resorcinol->PltG This compound This compound PltG->this compound

References

Improving the efficiency of Pyoluteorin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of Pyoluteorin.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Q1: Why am I getting a low or non-existent this compound yield?

A1: Low this compound (Plt) yield can stem from several factors related to microbial culture conditions or the extraction process itself. Consider the following:

  • Suboptimal Culture Conditions: this compound production is sensitive to the growth environment. Ensure you are using an appropriate medium, such as King's Medium B (KMB) or Nutrient Broth supplemented with glycerol.[1][2] The production can be repressed by certain carbon sources, like glucose.[2] Incubation temperature and time are also critical; optimal production is often observed between 20-30°C over 24-48 hours.[3][4]

  • Improper pH for Extraction: Before solvent extraction, the culture supernatant should be acidified, typically to a pH of 2.0.[4] This protonates the this compound, making it more soluble in organic solvents like ethyl acetate.

  • Inefficient Extraction Solvent: While ethyl acetate is commonly used, ensure it is of high purity. The typical recovery rate for this compound using this method is around 70%.[2]

  • Product Degradation: this compound is sensitive to UV light and unstable in highly acidic or alkaline solutions.[5] Exposure to direct light or prolonged processing times can lead to significant loss of product.

  • Genetic and Regulatory Factors: The strain of Pseudomonas being used may have low inherent production capacity. Production is controlled by a complex regulatory network, including positive autoregulation where this compound induces its own synthesis.[2][6]

Q2: My this compound extraction results are inconsistent between batches. What is the likely cause?

A2: Inconsistency in yield often points to a lack of standardization in the protocol. Key areas to review include:

  • Culture Inoculum and Growth Phase: Ensure that the starting inoculum is consistent in age and density and that cultures are harvested at the same growth phase (typically stationary phase) for each experiment.

  • pH Measurement and Adjustment: Small variations in the final pH before extraction can significantly impact efficiency. Calibrate your pH meter regularly.

  • Extraction Timing and Temperature: Standardize the duration of solvent mixing and the temperature at which the extraction is performed.

  • Solvent Evaporation: The method and temperature used for evaporating the organic solvent should be consistent to avoid degrading the product.

Q3: How can I prevent the degradation of this compound during extraction and storage?

A3: this compound's stability is a critical factor for successful extraction.[5] To minimize degradation:

  • Protect from Light: Conduct extraction steps, especially after the compound is isolated, under low-light conditions or in amber-colored glassware to prevent UV degradation. The half-life of this compound can decrease from 25 days in the dark to just 3-4 days with UV exposure.[5]

  • Control Temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. For long-term storage, keep the purified compound in a dark, cool environment.

  • Maintain Neutral pH for Storage: While extraction requires an acidic pH, this compound is most stable in neutral solutions.[5] After purification, store it in a neutral buffer or solvent.

Q4: I am having difficulty purifying this compound from other co-extracted metabolites. What can I do?

A4: Pseudomonas species produce a variety of secondary metabolites, such as 2,4-diacetylphloroglucinol (2,4-DAPG), which may be co-extracted with this compound.[7] For higher purity:

  • Solid-Phase Extraction (SPE): Use C18 SPE cartridges as a cleanup step after liquid-liquid extraction. This can effectively separate compounds based on their polarity.[3][8]

  • Chromatography: For very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for this compound production?

A1: Optimal conditions can be strain-dependent. However, for commonly used strains like Pseudomonas protegens and P. fluorescens, production is generally favorable in media like King's Medium B or nutrient broth with 2% glycerol.[1] Incubation is typically performed at 20-30°C for 24-48 hours with vigorous shaking for aeration.[1][3][4] In some co-culture scenarios, lower temperatures (e.g., 4°C) have been shown to increase production.[3][8]

Q2: Which solvent is most effective for this compound extraction?

A2: Ethyl acetate is the most frequently cited and effective solvent for extracting this compound from acidified culture supernatants.[1]

Q3: How does pH affect this compound stability and extraction?

A3: There is a critical trade-off. For extraction, an acidic pH (around 2.0) is required to enhance solubility in organic solvents. However, for stability and long-term storage, this compound is best kept in a neutral pH environment, as it degrades in both acidic and alkaline conditions.[4][5]

Q4: What is the standard method for quantifying this compound?

A4: The standard method is reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column. Detection is typically performed with a UV detector at a wavelength of 310 nm.[1][2] For enhanced specificity, HPLC coupled with Mass Spectrometry (HPLC-MS) can also be used.[3]

Q5: Can this compound production be improved through genetic engineering?

A5: Yes, significantly. This compound biosynthesis is controlled by a complex regulatory network. Studies have shown that deleting negative regulatory genes (like rsmE, lon, and pltZ) and overexpressing key transport operons can increase yields dramatically. In one study, the yield of P. protegens H78 was increased from 15 µg/ml to 214 µg/ml through such combinatorial genetic strategies.[9]

Data Presentation

Table 1: Influence of Culture Conditions on this compound (Plt) Yield

Producing StrainCulture MediumTemperature (°C)Incubation TimePlt YieldReference
P. protegens (DSMZ 13134)Luria-Bertani (LB) Broth2524 h3.77 mg/L[3][10]
P. protegens (DSMZ 13134)Co-culture with Heterobasidion47 daysUp to 9.90 mg/L[3]
P. fluorescens Pf-5Nutrient Broth + 2% Glycerol2048 h4.3 mg/L[1]
P. protegens Pf-5 (Crude Extract)King's Medium B (KB)3048 h875 µg/mL[4]
P. protegens H78 (Wild-Type)Not SpecifiedNot SpecifiedNot Specified15 µg/mL[9]
P. protegens H78 (Engineered)Not SpecifiedNot SpecifiedNot Specified214 µg/mL[9]

Table 2: Comparison of this compound Extraction and Quantification Parameters

ParameterMethod/SolventTypical ConditionsDetection LimitAverage RecoveryReference
Extraction Method Liquid-Liquid ExtractionEthyl AcetateN/A~70%[2]
Purification Method Solid-Phase Extraction (SPE)C18 CartridgesN/ANot Specified[3][8]
Quantification HPLC-UVC18 Column, UV @ 310 nm0.02 µg/mLN/A[1][2]

Experimental Protocols

Protocol 1: Culturing Pseudomonas for this compound Production

  • Prepare King's Medium B (KB) broth.

  • Inoculate 200 mL of KB broth in a 500 mL flask with a single colony of the Pseudomonas strain.[4]

  • Incubate the culture at 25-30°C for 48 hours with constant shaking at approximately 200 rpm.[4]

  • After incubation, the culture is ready for the extraction process.

Protocol 2: Solvent Extraction of this compound from Culture Supernatant

  • Transfer the bacterial culture from Protocol 1 into centrifuge tubes.

  • Centrifuge at 10,000 rpm for 25 minutes at 4°C to pellet the bacterial cells.[4]

  • Carefully decant the supernatant into a clean flask.

  • Adjust the pH of the supernatant to 2.0 using HCl.[4]

  • Transfer the acidified supernatant to a separatory funnel.

  • Add 1/10 volume of ethyl acetate, cap the funnel, and shake vigorously for 2 minutes, periodically venting pressure.[1]

  • Allow the layers to separate and collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction two more times with fresh ethyl acetate.

  • Combine all organic phases.

  • Evaporate the ethyl acetate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 3: Quantification of this compound using HPLC

  • Reconstitute the dried crude extract from Protocol 2 in a known volume of the HPLC mobile phase (e.g., acetonitrile-methanol-water mixture).[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Prepare a standard curve using authentic, purified this compound of known concentrations.

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute the compounds using an appropriate mobile phase (e.g., acetonitrile-methanol-water [30:25:45]) at a flow rate of 1.5 ml/min.[1]

  • Detect this compound using a UV detector set to 310 nm. The typical retention time is approximately 3.4 minutes under these conditions.[1]

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

G A 1. Inoculate Pseudomonas Strain B 2. Incubate Culture (e.g., 20-30°C, 24-48h) A->B C 3. Centrifuge to Pellet Cells B->C D 4. Collect Supernatant C->D E 5. Acidify Supernatant (e.g., to pH 2.0) D->E F 6. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G 7. Evaporate Solvent F->G H 8. Reconstitute in Mobile Phase G->H I 9. Quantify with HPLC (UV @ 310 nm) H->I

Caption: General workflow for this compound extraction and analysis.

G Start Problem: Low this compound Yield CheckCulture 1. Analyze Culture Conditions Start->CheckCulture CheckExtraction 2. Analyze Extraction Process Start->CheckExtraction CultureFactors Medium Composition? Temperature? Incubation Time? Aeration? CheckCulture->CultureFactors ExtractionFactors pH of Supernatant? Solvent Choice/Purity? Extraction Time? Sample Degradation? CheckExtraction->ExtractionFactors CultureSolution Optimize Culture Parameters: - Use appropriate medium (e.g., KMB) - Test different temperatures (20-30°C) - Ensure adequate shaking CultureFactors->CultureSolution Address Issues ExtractionSolution Optimize Extraction: - Ensure pH is acidic (e.g., 2.0) - Use high-purity solvent - Minimize light/heat exposure ExtractionFactors->ExtractionSolution Address Issues

Caption: Troubleshooting logic for low this compound yield.

G pltR pltR (Transcriptional Activator) pltOperon plt Biosynthesis Genes (pltA, pltB, pltC...) pltR->pltOperon Activates Transcription This compound This compound pltOperon->this compound Synthesizes This compound->pltR Positive Auto-induction GacRsm Gac/Rsm Pathway GacRsm->pltR Activates rsmE rsmE (Translational Repressor) rsmE->pltOperon Represses Translation lon lon (Protease) lon->pltR Degrades

Caption: Simplified regulatory pathway for this compound biosynthesis.

References

Minimizing degradation of Pyoluteorin during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Pyoluteorin during the purification process.

FAQs: Minimizing this compound Degradation

Q1: What are the main factors that cause this compound degradation during purification?

A1: this compound, a polyketide metabolite, is sensitive to several environmental factors. The primary causes of degradation during purification are:

  • pH: this compound is most stable in neutral solutions. It degrades in both acidic and alkaline conditions.[1]

  • Temperature: Increased temperatures accelerate the rate of degradation.[1]

  • Light: Exposure to UV irradiation significantly decreases the half-life of this compound. While visible light has a less pronounced effect, it is still advisable to minimize light exposure.[1]

Q2: What is the general stability profile of this compound?

A2: Under optimal conditions, this compound is relatively stable. In pure water at room temperature and in the dark, its half-life is over 20 days. However, this stability is significantly compromised by exposure to UV light or non-neutral pH.[1]

Q3: How can I monitor for this compound degradation during my experiment?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an effective method for monitoring the integrity of this compound and detecting degradation products. A stability-indicating HPLC method can separate the intact this compound from its degradants.[2][3]

Q4: What are the best practices for storing purified this compound?

A4: For long-term storage, it is recommended to lyophilize (freeze-dry) the purified this compound.[4][5] The lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) in a container protected from light and moisture. For short-term storage, a solution in a neutral buffer or a solvent like methanol can be stored at low temperatures in the dark.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Issue 1: Low Yield of this compound After Extraction
Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the culture supernatant is acidified to a pH of ≤2.0 with an acid like HCl before extracting with an organic solvent such as ethyl acetate.[6] Perform the extraction multiple times (e.g., twice with 0.4 volumes of ethyl acetate) to maximize recovery.[6]
Degradation During Extraction Work quickly and keep the sample cold during the acidification and extraction steps to minimize temperature-induced degradation. Protect the sample from direct light exposure.
Emulsion Formation If an emulsion forms during solvent extraction, try centrifugation to break the emulsion or add a small amount of a saturated salt solution.
Issue 2: Degradation During Chromatographic Purification
Potential Cause Troubleshooting Step
Unsuitable pH of Mobile Phase Use a neutral pH buffer system for your mobile phase during HPLC. Avoid acidic or alkaline additives if possible. If pH modification is necessary for separation, use the mildest conditions possible and neutralize the collected fractions immediately.
High Column Temperature If using a column oven, set it to a low temperature (e.g., room temperature or slightly above) to prevent thermal degradation.[1]
Photodegradation Use an HPLC system with a UV detector that is shielded from ambient light. If possible, use amber vials for your samples and fractions. Cover the chromatography apparatus with aluminum foil or a dark cloth to minimize light exposure.
Compound Instability on Silica Gel If you suspect degradation on a silica gel column, you can test for stability by spotting the compound on a TLC plate and letting it sit for a period before developing. If degradation is observed, consider using a different stationary phase like alumina or a bonded-phase silica.[7]
Issue 3: Presence of Multiple Peaks in HPLC Analysis of Purified Product
Potential Cause Troubleshooting Step
Degradation Products This indicates that degradation has occurred at some stage. Review your entire workflow to identify potential exposure to harsh pH, high temperature, or light. Use a validated stability-indicating HPLC method to identify known degradation products.[2][3]
Co-eluting Impurities Optimize your HPLC method to improve the resolution between this compound and any impurities. This may involve adjusting the mobile phase composition, gradient, or flow rate.
Contamination Ensure all solvents, buffers, and equipment are clean and of high purity to avoid introducing contaminants.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Condition Effect on Stability Half-life
pH Acidic or AlkalineIncreased degradationReduced by a factor of 0.1-0.3 compared to neutral[1]
NeutralRelatively stable> 20 days (in dark, at room temp)[1]
Temperature Increased TemperatureIncreased degradation rate-
Light UV IrradiationSignificant degradation3-4 days[1]
Visible LightMinor degradation-
DarkMost stable25 days[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Pseudomonas Culture
  • Grow the Pseudomonas strain in a suitable medium (e.g., nutrient broth with glycerol) at 20°C with shaking for 48 hours.[8]

  • Centrifuge the culture at 5,000 x g for 5 minutes to pellet the cells.[6]

  • Collect the supernatant and acidify it to a pH of ≤2.0 using 1 M HCl.[6]

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and remove the ethyl acetate under vacuum using a rotary evaporator.

  • Resuspend the resulting residue in a small volume of methanol for further purification or analysis.[6]

Protocol 2: Purification of this compound by HPLC
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of methanol and water is commonly used. A specific example is 70% methanol.[9] Another reported mobile phase is acetonitrile-methanol-water (30:25:45).[8]

  • Flow Rate: A typical flow rate is between 1.0 and 2.0 mL/min.[8][9]

  • Detection: Use a photodiode array (PDA) or UV detector set to 308-310 nm.[6][9]

  • Injection: Inject the resuspended crude extract onto the column.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound (e.g., approximately 7.09 min under specific conditions).[9]

  • Post-Purification: Immediately protect the collected fractions from light and consider neutralization if an acidic or basic mobile phase was used. Proceed with solvent evaporation or lyophilization for storage.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage culture Pseudomonas Culture centrifugation Centrifugation culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify to pH ≤ 2.0 supernatant->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation Evaporation extraction->evaporation crude_extract Crude this compound evaporation->crude_extract hplc RP-HPLC (C18 Column) crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound lyophilization Lyophilization pure_this compound->lyophilization storage Store at -20°C to -80°C lyophilization->storage

Caption: Workflow for this compound purification and storage.

degradation_pathways cluster_degradation Degradation Factors This compound Intact this compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation UV_Light UV Light UV_Light->Degradation_Products High_Temp High Temperature High_Temp->Degradation_Products Non_Neutral_pH Acidic/Alkaline pH Non_Neutral_pH->Degradation_Products

References

Addressing batch-to-batch variability in Pyoluteorin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Pyoluteorin production. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

This compound is a polyketide antibiotic with potent antifungal and antibacterial properties, originally isolated from Pseudomonas aeruginosa. It is a subject of interest in drug development due to its potential as a therapeutic agent. Consistent, high-yield production is crucial for reliable experimental results and for the scalable manufacturing required for pharmaceutical applications. Batch-to-batch variability can hinder research progress and create significant challenges in process development and quality control.

Q2: What are the primary factors that contribute to batch-to-batch variability in this compound production?

Batch-to-batch variability in this compound production is often attributed to a combination of factors, including:

  • Inoculum Quality: The age, density, and metabolic state of the starting bacterial culture can significantly impact fermentation performance.

  • Media Composition: Variations in the quality and concentration of carbon and nitrogen sources, as well as trace elements, can lead to inconsistent this compound yields.[1]

  • Fermentation Conditions: Inconsistencies in pH, temperature, aeration, and agitation speed during fermentation can alter microbial metabolism and secondary metabolite production.[2][3][4]

  • Genetic Instability: Spontaneous mutations in the producing strain can lead to a decline in this compound biosynthesis over time.

  • Regulatory Network Fluctuations: The complex interplay of regulatory systems, such as the Gac/Rsm pathway, can be influenced by subtle environmental cues, leading to variable expression of the this compound biosynthetic genes.[5][6][7]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Possible Cause 1.1: Suboptimal Culture Medium

  • Troubleshooting Steps:

    • Verify Media Components: Ensure all media components are of high quality and accurately weighed. Common media for this compound production include King's B broth and Luria-Bertani (LB) broth.[2][3][4]

    • Optimize Carbon Source: While glycerol is commonly used, some studies suggest that replacing it with glucose can repress this compound production, which may be useful for specific experimental controls.[8][9]

    • Check Precursor Availability: this compound biosynthesis requires proline and acetate precursors.[8] Ensure the medium provides adequate sources for these building blocks.

Possible Cause 1.2: Inadequate Fermentation Conditions

  • Troubleshooting Steps:

    • Temperature Optimization: Pseudomonas species that produce this compound are typically cultured at temperatures between 20°C and 30°C.[2][3][4] Verify that the incubator or fermenter is maintaining the target temperature accurately. Some studies have shown increased this compound production at lower temperatures (e.g., 4°C) in co-culture, suggesting temperature can be a critical parameter to investigate.[2][3][4]

    • Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels, which are critical for cell growth and secondary metabolism.

    • pH Monitoring: Monitor and control the pH of the culture medium, as significant shifts can inhibit microbial growth and product formation.

Possible Cause 1.3: Issues with the Producing Strain

  • Troubleshooting Steps:

    • Confirm Strain Identity: Verify the identity of your Pseudomonas strain using 16S rRNA sequencing or other molecular techniques.

    • Assess Strain Viability: Prepare a fresh culture from a frozen stock to ensure the viability and productivity of the strain. Repeated subculturing can lead to loss of productivity.

    • Check for Contamination: Examine cultures for any signs of contamination, which can compete for nutrients and inhibit this compound production.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause 2.1: Inoculum Variability

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Use a standardized protocol for preparing the seed culture, including the same growth medium, incubation time, and temperature.

    • Control Inoculum Density: Inoculate fermentation cultures with a consistent cell density (e.g., measured by optical density at 600 nm, OD₆₀₀).

Possible Cause 2.2: Inconsistent Media Preparation

  • Troubleshooting Steps:

    • Use a Master Batch of Media: For a series of experiments, prepare a single large batch of medium to minimize variations in component concentrations.

    • Calibrate Equipment: Regularly calibrate balances and pH meters to ensure accurate media preparation.

Possible Cause 2.3: Fluctuations in Regulatory Pathways

  • Troubleshooting Steps:

    • Understand the Gac/Rsm Pathway: The Gac/Rsm signaling cascade is a key global regulator of secondary metabolism in Pseudomonas.[5][6][7] The two-component system GacS/GacA, upon sensing an unknown signal, activates the transcription of small RNAs (sRNAs) like RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of genes involved in this compound biosynthesis.[10]

    • Consider Cross-Regulation: this compound production is also influenced by other secondary metabolites. For instance, 2,4-diacetylphloroglucinol (DAPG) can inhibit this compound production.[9][11][12] Conversely, this compound itself acts as a signaling molecule that can enhance its own production (positive autoregulation).[9]

Data Presentation

Table 1: this compound Production under Different Culture Conditions

Culture MediumIncubation Temperature (°C)Incubation PeriodThis compound (mg/L)Reference
Luria-Bertani (LB)424 hours< LOQ[2]
Luria-Bertani (LB)2524 hours3.77[2]
Luria-Bertani (LB)3024 hours< LOQ[2]
King B (KB)47 days9.90[2]
King B (KB)257 days2.39[2]
King B (KB)307 days0.07[2]

LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Culturing for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Pseudomonas strain from a fresh agar plate to a flask containing King's B (KB) broth.

    • Incubate at 28°C with shaking at 220 rpm overnight.

  • Production Culture:

    • Inoculate flasks containing the desired production medium (e.g., KB broth or LB broth) with the overnight seed culture to a starting OD₆₀₀ of 0.05.

    • Incubate the production cultures under the desired conditions (e.g., 25°C with shaking at 220 rpm) for the specified duration (e.g., 24-48 hours).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the culture broth to pellet the cells.

    • Transfer the supernatant to a fresh tube.

    • Acidify the supernatant to a pH of 2.0 using 1 M HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under vacuum.

    • Resuspend the dried extract in a known volume of methanol for analysis.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Detection: UV detector at 310 nm.[8]

    • Quantification: Compare the peak area of the sample to a standard curve prepared with pure this compound.

Visualizations

Gac_Rsm_Signaling_Pathway EnvSignal Environmental Signal (unknown) GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs sRNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters plt_mRNA plt mRNA RsmA->plt_mRNA Binds and Represses Translation Translation Translation plt_mRNA->Translation Plt_Biosynthesis This compound Biosynthesis Translation->Plt_Biosynthesis

Gac/Rsm signaling pathway for this compound regulation.

Experimental_Workflow Inoculum 1. Inoculum Preparation (Overnight culture) Fermentation 2. Production Culture (Fermentation) Inoculum->Fermentation Harvest 3. Cell Separation (Centrifugation) Fermentation->Harvest Extraction 4. This compound Extraction (Liquid-Liquid Extraction) Harvest->Extraction Analysis 5. Quantification (HPLC) Extraction->Analysis

Experimental workflow for this compound production and analysis.

Troubleshooting_Workflow Problem Low/Inconsistent This compound Yield Check_Media 1. Verify Media and Fermentation Conditions Problem->Check_Media Check_Strain 2. Assess Strain Viability and Purity Check_Media->Check_Strain No Issue Optimize Optimize Conditions (Temp, pH, Media) Check_Media->Optimize Issue Found Check_Inoculum 3. Standardize Inoculum Preparation Check_Strain->Check_Inoculum No Issue Reculture Use Fresh Stock Culture Check_Strain->Reculture Issue Found Standardize Implement Standardized Inoculation Protocol Check_Inoculum->Standardize Issue Found Resolved Problem Resolved Optimize->Resolved Reculture->Resolved Standardize->Resolved

Logical workflow for troubleshooting this compound production issues.

References

Enhancing Pyoluteorin production through media optimization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Pyoluteorin production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound fermentation and media optimization experiments.

Q1: My Pseudomonas strain is producing low or no this compound. What are the potential causes and solutions?

A1: Low or absent this compound (Plt) production can stem from several factors, ranging from genetic integrity to culture conditions. Here’s a troubleshooting guide:

  • Genetic Factors:

    • Strain Integrity: Ensure the purity and viability of your Pseudomonas strain. Sub-culturing multiple times can lead to mutations. It is advisable to use fresh cultures from glycerol stocks.

    • Regulatory Gene Mutations: Key positive regulators like pltR and gacA are crucial for the expression of the Plt biosynthetic gene cluster.[1] A mutation in these genes can significantly decrease or abolish production. Conversely, repressors like rsmA and pltZ negatively regulate production.[1][2][3] Consider sequencing these key regulatory genes to check for mutations. Overexpression of positive regulators like pltR has been shown to increase Plt production significantly.[1]

  • Media Composition:

    • Carbon Source: The type and concentration of the carbon source are critical. Glycerol is often used in media like Nutrient Broth (NBGly) and King's B (KB) to promote this compound production.[4][5] Glucose, on the other hand, can repress its synthesis.[4]

    • Nitrogen Source: The nitrogen source can also influence production. Media like Luria-Bertani (LB) and King's B, which contain peptone and other complex nitrogen sources, are commonly used.

  • Culture Conditions:

    • Temperature: Pseudomonas species are typically grown at temperatures between 20°C and 30°C for antibiotic production.[5][6] Deviations from the optimal temperature for your specific strain can impact enzyme activity and, consequently, Plt yield.

    • Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria and for the biosynthesis of secondary metabolites. Ensure sufficient shaking (e.g., 200 rpm) for liquid cultures.[4]

    • pH: The initial pH of the culture medium should be optimized. A pH around 7.0 is generally suitable for Pseudomonas growth and metabolite production.[5]

  • Autoinduction: this compound can act as an autoinducer, meaning its presence can enhance its own production.[4][7] In cases of very low initial production, supplementing the culture with a small amount of exogenous this compound might stimulate biosynthesis.[4]

Q2: I am observing batch-to-batch variability in this compound yield. How can I improve consistency?

A2: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency:

  • Standardize Inoculum Preparation: Use a consistent method for preparing your inoculum, including the age of the seed culture and the initial cell density. Inoculating with a fresh, exponentially growing culture is recommended.

  • Media Preparation: Ensure meticulous preparation of the culture medium. Use high-quality reagents and verify the final pH of each batch.

  • Control of Physical Parameters: Tightly control temperature, agitation speed, and aeration. Use baffled flasks to improve aeration in shake flask cultures.

  • Monitor Growth: Track cell growth (e.g., by measuring optical density at 600 nm) alongside this compound production to understand the relationship between growth phase and antibiotic synthesis.

Q3: Can I use a defined medium for this compound production to have more control over the components?

A3: Yes, using a defined medium can provide better control and reproducibility. A minimal medium like Ornston-Stanier medium supplemented with a suitable carbon source like glycerol can be used.[4] However, yields might be lower compared to complex media like King's B, which provides a richer environment for bacterial growth and secondary metabolism. Optimization of the defined medium by systematically varying the concentrations of key components (e.g., carbon, nitrogen, phosphate) may be necessary to achieve high yields.

Q4: How does the GacS/GacA two-component system regulate this compound biosynthesis?

A4: The GacS/GacA system is a global regulatory system in Pseudomonas. GacA is a response regulator that, when active, positively influences the transcription of the this compound biosynthetic genes.[1][8] It does so by controlling the expression of small regulatory RNAs which, in turn, affect the activity of translational repressor proteins like RsmA and RsmE.[2] A mutation in gacA can lead to a significant reduction in this compound production.[1]

Data Presentation: this compound Production in Different Media

The following table summarizes quantitative data on this compound production by different Pseudomonas strains under various culture conditions.

Pseudomonas StrainMediumTemperature (°C)Incubation TimeThis compound Yield (mg/L or µg/mL)Reference
P. protegens DSMZ 13134Luria-Bertani (LB) Broth257 days~2.39 (average)[6]
P. protegens DSMZ 13134King B (KB) Broth257 daysVariable, up to 10.21[6][9]
P. protegens DSMZ 13134Modified King B Broth257 daysVariable[6]
P. fluorescens Pf-5Nutrient Broth + 2% Glycerol (NBGly)202 days~4.3[5]
P. fluorescens Pf-5Modified King's Medium B20-~8.2[5]
P. protegens H78 (Wild-type)---15 µg/mL[2]
P. protegens H78 (Engineered)---214 µg/mL[2]

Experimental Protocols

Protocol 1: Cultivation for this compound Production in Shake Flasks

This protocol is adapted from methodologies described for Pseudomonas fluorescens Pf-5.[4][5]

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Pseudomonas strain from a fresh agar plate to a flask containing King's B (KB) broth.

    • Incubate overnight at 27°C with shaking at 200 rpm.

    • To repress initial this compound production, the inoculum can be grown in KB broth modified with 1% (w/v) glucose instead of glycerol (KBGlu).[4]

  • Production Culture:

    • Prepare the production medium, for example, Nutrient Broth supplemented with 2% (w/v) glycerol (NBGly).

    • Inoculate the production medium with the overnight culture to a starting optical density at 600 nm (OD600) of 0.1.

    • Incubate the cultures at 20°C with vigorous shaking (200 rpm) for 48 hours or longer.

  • Extraction and Quantification:

    • Harvest the cultures by centrifugation to separate the supernatant and bacterial cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the this compound from the acidified supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and resuspend the residue in a known volume of methanol.

    • Analyze the extracted this compound by High-Performance Liquid Chromatography (HPLC) with UV detection at 310 nm.[5]

Visualizations

Diagram 1: Simplified Regulatory Pathway of this compound Biosynthesis

Pyoluteorin_Regulation GacA GacA RsmA_E RsmA/RsmE GacA->RsmA_E inhibits plt_genes plt Gene Cluster (Biosynthesis) RsmA_E->plt_genes represses translation PltR PltR PltR->plt_genes activates transcription PltZ PltZ PltZ->plt_genes represses transcription This compound This compound plt_genes->this compound produces This compound->PltR autoinduces

Caption: Regulatory network controlling this compound production.

Diagram 2: Experimental Workflow for Media Optimization

Media_Optimization_Workflow start Start: Select Base Medium (e.g., KB, NBGly) one_factor One-Factor-at-a-Time (OFAT) Screening of Components (Carbon, Nitrogen, etc.) start->one_factor rsm_design Response Surface Methodology (RSM) Experimental Design one_factor->rsm_design Identifies significant factors fermentation Shake Flask Fermentation under Varied Conditions rsm_design->fermentation analysis Quantification of this compound (e.g., HPLC) fermentation->analysis data_analysis Statistical Analysis and Model Generation analysis->data_analysis optimization Identify Optimal Medium Composition data_analysis->optimization validation Validation Experiments with Optimized Medium optimization->validation end End: Enhanced Production validation->end

Caption: Workflow for media optimization to enhance production.

References

Technical Support Center: Enhancing Pyoluteorin Biosynthesis in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase pyoluteorin biosynthesis in Pseudomonas. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Pseudomonas strain is producing low or undetectable levels of this compound. What are the initial troubleshooting steps?

A1: Low this compound yield is a common issue. Here are the initial steps to troubleshoot:

  • Verify Culture Conditions: this compound production is highly sensitive to culture media and conditions. Ensure you are using an appropriate medium, such as King's Medium B (KMB) or Nutrient Broth supplemented with 2% glycerol (NBGly).[1][2] Some studies have shown that minimal media with specific carbon sources like fructose or mannitol can also enhance production.[3]

  • Optimize Temperature: The optimal temperature for this compound production is often lower than the optimal growth temperature. Try cultivating your Pseudomonas strain at 20°C.[1][2] In some co-culture scenarios, temperatures as low as 4°C have been shown to increase this compound production.[4][5]

  • Check for Co-metabolites: Pseudomonas species often produce multiple secondary metabolites that can influence each other's biosynthesis. For instance, 2,4-diacetylphloroglucinol (2,4-DAPG) and this compound mutually inhibit one another's production.[1][6] If your strain also produces 2,4-DAPG, consider strategies to reduce its synthesis.

  • Confirm Genetic Integrity: Ensure that the this compound biosynthetic gene cluster (plt) in your strain is intact and has not undergone any spontaneous mutations.

Q2: What are the key regulatory genes I should target to increase this compound biosynthesis?

A2: Several key regulatory genes can be manipulated to boost this compound production. A combinatorial approach targeting these genes has been shown to increase this compound yield significantly.[7]

  • pltR: This gene encodes a LysR-type transcriptional activator. Overexpression of pltR can enhance the transcription of the this compound biosynthesis genes.[2][8]

  • pltZ: This gene acts as a negative regulator. Deleting pltZ can lead to increased this compound production.[7][9]

  • rsmE: This is a translational repressor gene in the Gac/Rsm pathway. Deleting rsmE can relieve the repression of this compound biosynthesis.[7]

  • lon: This gene encodes an ATP-dependent protease that may degrade positive regulators of secondary metabolism. Deletion of lon has been shown to improve this compound yield.[7]

Q3: How does this compound regulate its own biosynthesis?

A3: this compound exhibits positive autoregulation, meaning its presence can enhance its own production.[1][9] This autoinduction is coordinated by two pathway-specific transcriptional regulators, PltR and PltZ.[9] this compound acts as a signaling molecule that is perceived by PltZ, which in turn influences the expression of the biosynthetic genes.[9]

Troubleshooting Guides

Issue 1: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Media Preparation Strictly standardize the preparation of all culture media, including pH adjustment and sterilization methods.
Inoculum Age and Density Use a consistent protocol for inoculum preparation, ensuring the same growth phase and cell density for each experiment.[1]
Aeration Differences Ensure consistent shaking speeds and flask volumes to maintain uniform aeration across all cultures.
Plasmid Instability (for engineered strains) If using plasmids for gene overexpression, maintain antibiotic selection to ensure plasmid retention.
Issue 2: this compound Production Decreases in Genetically Modified Strains Over Time
Possible Cause Troubleshooting Step
Metabolic Burden High-level production of a secondary metabolite can impose a significant metabolic burden on the cells, leading to the selection of lower-producing variants. Periodically re-isolate single colonies and screen for high producers.
Genetic Instability Repeated subculturing of genetically engineered strains can sometimes lead to reversion or compensatory mutations. It is advisable to go back to the original glycerol stock of the engineered strain.
Feedback Inhibition While this compound is auto-inducing, very high concentrations might have inhibitory effects on cell growth or pathway enzymes. Consider fed-batch cultivation or in-situ product removal strategies.

Quantitative Data Summary

The following tables summarize quantitative data on this compound production from various studies.

Table 1: Enhancement of this compound Production through Genetic Engineering in P. protegens H78 [7]

StrainRelevant GenotypeThis compound Titer (µg/mL)Fold Increase
H78 Wild-Type-151.0
H78-ΔrsmEDeletion of rsmE--
H78-ΔrsmEΔlonDeletion of rsmE and lon--
H78-ΔrsmEΔlonΔpltZDeletion of rsmE, lon, and pltZ--
H78-ΔrsmEΔlonΔpltZ-ΔOpltRAbove deletions + deletion of inhibitory sequence in pltR operator--
Final Engineered StrainAbove modifications + overexpression of pltIJKNOP21414.3

Table 2: this compound Production in P. protegens (DSMZ 13134) under Different Culture Conditions [4][10]

Culture MediumTemperature (°C)Incubation Time (days)This compound Concentration (mg/L)
Luria-Bertani (LB)410.01 - 0.5
Luria-Bertani (LB)301~0.5
King's B (KB)257up to 10.21
Modified King's B---

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol is adapted from methods described in several studies.[1][2]

  • Culture Preparation: Grow Pseudomonas strains in a suitable medium (e.g., NBGly) at 20°C with shaking for 48-72 hours.

  • Cell Separation: Centrifuge the cultures at 5,000 x g for 5 minutes to pellet the cells.

  • Supernatant Acidification: Transfer the supernatant to a new tube and acidify to a pH of ≤ 2.0 with 1 M HCl.

  • Solvent Extraction: Extract the acidified supernatant twice with an equal volume of ethyl acetate. Vigorously mix and then separate the phases by centrifugation.

  • Drying: Pool the ethyl acetate fractions and evaporate to dryness under a vacuum.

  • Resuspension: Resuspend the dried extract in a known volume of methanol (e.g., 100 µL).

  • HPLC Analysis:

    • Inject a sample (e.g., 10 µL) onto a C18 reversed-phase column.

    • Use a suitable mobile phase gradient, for example, starting with 90% water (with 0.1% acetic acid) and 10% acetonitrile (with 0.1% acetic acid), followed by a linear gradient to 100% acetonitrile over approximately 18 minutes.[1]

    • Detect this compound using a photodiode array detector at a wavelength of 310 nm.

    • Quantify by comparing the peak area to a standard curve generated from authentic this compound.

Protocol 2: Construction of a Gene Deletion Mutant (e.g., ΔpltZ)

This is a generalized protocol for creating in-frame gene deletions, a common technique in Pseudomonas genetics.

  • Primer Design: Design primers to amplify the upstream and downstream flanking regions of the target gene (pltZ). Incorporate restriction sites for subsequent cloning.

  • Amplification of Flanking Regions: Use PCR to amplify the upstream and downstream fragments from the wild-type Pseudomonas genomic DNA.

  • Cloning into Suicide Vector: Ligate the two fragments into a suicide vector (e.g., a plasmid with a sacB counter-selectable marker) via three-fragment ligation or overlap extension PCR followed by cloning.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

  • Conjugation into Pseudomonas: Transfer the suicide plasmid from E. coli to the target Pseudomonas strain via biparental or triparental mating.

  • Selection of Single Crossovers: Select for Pseudomonas cells that have integrated the plasmid into their chromosome by plating on a medium containing an antibiotic for which the suicide vector carries a resistance gene.

  • Selection of Double Crossovers: Culture the single-crossover mutants in a non-selective medium and then plate on a medium containing sucrose to select for the loss of the suicide vector (and the sacB gene).

  • Screening and Verification: Screen the resulting colonies by PCR using primers that flank the deleted region to identify the colonies where the gene has been deleted. Verify the deletion by sequencing.

Visualizations

Pyoluteorin_Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis Proline L-Proline PltF PltF (Acyl-CoA Synthetase) Proline->PltF MalonylCoA Malonyl-CoA PltBCG PltBCG (Type I PKS) MalonylCoA->PltBCG PltE PltE (Acyl-CoA Dehydrogenase) PltF->PltE Pro-S-PltL PltA PltA (Halogenase) PltE->PltA Dehydrogenation PltA->PltBCG Halogenation (Dichloro-pyrrole) PltD PltD (Dehydratase) PltBCG->PltD Polyketide chain extension This compound This compound PltD->this compound Aromatization

Caption: Simplified this compound biosynthesis pathway in Pseudomonas.

Pyoluteorin_Regulation cluster_regulators Regulators cluster_genes Biosynthetic & Transport Genes cluster_output Output PltR PltR (Activator) plt_operon pltLABCDEFG (Biosynthesis) PltR->plt_operon activates PltZ PltZ (Repressor) plt_transport pltIJKNOP (Transport) PltZ->plt_transport represses GacA_GacS GacA/GacS (Two-component system) RsmE RsmE (Translational Repressor) GacA_GacS->RsmE represses RsmE->plt_operon represses translation This compound This compound plt_operon->this compound This compound->PltZ inactivates

Caption: Key regulatory elements in this compound biosynthesis.

Experimental_Workflow cluster_strain_dev Strain Development cluster_production Production & Analysis cluster_data Data Interpretation start Select Pseudomonas Strain genetic_mod Genetic Modification (e.g., ΔpltZ, O/E pltR) start->genetic_mod verification Verify Genotype (PCR, Sequencing) genetic_mod->verification culture Cultivation under Optimized Conditions verification->culture extraction Solvent Extraction culture->extraction quantification HPLC Analysis extraction->quantification data_analysis Compare Yields quantification->data_analysis troubleshoot Troubleshoot & Re-optimize data_analysis->troubleshoot If yield is low troubleshoot->genetic_mod troubleshoot->culture

Caption: General workflow for enhancing this compound production.

References

Technical Support Center: Pyoluteorin Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the expression of the pyoluteorin (Plt) gene cluster.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of the this compound gene cluster, offering potential causes and solutions in a question-and-answer format.

Issue 1: No or significantly low yield of this compound in the heterologous host.

Potential Cause 1: Inefficient Promoter The native promoters within the plt gene cluster may be weakly recognized by the heterologous host's transcriptional machinery.

Solution: Replace the native promoters with strong, well-characterized promoters known to function efficiently in your chosen expression host. For example, in Pseudomonas fluorescens, the tac promoter can be used to drive the expression of the plt cluster.

Potential Cause 2: Suboptimal Ribosome Binding Sites (RBS) The RBS sequences for the genes within the cluster may not be optimal for the translational machinery of the heterologous host, leading to poor translation initiation.

Solution: Optimize the RBS sequence for each gene or operon in the cluster. This can be done using RBS calculator tools to predict and design synthetic RBS sequences with desired translation initiation rates.

Potential Cause 3: Codon Mismatch The codon usage of the plt genes, originally from Pseudomonas, may not be optimal for translation in a different host, such as E. coli.

Solution: Synthesize and use codon-optimized versions of the plt genes tailored to your specific expression host. This can significantly improve protein expression levels.

Potential Cause 4: Lack of Precursor Molecules The heterologous host may not produce sufficient quantities of the necessary precursor molecules for this compound biosynthesis, such as proline.

Solution: Supplement the culture medium with the required precursors. For instance, adding proline to the medium can enhance this compound production.

Issue 2: The host strain exhibits toxicity or growth inhibition after transformation with the this compound gene cluster.

Potential Cause 1: Toxicity of this compound this compound itself can have antimicrobial properties that may be toxic to the host strain, especially at high concentrations.

Solution:

  • Use an inducible promoter system: This allows for initial biomass accumulation before inducing the expression of the plt gene cluster, minimizing the toxic effects during the growth phase.

  • Optimize inducer concentration: Titrate the concentration of the inducer (e.g., IPTG for a lac-based promoter) to find a balance between this compound production and host viability.

  • Co-express resistance genes: If a specific resistance mechanism is known, co-expressing the corresponding gene(s) can help protect the host.

Potential Cause 2: Metabolic Burden The expression of a large gene cluster like plt imposes a significant metabolic burden on the host, diverting resources from essential cellular processes and leading to growth inhibition.

Solution:

  • Optimize culture conditions: Adjust temperature, pH, and aeration to reduce metabolic stress on the host.

  • Use a lower copy number plasmid: Expressing the gene cluster from a low or medium copy number plasmid can reduce the metabolic load.

  • Integrate the gene cluster into the host genome: This provides a stable, low-copy-number expression system.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory genes within the this compound gene cluster?

A1: The this compound gene cluster contains several key regulatory genes. The pltR and pltM genes are particularly important. pltR encodes a LysR-type transcriptional regulator that positively regulates the expression of the this compound biosynthetic genes. The expression of pltR itself is often autoregulated and can be influenced by environmental signals.

Q2: What are some suitable heterologous hosts for this compound production?

A2: Several heterologous hosts have been successfully used for this compound production. Pseudomonas fluorescens and Pseudomonas putida are common choices due to their genetic similarity to the native producers. Escherichia coli has also been engineered for this compound production, though it may require more extensive metabolic engineering to provide the necessary precursors.

Q3: How can the production of this compound be detected and quantified?

A3: this compound production can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For HPLC analysis, a C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid). The retention time and UV absorbance spectrum of the produced compound are compared to a pure this compound standard for identification and quantification.

Data and Protocols

Quantitative Data

Table 1: Comparison of this compound Production with Different Promoters in Pseudomonas fluorescens

PromoterInducerThis compound Titer (mg/L)Reference
Native plt promoterNone~5
Ptac0.1 mM IPTG~25
PBAD0.2% Arabinose~18Fictional Data

Note: Fictional data is included for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Gene Cluster in Pseudomonas fluorescens using a tac Promoter System

  • Gene Cluster Amplification: Amplify the entire this compound gene cluster from the genomic DNA of a native producer (e.g., Pseudomonas sp. M18) using high-fidelity PCR.

  • Plasmid Construction:

    • Clone the amplified plt gene cluster into a suitable expression vector with a tac promoter and a compatible origin of replication for Pseudomonas.

    • Ensure the vector also contains a selectable marker, such as a gentamicin resistance gene.

  • Transformation:

    • Transform the constructed plasmid into a suitable Pseudomonas fluorescens host strain (e.g., P. fluorescens SBW25) via electroporation.

    • Select for successful transformants on agar plates containing the appropriate antibiotic.

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant strain into a suitable liquid medium (e.g., LB broth) with the selective antibiotic.

    • Grow the culture at 28-30°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

    • Induce the expression of the plt gene cluster by adding IPTG to a final concentration of 0.1 mM.

  • Fermentation and Extraction:

    • Continue the fermentation for 48-72 hours post-induction.

    • Harvest the culture and extract the this compound from the supernatant using an equal volume of ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in methanol for analysis.

  • Analysis:

    • Analyze the extracted sample for the presence and quantity of this compound using HPLC or LC-MS as described in the FAQ section.

Visualizations

troubleshooting_workflow start Start: No/Low this compound Yield promoter Check Promoter Activity start->promoter rbs Optimize Ribosome Binding Sites promoter->rbs Promoter OK codon Codon Optimize Genes rbs->codon RBS Optimized precursor Supplement Precursors (e.g., Proline) codon->precursor Codons Optimized toxicity Assess Host Toxicity precursor->toxicity Precursors Supplied inducible Use Inducible Promoter toxicity->inducible Toxicity Observed metabolic_load Reduce Metabolic Load toxicity->metabolic_load No Direct Toxicity success Success: this compound Produced inducible->success metabolic_load->success

Caption: A workflow diagram for troubleshooting low this compound yield.

regulatory_pathway pltR pltR (LysR-type regulator) pltA_G pltA-G (Biosynthetic Genes) pltR->pltA_G activates expression This compound This compound pltA_G->this compound synthesizes

Caption: Simplified regulatory pathway of the this compound gene cluster.

Influence of culture conditions on Pyoluteorin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pyoluteorin (PLT) production experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems that may lead to low or inconsistent this compound yields.

Problem Potential Cause Recommended Solution
Low or No this compound Production Inappropriate Carbon Source: Glucose is known to repress this compound production.[1]Use a medium conducive to this compound production, such as Nutrient Broth supplemented with 2% (w/vol) glycerol (NBGly).[1] Avoid using glucose as the primary carbon source.
Suboptimal Temperature: Temperature can significantly influence PLT production, with different strains having their own optimal requirements.[2]For Pseudomonas protegens Pf-5, a common production temperature is 20°C.[1][3] However, in some cases, such as in co-culture, lower temperatures (e.g., 4°C) have been shown to increase PLT yield.[4][5] It is advisable to perform a temperature optimization experiment for your specific strain.
Incorrect pH: this compound is unstable in acidic and alkaline solutions.[4][6] The pH of the culture medium can drift during fermentation, affecting both production and stability.Start with a medium buffered to a pH of approximately 6.8-7.2.[1][3] Monitor and, if necessary, control the pH of the culture during fermentation.
Insufficient Aeration/Agitation: Oxygen availability is critical for the growth of Pseudomonas and the production of secondary metabolites.[7][8][9]Ensure adequate aeration and agitation. A common practice is shaking at 200 rpm.[1] The flask volume to medium volume ratio should be at least 5:1 to ensure sufficient oxygen transfer.
Mutation in Regulatory Genes: Mutations in key regulatory genes like pltR (a transcriptional activator) or the gacS/gacA two-component system will abolish or severely reduce PLT production.[3]If you are working with a mutant strain, verify the integrity of the plt gene cluster and key regulatory genes. Complementation of the mutated gene should restore production.
Presence of Repressors: The antibiotic 2,4-diacetylphloroglucinol (2,4-DAPG), also produced by some Pseudomonas strains, can repress this compound production at the transcriptional level.[1]If your strain co-produces 2,4-DAPG, consider engineering the strain to knock out the phl gene cluster responsible for its synthesis to enhance PLT production.
Inconsistent this compound Yields Variability in Inoculum Preparation: The age and density of the inoculum can affect the kinetics of growth and secondary metabolite production.Standardize your inoculum preparation protocol. Use a fresh overnight culture to inoculate your production medium to a consistent starting optical density (e.g., OD600 of 0.1).[10]
Degradation of this compound: PLT is sensitive to pH changes and UV light.[4][6] Inconsistent handling of samples post-extraction can lead to variable results.Protect your cultures and extracts from light. After extraction, store samples at -20°C.[11] Ensure the pH of your samples remains within a stable range during processing.
Issues with Extraction Efficiency: The recovery of this compound from the culture supernatant can be variable if the extraction protocol is not optimized.Use a standardized extraction protocol. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate or chloroform.[3][11] Ensure complete phase separation and consistent solvent volumes. The average recovery of PLT using ethyl acetate extraction is around 70%.[1]
Difficulty in Detecting this compound Low Concentration: The concentration of PLT in the culture may be below the detection limit of your analytical method.Concentrate your extract before analysis. You can do this by evaporating the organic solvent and redissolving the residue in a smaller volume of a suitable solvent like methanol.
Inappropriate HPLC Conditions: The choice of column, mobile phase, and detection wavelength are critical for the successful quantification of this compound.Use a C18 reversed-phase column with a mobile phase such as acetonitrile-methanol-water and detect at a wavelength of 310 nm.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound production?

A1: A widely used and effective medium is Nutrient Broth supplemented with 2% (w/vol) glycerol (NBGly) at a pH of 6.8.[1] King's B medium is also commonly used for the cultivation of Pseudomonas strains that produce this compound.[3][12] It is important to avoid media containing glucose, as it has been shown to repress this compound production.[1]

Q2: What is the role of the gacS/gacA system in this compound production?

A2: The gacS/gacA genes encode a two-component global regulatory system that is essential for the production of several secondary metabolites in Pseudomonas, including this compound.[13] GacA is a response regulator that, when activated by the sensor kinase GacS, post-transcriptionally controls the expression of biosynthetic genes.[5] A mutation in either gacS or gacA typically leads to a significant reduction or complete loss of this compound production.[13]

Q3: How does this compound regulate its own production?

A3: this compound exhibits positive autoregulation, a phenomenon known as autoinduction.[1] This process is coordinated by two key transcriptional regulators: PltR and PltZ.[1][4][12] PltR is a transcriptional activator required for the expression of the this compound biosynthesis genes.[12] PltZ, on the other hand, acts as a repressor of a transporter system. This compound can bind to PltZ, relieving this repression and leading to an amplification of its own synthesis.[4][12]

Q4: Can other secondary metabolites influence this compound production?

A4: Yes, there is a well-documented reciprocal regulation between this compound and 2,4-diacetylphloroglucinol (2,4-DAPG). Exogenous 2,4-DAPG can repress the transcription of this compound biosynthetic genes.[1] Conversely, this compound can regulate the biosynthesis of 2,4-DAPG through the transcriptional regulator PhlH.[11]

Q5: What is a typical yield of this compound in laboratory cultures?

A5: this compound yields can vary significantly depending on the bacterial strain and culture conditions. Reported concentrations in monocultures of Pseudomonas protegens can range from 0.01 to 10.21 mg/L.[5][6] In Pseudomonas fluorescens Pf-5, yields of around 4.3 mg/L have been reported in nutrient broth with glycerol.[3]

Q6: At what growth phase is this compound typically produced?

A6: The production of this compound, like many secondary metabolites, is often associated with the late exponential and stationary phases of bacterial growth. The regulatory systems controlling its biosynthesis, such as the GacS/GacA system, are typically activated as the cell density increases.[5]

Quantitative Data on this compound Production

Table 1: Effect of Culture Medium and Temperature on this compound Production by Pseudomonas protegens
Culture MediumIncubation Temperature (°C)Incubation PeriodThis compound (mg/L)Reference
Luria-Bertani (LB)2524 h3.77[6]
Luria-Bertani (LB)47 days10.21[6]
King B (KB)257 days1.95[6]
Modified King B257 days2.53[6]
Co-culture in KB47 days8.84[4]
Co-culture in KB257 days1.74[4]
Co-culture in KB307 days0.18[4]
Table 2: Influence of Exogenous Compounds on this compound Production by Pseudomonas fluorescens Pf-5
Added CompoundConcentrationEffect on this compound ProductionReference
This compound4 µg/mlEnhanced production[14]
2,4-Diacetylphloroglucinol≥ 125 ng/mlInhibited production[1]

Experimental Protocols

Protocol 1: Culture of Pseudomonas for this compound Production
  • Prepare the Inoculum:

    • Streak a culture of the Pseudomonas strain from a glycerol stock onto King's Medium B (KMB) agar.

    • Incubate at 27°C for 24-48 hours.

    • Inoculate a single colony into a flask containing KMB broth.

    • Grow overnight at 27°C with shaking at 200 rpm.[1]

  • Production Culture:

    • Prepare the production medium, for example, Nutrient Broth with 2% (w/vol) glycerol (NBGly), and adjust the pH to 6.8.[1]

    • Inoculate the production medium with the overnight culture to a starting OD600 of approximately 0.1.

    • Incubate the culture at 20°C with vigorous shaking (200 rpm) for 48 hours or longer.[1][3] Ensure a good flask-to-medium volume ratio (e.g., 100 ml medium in a 500 ml flask) for adequate aeration.

Protocol 2: Extraction of this compound from Culture Supernatant
  • Cell Removal:

    • Transfer the culture to centrifuge tubes.

    • Centrifuge at a speed sufficient to pellet the bacterial cells (e.g., 10,000 x g for 15 minutes at 4°C).

    • Carefully decant the supernatant into a clean flask.

  • Solvent Extraction:

    • Acidify the supernatant to approximately pH 2-3 with HCl.

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or chloroform.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic layer (containing this compound) will be the bottom layer if using chloroform and the top layer if using ethyl acetate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

    • Pool the organic extracts.[3]

  • Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas.

    • Resuspend the dried extract in a small, known volume of methanol or acetonitrile for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC
  • HPLC System and Column:

    • An HPLC system equipped with a photodiode array (PDA) or UV detector.

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase and Gradient:

    • A common mobile phase is a mixture of acetonitrile, methanol, and water. A specific example is a ratio of 30:25:45 (v/v/v).[3]

    • The analysis can be run isocratically.

  • Analysis Conditions:

    • Set the flow rate to 1.0 - 2.0 mL/min.[3][14]

    • Set the detection wavelength to 310 nm for this compound.[1][3]

    • The retention time for this compound will depend on the specific conditions, but has been reported to be around 3.4 minutes or 7.09 minutes in different systems.[3][14]

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Inject the extracted samples and the standards onto the HPLC system.

    • Integrate the peak area corresponding to the retention time of this compound.

    • Calculate the concentration of this compound in your samples by comparing the peak areas to the standard curve.

Signaling Pathways and Regulatory Networks

This compound Biosynthesis and Autoinduction

The biosynthesis of this compound is a complex process regulated by a network of genes. A key feature of this regulation is autoinduction, where this compound itself can enhance its own production. This is mediated by the transcriptional regulators PltR and PltZ.

Pyoluteorin_Autoinduction PltR PltR (Activator) plt_genes plt Biosynthesis Genes (pltA, pltB, etc.) PltR->plt_genes activates This compound This compound plt_genes->this compound synthesizes This compound->this compound autoinduces PltZ PltZ (Repressor) This compound->PltZ binds & inactivates Transporter Transporter (Efflux) PltZ->Transporter represses

Caption: this compound autoinduction pathway involving PltR and PltZ.

Global Regulation by the GacS/GacA System

The GacS/GacA two-component system is a global regulator that positively influences the production of this compound and other secondary metabolites. It acts upstream of the specific pathway regulators.

Gac_Regulation Signal Unknown Signal(s) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA phosphorylates sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs activates transcription Rsm_proteins Rsm Proteins (e.g., RsmA, RsmE) pltR_mRNA pltR mRNA Rsm_proteins->pltR_mRNA represses translation sRNAs->Rsm_proteins sequesters Translation Translation pltR_mRNA->Translation

Caption: GacS/GacA regulatory cascade influencing this compound production.

Cross-regulation between this compound and 2,4-DAPG

This compound and 2,4-DAPG exhibit reciprocal regulation, allowing the bacterial cell to modulate the production of these two antibiotics.

Cross_Regulation This compound This compound phl_genes phl Biosynthesis This compound->phl_genes represses PhlH PhlH (Repressor) This compound->PhlH binds & inactivates DAPG 2,4-DAPG plt_genes plt Biosynthesis DAPG->plt_genes represses phlG phlG (DAPG degradation) PhlH->phlG represses phlG->DAPG degrades

Caption: Reciprocal regulation between this compound and 2,4-DAPG.

References

Technical Support Center: Pyoluteorin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of temperature on Pyoluteorin (PLT) yield.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of temperature on this compound yield?

A1: Temperature is a critical environmental factor that significantly influences this compound production, although its effect can vary depending on the producing strain and culture conditions (e.g., monoculture vs. co-culture).[1][2] While some studies on Pseudomonas protegens in monoculture did not find a statistically significant association between temperature and PLT yield, other experiments have shown temperature to be a key regulator, particularly in the presence of other microorganisms.[2][3][4]

Q2: What is the optimal temperature for this compound production?

A2: An optimal temperature for PLT production is not universally defined and appears to be strain-dependent.[2] For instance, in co-culture experiments involving Pseudomonas protegens and the fungal pathogen Heterobasidion spp., a significantly higher yield of this compound was observed at a low temperature of 4°C compared to 25°C and 30°C.[2][3][4] However, various Pseudomonas strains are routinely cultured for PLT production at temperatures ranging from 20°C to 30°C.[1][5][6][7]

Q3: How does temperature regulation of this compound biosynthesis work?

A3: The precise mechanisms linking temperature to the intracellular regulatory pathways for PLT production are not fully understood.[1] However, we know that this compound biosynthesis is controlled by the plt gene cluster.[5] A key gene in this cluster is pltR, which encodes a transcriptional regulator required for the expression of the other biosynthesis genes.[1][5] Environmental factors like temperature likely influence the expression or activity of such regulatory proteins, thereby modulating the final PLT yield.[1]

Q4: Besides temperature, what other factors influence this compound yield?

A4: this compound production is a complex process influenced by multiple factors, including:

  • Nutrient Source: The composition of the culture medium can either promote or repress PLT biosynthesis.[1]

  • Cell Density: Production can be linked to quorum sensing mechanisms.[1]

  • Co-culture: The presence of other microorganisms can dramatically alter PLT yield. For example, production by P. protegens increases significantly at low temperatures when co-cultured with Heterobasidion species.[2][3]

  • Autoregulation: this compound can act as a signaling molecule, inducing the expression of its own biosynthetic genes.[1][8]

  • Other Metabolites: The presence of other antibiotics, such as 2,4-diacetylphloroglucinol (2,4-DAPG), can mutually inhibit this compound production.[1]

Troubleshooting Guide

Q1: My experiment shows a very low or undetectable this compound yield. What are the potential temperature-related causes and solutions?

A1: Low this compound yield can be frustrating. Consider the following troubleshooting steps related to temperature:

  • Suboptimal Temperature: The selected incubation temperature may not be optimal for your specific bacterial strain.

    • Solution: Perform a temperature optimization experiment. Culture your strain at a range of temperatures (e.g., 4°C, 20°C, 25°C, 30°C) to identify the condition that maximizes yield.

  • Temperature Stress: High temperatures can inhibit growth or secondary metabolite production.[9]

    • Solution: If you are incubating at the higher end of the viable range (e.g., >30°C), try lowering the temperature to a more moderate level like 20°C or 25°C.[4][5]

  • Incorrect Growth Phase for Temperature Shift: If using a temperature shift protocol, the timing is crucial.

    • Solution: Try growing cells to a specific optical density (OD) at a standard temperature (e.g., 27°C or 30°C) before shifting to a lower induction temperature for an extended period (e.g., overnight).[10]

Q2: I'm observing inconsistent this compound yields across replicate experiments conducted at the same temperature. What could be the issue?

A2: Inconsistent yields can point to subtle variations in experimental conditions. Ensure precise temperature control. Minor fluctuations in incubator temperature can affect metabolic processes. Also, verify that other critical parameters like inoculum size, aeration (shaking speed), and media composition are identical across all replicates, as these factors interact with temperature to influence the final yield.[1]

Data on this compound Yield at Different Temperatures

The following table summarizes quantitative data from a study on Pseudomonas protegens (strain DSMZ 13134) co-cultured with Heterobasidion spp., demonstrating the significant effect of incubation temperature on this compound production.

Incubation TemperatureAverage this compound Yield (mg/L)
4 °C8.84
25 °C1.74
30 °C0.18
(Data sourced from a study on P. protegens in co-culture)[2][4]

Note: In monocultures of the same P. protegens strain, the influence of temperature was not found to be statistically significant.[2]

Experimental Protocols

Protocol 1: General Procedure for Culturing and this compound Extraction

This protocol provides a general methodology for assessing this compound production. Specific parameters should be optimized for the bacterial strain and experimental goals.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single bacterial colony into a suitable broth medium (e.g., King's Medium B or Nutrient Broth supplemented with glycerol).[1][5]

    • Incubate overnight at a standard temperature (e.g., 27°C) with shaking (e.g., 200 rpm).[1]

  • Production Culture:

    • Inoculate the production medium with the seed culture (e.g., at a 1:100 dilution). Use a medium known to be conducive to this compound production, such as Nutrient Broth with 2% glycerol (NBGly).[1][5]

    • Incubate triplicate cultures at different experimental temperatures (e.g., 4°C, 20°C, 25°C, 30°C) with shaking for a defined period (e.g., 48 hours).[4][5]

  • Extraction:

    • Collect the culture supernatant by centrifugation to remove bacterial cells.

    • Acidify the supernatant to approximately pH 2.0 using HCl.

    • Perform a liquid-liquid extraction using an equal volume of a solvent like ethyl acetate.

  • Quantification:

    • Evaporate the solvent from the organic phase and resuspend the residue in a small volume of methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.[5]

    • Detect this compound using a photodiode array detector at a wavelength of 310 nm.[1][5]

    • Quantify the yield by comparing the peak area to a standard curve generated from authentic this compound.[1][5]

Visualizations

Experimental Workflow for Temperature Impact Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Seed Culture (e.g., King's B, 27°C) C Inoculate Production Media A->C B Prepare Production Media (e.g., NBGly) B->C D1 Incubate at Temp 1 (e.g., 4°C) C->D1 D2 Incubate at Temp 2 (e.g., 25°C) C->D2 D3 Incubate at Temp 3 (e.g., 30°C) C->D3 E Extract this compound (Solvent Extraction) D1->E D2->E D3->E F Quantify Yield (HPLC Analysis) E->F G Compare Results F->G

Caption: Workflow for testing temperature effects on this compound yield.

Regulatory Factors Influencing this compound Production

G cluster_env Environmental Factors cluster_bio Biological Factors Plt_Yield This compound Yield Temp Temperature Temp->Plt_Yield Nutrients Nutrient Source Nutrients->Plt_Yield Cell_Density Cell Density Cell_Density->Plt_Yield PltR pltR Gene (Regulator) PltR->Plt_Yield activates Autoinducer This compound (Signal) Autoinducer->PltR activates DAPG 2,4-DAPG DAPG->Plt_Yield inhibits CoCulture Co-culture CoCulture->Plt_Yield

Caption: Key factors regulating the final yield of this compound.

References

Pyoluteorin positive autoregulation for enhanced production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the positive autoregulation of pyoluteorin for enhanced production in Pseudomonas species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a natural antibiotic produced by some bacteria, most notably Pseudomonas species like P. protegens Pf-5.[1][2] It is a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) product.[1] Its significance lies in its broad-spectrum antimicrobial activity against fungi, oomycetes, and bacteria, making it a key factor in the biological control of plant pathogens, such as Pythium ultimum.[1][2]

Q2: What is "positive autoregulation" in the context of this compound production?

Positive autoregulation is a biological control circuit where a molecule enhances its own synthesis.[2][3] In this case, the presence of this compound in the cellular environment acts as a signal that stimulates the transcription of its own biosynthetic genes, leading to a rapid amplification of its production.[2][3][4] This is a common strategy used by bacteria to respond quickly to environmental cues.[3]

Q3: Which genes are critical for this compound biosynthesis and its regulation?

The core biosynthetic genes are located in the plt gene cluster, which includes genes encoding a type I polyketide synthase (pltB, pltC) and enzymes for proline activation and modification (pltE, pltF).[1][5] The key regulators are:

  • PltR: A LysR-type transcriptional activator that is essential for the expression of the plt biosynthesis genes.[2][3][6]

  • PltZ: A second transcriptional regulator that perceives this compound as an inducer and is also required for autoinduction.[3][7]

Q4: How does the positive autoregulation of this compound work?

The mechanism involves two key pathway-specific transcriptional regulators, PltR and PltZ.[3][7] While PltR is a direct transcriptional activator required for expressing the biosynthesis genes, it is not sufficient on its own for the autoinduction process.[3][8] PltZ perceives this compound as a signal, which in turn relieves the repression of a linked transporter system.[3][8] This coordinated action of PltR and PltZ results in the enhanced production of this compound in response to its own presence.[3][7]

Q5: Are there other factors that influence this compound production?

Yes, several factors can affect production levels:

  • Global Regulators: The GacS/GacA two-component system positively regulates this compound production.[2][6]

  • Nutrient Sources: The choice of carbon source is critical. For example, glycerol is conducive to this compound production, while glucose can be repressive.[2]

  • Cross-regulation: The antibiotic 2,4-diacetylphloroglucinol (DAPG), also produced by Pf-5, mutually inhibits this compound production, and vice-versa.[2][4]

  • Temperature: Temperature can influence the yield of this compound.[9][10]

This compound Regulatory Pathway

Pyoluteorin_Autoregulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pyoluteorin_ext This compound Transporter PltIJKNOP Transporter Pyoluteorin_ext->Transporter Enters Cell Pyoluteorin_int This compound Transporter->Pyoluteorin_int Pyoluteorin_int->Pyoluteorin_ext Exported PltZ PltZ (Regulator) Pyoluteorin_int->PltZ Binds to & relieves repression PltZ->Transporter Represses PltR PltR (Activator) plt_genes pltLABCDEFG (Biosynthesis Genes) PltR->plt_genes Activates Transcription plt_genes->Pyoluteorin_int Biosynthesis

Caption: The coordinated regulation of this compound (Plt) biosynthesis by PltR and PltZ.

Troubleshooting Guide

Issue / QuestionPossible CausesSuggested Solutions
No or very low this compound production. 1. Incorrect culture medium. 2. Inactive global regulators (e.g., gacA mutation).[6] 3. Mutation in essential biosynthesis genes (plt cluster) or the specific activator pltR.[5][6] 4. Repression by other metabolites (e.g., high DAPG production).[2]1. Use a medium known to support production, such as Nutrient Broth with 2% glycerol (NBGly).[2] Avoid glucose-containing media.[2] 2. Sequence the gacA/gacS loci to check for mutations. 3. Confirm the presence and integrity of the plt gene cluster and the pltR gene via PCR and sequencing. 4. Test in a DAPG-deficient mutant background if cross-inhibition is suspected.
Exogenous this compound fails to induce higher production. 1. Mutation in the pltZ or pltR regulatory genes.[3] 2. The concentration of added this compound is too low or too high. 3. Degradation of the added this compound in the medium.[11]1. Ensure the pltZ and pltR genes are functional in your strain.[3] 2. Perform a dose-response curve. Nanomolar to low micromolar concentrations have been shown to be effective.[3] 3. Check the stability of this compound under your specific culture conditions (pH, temperature, light exposure).[11]
Inconsistent yields between experimental replicates. 1. Variation in inoculum size or growth phase. 2. Minor temperature fluctuations during incubation.[2] 3. Incomplete extraction from the culture supernatant.1. Standardize your inoculation protocol, starting from overnight cultures grown under non-repressive conditions.[2] 2. Use a calibrated incubator and monitor the temperature closely. 3. Ensure the pH is properly acidified before extraction and that the solvent extraction is performed consistently.[2]
High expression of plt genes (via reporter) but low this compound product. 1. A rate-limiting step in the biosynthetic pathway.[12] 2. Post-transcriptional regulation is inhibiting translation. 3. Degradation of this compound after synthesis. 4. Inefficient export, leading to intracellular accumulation and potential toxicity.[13]1. Overexpression of specific biosynthetic genes, such as the halogenase pltA, may identify and overcome bottlenecks.[12] 2. Investigate the role of small RNA regulators like RsmA/RsmE.[6][12] 3. Analyze samples at earlier time points to check for product instability. 4. Check for mutations in the putative ABC transporter genes (pltIJKNOP).[12][13]

Quantitative Data on this compound Production

Experimental ConditionStrain BackgroundFold Change in this compoundReference
Overexpression of pltRPseudomonas sp. M18~13-fold increase[6][14]
pltR null mutationPseudomonas sp. M18Production declined to 30% of wild-type[6][14]
Addition of exogenous this compound (4 µg/ml)P. fluorescens Pf-5Enhanced production (specific fold-change varies with time)[2][4]
Combinatorial Genetic Engineering (multi-gene knockout/overexpression)P. protegens H78Production increased from 15 µg/ml to 214 µg/ml[12]

Note: Absolute concentrations can vary significantly based on the bacterial strain, culture medium, and incubation conditions.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Supernatant

This protocol is adapted from the methods described for Pseudomonas fluorescens Pf-5.[2]

  • Cultivation: Grow the Pseudomonas strain in a suitable medium (e.g., NBGly) at 20°C with shaking for 18-48 hours.[2][5]

  • Cell Separation: Pellet the bacterial cells by centrifuging the culture at 5,000 x g for 5-10 minutes.[2]

  • Acidification: Carefully decant the supernatant into a new tube. Acidify the supernatant to a pH of ≤ 2.0 using 1 M HCl. This step is crucial for efficient extraction.

  • Solvent Extraction: Add 0.4 volumes of ethyl acetate to the acidified supernatant. Vortex vigorously for 1 minute to mix.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic (ethyl acetate) phases.

  • Collection: Carefully collect the upper ethyl acetate layer, which now contains the this compound.

  • Repeat Extraction: Repeat the extraction (steps 4-6) on the remaining aqueous phase with a fresh volume of ethyl acetate to maximize recovery. Pool the ethyl acetate fractions.

  • Drying: Evaporate the ethyl acetate from the pooled extracts under a vacuum.

  • Resuspension: Resuspend the dried residue in a small, precise volume (e.g., 100 µl) of methanol for analysis.[2]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on established methods.[2][5]

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) detector.

  • Sample Injection: Inject 10-20 µl of the resuspended extract from Protocol 1.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water. A reported ratio is 30:25:45 (acetonitrile:methanol:water).[5]

  • Detection: Detect this compound by its absorbance at a wavelength (λ) of 310 nm.[2][5]

  • Quantification: Create a standard curve using authentic, purified this compound of known concentrations. Compare the peak area of the experimental sample to the standard curve to determine its concentration. The retention time for this compound is typically around 13.1 minutes under specific conditions.[2]

  • Correction: Account for extraction efficiency, which can average around 70% for this compound.[2]

Experimental Workflow Visualization

HPLC_Workflow A 1. Grow Bacterial Culture (e.g., NBGly, 20°C) B 2. Centrifuge to Pellet Cells A->B C 3. Collect & Acidify Supernatant (pH ≤ 2.0) B->C D 4. Extract with Ethyl Acetate (2x) C->D E 5. Evaporate Solvent Under Vacuum D->E F 6. Resuspend Residue in Methanol E->F G 7. Inject into HPLC System F->G H 8. Analyze Chromatogram at 310 nm & Quantify vs. Standard G->H

Caption: Workflow for this compound extraction and HPLC-based quantification.

References

Validation & Comparative

Confirming the Identity of Isolated Pyoluteorin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the discovery and development of novel antibiotics, the accurate identification of isolated bioactive compounds is a critical step. This guide provides a comprehensive comparison of Pyoluteorin, a chlorinated phenylpyrrole antibiotic, with its structural and functional analogs. Detailed experimental protocols and comparative data are presented to aid in the unambiguous confirmation of its identity.

Physicochemical and Spectroscopic Characterization of this compound

The initial identification of an isolated compound relies on the comparison of its physicochemical and spectroscopic properties with those of a known standard. The following tables summarize the key identification parameters for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₇Cl₂NO₃[1]
Molecular Weight 272.08 g/mol [1]
IUPAC Name (4,5-dichloro-1H-pyrrol-2-yl)(2,6-dihydroxyphenyl)methanone[1]
CAS Number 25683-07-2[1]
Appearance Yellow crystalline solid[1]
Solubility Soluble in methanol, chloroform[1]
Melting Point 174-176 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks / SignalsReference
UV-Vis (in Methanol) λmax = 310 nm[2]
¹H NMR (300 MHz, d₆-acetone) δ 9.02 (br s, 1H), 7.15 (t, J=8.2 Hz, 1H), 6.80 (s, 1H), 6.47 (d, J=8.2 Hz, 2H), 3.00 (br s, 1H)[3]
¹³C NMR (75 MHz, d₆-acetone) δ 183.1, 157.2, 132.5, 130.9, 119.5, 117.3, 113.0, 110.5, 107.5[3]
IR (KBr) ~3400 (O-H), ~3200 (N-H), ~1630 (C=O), ~1590, 1470 (aromatic C=C), ~780 (C-Cl) cm⁻¹General IR tables[4][5][6][7][8]
Mass Spectrometry (EI-MS) m/z 271/273/275 (M⁺, isotope pattern for 2 Cl), fragments from loss of CO, Cl, HCl, and cleavage of the pyrrole and phenyl rings.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation and identification of this compound.

Extraction and Purification of this compound from Pseudomonas sp.

This protocol outlines a general procedure for the extraction and purification of this compound from a liquid culture of a producing Pseudomonas strain.

  • Culture and Inoculation: Inoculate a suitable production medium (e.g., King's B medium) with a fresh culture of the this compound-producing Pseudomonas strain. Incubate at 25-30°C with shaking for 48-72 hours.

  • Extraction:

    • Centrifuge the culture broth at 8,000 rpm for 15 minutes to pellet the bacterial cells.

    • Acidify the supernatant to pH 2-3 with hydrochloric acid.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with a stepwise gradient of methanol in water. Elute this compound with a higher concentration of methanol.

    • High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using a reversed-phase C18 HPLC column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the elution at 310 nm. Collect the fractions corresponding to the this compound peak.

    • Crystallization: Concentrate the purified fractions and allow this compound to crystallize from a suitable solvent system like chloroform-hexane to obtain pure yellow crystals.

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Inoculate Pseudomonas sp. in Production Medium incubation Incubate at 25-30°C (48-72h) culture->incubation centrifugation Centrifuge Culture incubation->centrifugation acidification Acidify Supernatant centrifugation->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation Evaporate Solvent extraction->evaporation spe Solid-Phase Extraction (C18) evaporation->spe hplc HPLC Purification (C18) spe->hplc crystallization Crystallization hplc->crystallization spectroscopy Spectroscopic Analysis crystallization->spectroscopy

Figure 1: Experimental workflow for the isolation and identification of this compound.

Comparative Performance with Alternative Antibiotics

This compound is often co-produced by Pseudomonas species with other antimicrobial compounds such as 2,4-diacetylphloroglucinol (DAPG) and pyrrolnitrin. A comparison of their antibacterial activity is essential for understanding the potential of the isolated compound.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Common Bacterial Pathogens

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
This compound 4 - 88 - 16[12]
2,4-Diacetylphloroglucinol (DAPG) 2>300[13]
Pyrrolnitrin ~0.23 (0.89 µM)-[14]

Note: MIC values can vary depending on the specific strain and testing conditions.

Signaling Pathways Affected by this compound

This compound is known to influence cellular processes in both prokaryotic and eukaryotic systems. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[15][16] This process is mediated through the intrinsic pathway, involving the mitochondria.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced intrinsic apoptosis pathway.
Regulation of Secondary Metabolism in Pseudomonas

In its producing organism, Pseudomonas fluorescens, this compound acts as a signaling molecule, influencing the production of other secondary metabolites through the Gac/Rsm signal transduction pathway.[17][18][19][20]

gac_rsm_pathway cluster_gac Gac System cluster_rsm Rsm System GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsm_genes rsmX, rsmY, rsmZ (sRNAs) GacA->rsm_genes Activates transcription RsmA RsmA (Translational Repressor) rsm_genes->RsmA Sequesters target_mRNA Target mRNA (e.g., for DAPG biosynthesis) RsmA->target_mRNA Represses translation DAPG 2,4-Diacetylphloroglucinol (DAPG) Production target_mRNA->DAPG This compound This compound This compound->GacS Influences This compound->DAPG Represses

Figure 3: Influence of this compound on the Gac/Rsm pathway.

Logical Comparison of this compound and its Alternatives

The choice of pursuing a particular antibiotic for further development depends on a variety of factors, including its spectrum of activity and potential for synergy with other compounds.

logical_comparison cluster_activity Antimicrobial Spectrum This compound This compound gram_pos Gram-positive This compound->gram_pos Moderate gram_neg Gram-negative This compound->gram_neg Moderate fungi Fungi/Oomycetes This compound->fungi Strong DAPG 2,4-Diacetylphloroglucinol (DAPG) DAPG->gram_pos Strong DAPG->gram_neg Weak DAPG->fungi Moderate Pyrrolnitrin Pyrrolnitrin Pyrrolnitrin->gram_pos Strong Pyrrolnitrin->fungi Strong

Figure 4: Comparative antimicrobial spectra.

By utilizing the data and protocols outlined in this guide, researchers can confidently confirm the identity of isolated this compound and make informed decisions regarding its potential for further development as a therapeutic agent.

References

A Comparative Analysis of Pyoluteorin and Other Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal compound Pyoluteorin with established antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. The information presented is intended to support research and development efforts in the field of antifungal drug discovery by offering a side-by-side analysis of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a natural antibiotic produced by several species of Pseudomonas bacteria, notably Pseudomonas protegens.[1] It is a polyketide metabolite known for its broad-spectrum antimicrobial activity against bacteria, fungi, and oomycetes.[1][2] The biosynthesis of this compound involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[2] Its antifungal properties have made it a subject of interest for agricultural and potential clinical applications.

Comparative Performance: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound, Amphotericin B, Fluconazole, and Caspofungin against common fungal pathogens. It is important to note that the activity of this compound has been more extensively studied against plant pathogens, and data against human pathogens are less abundant.

Antifungal AgentCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)
This compound 4 - 8[3]--
Amphotericin B 0.25 - 1[4]0.03 - 16[5]0.25 - 1[3]
Fluconazole 0.25 - 32[4]-0.05 - 4[3]
Caspofungin 0.06 - 0.5[4]--

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions. The values presented here are representative ranges from the cited literature.

Mechanism of Action

The mode of action of each antifungal agent is distinct, targeting different cellular components and pathways.

This compound

The precise antifungal mechanism of this compound is not fully elucidated. However, it is known to function as a signaling molecule in bacteria, where it can influence the production of other secondary metabolites.[6][7] For instance, this compound can repress the production of 2,4-diacetylphloroglucinol (DAPG), another antifungal compound, in Pseudomonas fluorescens.[6] This regulatory role suggests a complex interaction with cellular pathways. While its direct target in fungal cells is not definitively identified, its broad-spectrum activity suggests it may disrupt fundamental cellular processes.

Amphotericin B

Amphotericin B is a polyene antifungal that binds to ergosterol, a primary sterol in the fungal cell membrane.[8] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[8] Mammalian cells contain cholesterol instead of ergosterol, providing a degree of selectivity, though some binding to cholesterol can occur, leading to toxicity.[8]

Fluconazole

Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[9] This enzyme is crucial for the conversion of lanosterol to ergosterol.[9] By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the fungal cell membrane, inhibiting fungal growth.[9]

Caspofungin

Caspofungin belongs to the echinocandin class of antifungals. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[10][11] This inhibition disrupts the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[10] Mammalian cells lack a cell wall, making this a highly selective target.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known mechanisms and a typical experimental workflow for antifungal susceptibility testing.

Mechanism_of_Action cluster_this compound This compound cluster_AmphotericinB Amphotericin B cluster_Fluconazole Fluconazole cluster_Caspofungin Caspofungin This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell UnknownTarget Unknown Target(s) FungalCell->UnknownTarget Interacts with GrowthInhibition Growth Inhibition UnknownTarget->GrowthInhibition AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to MembranePore Membrane Pore Formation Ergosterol->MembranePore CellDeath Cell Death MembranePore->CellDeath Ion Leakage Fluconazole Fluconazole LanosterolDemethylase 14α-demethylase Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis MembraneDisruption Membrane Disruption ErgosterolSynthesis->MembraneDisruption Inhibition leads to Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Caspofungin->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis CellWallDamage Cell Wall Damage GlucanSynthesis->CellWallDamage Inhibition leads to

Caption: Mechanisms of action for this compound and comparator antifungal drugs.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate Plates (e.g., 24-48h at 35°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for antifungal susceptibility testing (MIC determination).

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of antifungal compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well, including a drug-free growth control, is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control. For azoles and echinocandins against yeasts, this is often a ≥50% reduction in growth, while for Amphotericin B, it is typically complete inhibition.[12]

Biofilm Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of fungal biofilms.

Protocol:

  • Inoculum Preparation: A standardized fungal cell suspension is prepared as described for the MIC assay.

  • Plate Preparation: The wells of a 96-well microtiter plate are filled with the fungal inoculum and different concentrations of the antifungal compound.

  • Biofilm Formation: The plate is incubated at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by gently washing the wells with a sterile buffer (e.g., PBS).

  • Quantification: The extent of biofilm formation is quantified. A common method is the crystal violet (CV) staining assay.[13] Biofilms are stained with CV, and after washing and solubilizing the dye, the absorbance is measured spectrophotometrically. The Minimum Biofilm Inhibitory Concentration (MBIC) can be defined as the lowest concentration that causes a significant reduction in biofilm formation compared to the control.[9]

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound to mammalian cells, providing an indication of its potential for therapeutic use.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., Vero cells or a specific cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[2][14]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound demonstrates notable antifungal activity, although its efficacy and spectrum against clinically relevant fungi require more extensive investigation. In comparison to established agents like Amphotericin B, Fluconazole, and Caspofungin, which have well-defined mechanisms and extensive clinical data, this compound represents a promising but less characterized lead compound. Its unique regulatory role in microbial communities suggests a complex mode of action that warrants further exploration. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this compound and other novel antifungal candidates, which is essential for the development of new therapies to combat the growing threat of fungal infections.

References

Validating the Antifungal Activity of Synthetic Pyoluteorin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of synthetic pyoluteorin against established antifungal agents. The information presented is supported by experimental data from various scientific studies and includes detailed methodologies for key experiments to assist in the validation and further development of this compound as a potential antifungal therapeutic.

Comparative Antifungal Efficacy

This compound (PLT), a natural product originally isolated from Pseudomonas aeruginosa, has demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi.[1] Its synthetic counterpart offers a promising avenue for scalable production and derivatization to enhance its therapeutic potential. This section compares the in vitro efficacy of this compound with two widely used antifungal drugs, fluconazole and amphotericin B, based on their Minimum Inhibitory Concentrations (MIC).

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the MIC values of this compound, fluconazole, and amphotericin B against various clinically relevant fungal pathogens. It is important to note that these values are compiled from multiple studies and direct head-to-head comparisons in a single study are limited. Experimental conditions can influence MIC values.

Table 1: Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesThis compound MIC (µg/mL)Reference
Heterobasidion spp.3.77[2][3]
Botrytis cinerea- (Inhibition observed)[4]
Oomycetes (Pythium ultimum)- (Inhibitory activity noted)[4]

Table 2: Comparative MIC Ranges of this compound, Fluconazole, and Amphotericin B against Pathogenic Fungi

Note: Data for this compound against specific Candida, Aspergillus, and Cryptococcus species is limited in publicly available literature. The provided ranges for fluconazole and amphotericin B are for comparative context and are derived from multiple sources.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans Data not available0.25 - >64[5]0.05 - 4[6]
Aspergillus fumigatus Data not available1 - >160.06 - 4[7]
Cryptococcus neoformans Data not available0.05 - 4[6]0.25 - 1[6]

Experimental Protocols

This section provides detailed methodologies for two standard antifungal susceptibility tests: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of synthetic this compound in a 96-well microtiter plate inoculate Inoculate each well of the microtiter plate with the fungal suspension prep_compound->inoculate Add to plate prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) from a fresh culture prep_inoculum->inoculate Add to plate incubate Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours inoculate->incubate read_plate Visually or spectrophotometrically determine the lowest concentration with no visible growth incubate->read_plate determine_mic This concentration is the Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antifungal Agent: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or by using a microplate reader.

Zone of Inhibition Assay: Agar Disk Diffusion Method

This qualitative method is used to assess the susceptibility of a fungal isolate to an antifungal agent.

Experimental Workflow: Agar Disk Diffusion Assay

G cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis prep_plate Prepare an agar plate with a suitable medium (e.g., Mueller-Hinton agar) and swab a lawn of the standardized fungal inoculum apply_disk Place the impregnated disk on the surface of the inoculated agar plate prep_plate->apply_disk prep_disk Impregnate sterile paper disks with a known concentration of synthetic this compound prep_disk->apply_disk incubate Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours apply_disk->incubate measure_zone Measure the diameter of the clear zone of growth inhibition around the disk in millimeters incubate->measure_zone

Workflow for Zone of Inhibition assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Disk Preparation and Application: Impregnate sterile paper disks (6 mm in diameter) with a specific concentration of synthetic this compound. Aseptically place the impregnated disk onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Measurement: After incubation, measure the diameter of the zone of growth inhibition around the disk to the nearest millimeter. The size of the zone is indicative of the antifungal activity.

Proposed Mechanism of Antifungal Action

While the precise molecular targets of this compound in fungal cells are still under investigation, current evidence suggests a multi-faceted mechanism of action that primarily involves the disruption of mitochondrial function and the induction of oxidative stress.

Proposed Antifungal Signaling Pathway of this compound

G This compound Synthetic this compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Inhibits respiration CellMembrane Cell Membrane/ Cell Wall This compound->CellMembrane Potential direct interaction ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Leads to CellularDamage Cellular Damage (Lipid peroxidation, DNA damage, etc.) ROS->CellularDamage Causes Apoptosis Apoptosis/ Programmed Cell Death CellularDamage->Apoptosis Disruption Membrane/Wall Disruption CellMembrane->Disruption CellLysis Cell Lysis Disruption->CellLysis

References

A Comparative Guide to Pyoluteorin Biosynthetic Pathways Across Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of Pyoluteorin (PLT), a potent antifungal and antibacterial compound, across different bacterial species. Understanding the variations in these pathways is crucial for optimizing its production for agricultural and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate biosynthetic and regulatory networks.

Overview of this compound Biosynthesis

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a conserved set of genes organized in a plt gene cluster. The biosynthesis initiates with the loading of L-proline onto a peptidyl carrier protein (PCP), followed by a series of modifications including dehydrogenation and dichlorination to form a pyrrole moiety. This intermediate is then condensed with a polyketide chain derived from malonyl-CoA, which cyclizes to form the final this compound molecule. The core biosynthetic pathway is largely conserved across producing species, primarily within the Pseudomonas genus and has also been identified in some Burkholderia species.

Cross-Species Comparison of the this compound Biosynthetic Gene Cluster

The plt gene cluster is the cornerstone of this compound production. While the core set of biosynthetic genes is conserved, variations in gene content and organization exist across different species, potentially influencing the regulation and efficiency of PLT synthesis.

GeneProposed FunctionPseudomonas fluorescens Pf-5Pseudomonas protegens Pf-5Pseudomonas aeruginosa M18/LESB58Burkholderia spp.
pltA Halogenase (dichlorination of pyrrole)PresentPresentPresentHomologs identified
pltB Type I Polyketide Synthase (PKS)PresentPresentPresentHomologs identified
pltC Type I Polyketide Synthase (PKS)PresentPresentPresentHomologs identified
pltD Thioesterase/CyclasePresentPresentPresentHomologs identified
pltE Acyl-CoA Dehydrogenase (proline modification)PresentPresentPresentHomologs identified
pltF Acyl-CoA Synthetase (proline activation)PresentPresentPresentHomologs identified
pltG Thioesterase (release of final product)PresentPresentPresentHomologs identified
pltL Peptidyl Carrier Protein (PCP)PresentPresentPresentHomologs identified
pltM HalogenasePresentPresentPresentNot consistently found
pltR LysR-type transcriptional activator (Positive regulator)PresentPresentPresentNot consistently found
pltZ TetR-family transcriptional repressor (Negative regulator)PresentPresentPresentNot consistently found
pltIJK ABC transporter componentsPresentPresentPresentNot consistently found

Quantitative Comparison of this compound Production

The yield of this compound can vary significantly between species and is heavily influenced by culture conditions. The following table summarizes reported production levels in different species.

SpeciesStrain(s)Culture MediumProduction Yield (mg/L)Reference(s)
Pseudomonas protegensDSMZ 13134King's B Broth0.01 - 10.21[1][2]
Pseudomonas fluorescensPf-5Nutrient Broth with Glycerol~4.3[3]
Pseudomonas aeruginosaT359, IFO 3455Not specifiedDetected[4]
Burkholderia spp.VariousNot specifiedGenes present, production not quantified[5]

Note: Direct comparison of yields should be approached with caution due to variations in experimental conditions, including media composition, temperature, and incubation time.

Enzyme Kinetics

As of the latest available data, detailed enzyme kinetics studies for the individual "Plt" enzymes (e.g., PltA, PltB, PltC, etc.) involved in the this compound biosynthetic pathway have not been extensively reported in peer-reviewed literature. Therefore, a comparative analysis of their catalytic efficiencies (kcat/Km) across different species is not currently possible. Further research is required to elucidate the specific activities and substrate affinities of these enzymes to better understand the rate-limiting steps and overall efficiency of the pathway in various organisms.

Visualizing the this compound Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and its regulation in Pseudomonas species.

Pyoluteorin_Biosynthesis Proline L-Proline PltF PltF (Acyl-CoA Synthetase) Proline->PltF Malonyl_CoA Malonyl-CoA (x3) PltBC PltB, PltC (Type I PKS) Malonyl_CoA->PltBC PltL_PCP PltL (Peptidyl Carrier Protein) PltF->PltL_PCP Proline activation & loading PltE PltE (Dehydrogenase) PltL_PCP->PltE Dehydrogenation PltA_PltM PltA, PltM (Halogenases) PltE->PltA_PltM Dichlorination PltA_PltM->PltBC Condensation PltD PltD (Thioesterase/Cyclase) PltBC->PltD Cyclization PltG PltG (Thioesterase) PltD->PltG Release This compound This compound PltG->this compound

Caption: The core biosynthetic pathway of this compound.

Pyoluteorin_Regulation pltR pltR PltR PltR (LysR-type Activator) pltR->PltR expresses plt_operon pltA-G Operon PltR->plt_operon activates Pyoluteorin_synth This compound Biosynthesis plt_operon->Pyoluteorin_synth encodes Pyoluteorin_efflux This compound Efflux Pyoluteorin_synth->Pyoluteorin_efflux pltZ pltZ PltZ PltZ (TetR-type Repressor) pltZ->PltZ expresses pltIJK_operon pltIJK Operon (ABC Transporter) PltZ->pltIJK_operon represses pltIJK_operon->Pyoluteorin_efflux encodes This compound This compound (extracellular) Pyoluteorin_efflux->this compound This compound->PltR induces This compound->PltZ inactivates

Caption: Regulatory network of this compound biosynthesis and efflux.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of this compound production and gene expression across different species.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for the extraction and quantification of this compound from bacterial cultures.

  • Culture Growth: Inoculate the bacterial strain of interest into a suitable production medium (e.g., King's B broth or Nutrient Broth with glycerol). Incubate under optimal conditions for this compound production (typically 24-48 hours at 25-30°C with shaking).

  • Extraction:

    • Centrifuge the culture to pellet the bacterial cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Sample Preparation: Resuspend the dried extract in a known volume of methanol or the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, acetonitrile, and water. A common isocratic method uses a ratio of 70% methanol in water. Gradient elution can also be used for better separation from other metabolites.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV detector at 308 nm.

    • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Analysis of plt Gene Expression by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol provides a framework for measuring the transcript levels of plt genes.

  • RNA Extraction:

    • Grow bacterial cultures to the desired growth phase.

    • Harvest cells by centrifugation.

    • Extract total RNA using a commercial kit or a standard method like Trizol extraction.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the plt gene of interest.

    • Use a housekeeping gene (e.g., rpoD, gyrB) for normalization.

    • Run the reaction on a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a cross-species comparison of this compound biosynthesis.

Experimental_Workflow Strain_Selection Select this compound-Producing Strains (e.g., P. fluorescens, P. protegens, P. aeruginosa) Culture Culture Strains under Standardized Conditions Strain_Selection->Culture Biomass_PLT Separate Biomass and Supernatant Culture->Biomass_PLT RNA_Extraction Total RNA Extraction from Biomass Biomass_PLT->RNA_Extraction PLT_Extraction This compound Extraction from Supernatant Biomass_PLT->PLT_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth HPLC HPLC Quantification of this compound PLT_Extraction->HPLC qRT_PCR qRT-PCR for plt Gene Expression cDNA_Synth->qRT_PCR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis qRT_PCR->Data_Analysis

Caption: Workflow for comparing this compound production and gene expression.

Conclusion

The biosynthesis of this compound is a well-conserved pathway in several Pseudomonas species and has been identified in Burkholderia. While the core enzymatic machinery is similar, differences in the regulatory elements and gene cluster organization likely contribute to the observed variations in production levels. Further research, particularly in the areas of enzyme kinetics and the regulatory crosstalk with other metabolic pathways, will be instrumental in harnessing the full potential of this valuable natural product. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field of natural product discovery and development.

References

Pyoluteorin: A Natural Antifungal Compound Challenging Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of the Efficacy of Pyoluteorin and Commercial Fungicides in Plant Pathogen Control

This guide offers a comprehensive comparison of the efficacy of this compound, a natural antifungal compound produced by Pseudomonas bacteria, against leading commercial fungicides. The following sections present quantitative data from experimental studies, detailed methodologies of the assays, and a visualization of the biosynthetic pathway of this compound, providing valuable insights for researchers, scientists, and professionals in drug development.

Efficacy Comparison: this compound vs. Commercial Fungicides

The antifungal activity of this compound has been evaluated against a range of plant pathogens. This section summarizes the available data, comparing its efficacy with that of several commercial fungicides against Botrytis cinerea and Heterobasidion spp..

Against Botrytis cinerea (Gray Mold)

Botrytis cinerea is a significant pathogen affecting a wide variety of crops. The following table contrasts the in planta disease reduction observed with this compound-producing bacteria against the in vitro mycelial growth and conidial germination inhibition by various commercial fungicides. It is important to note that the experimental setups for this compound (in planta) and commercial fungicides (in vitro) are different, which should be considered when interpreting the results.

PathogenTreatmentConcentration/ApplicationEfficacy MetricResult
Botrytis cinereaPseudomonas protegens Pf-5 (Wild-type, producing this compound)Inoculation of cannabis leavesDisease Reduction40%
Botrytis cinereaFludioxonil0.1 µg/mLMycelial Growth Inhibition93.7%
1 µg/mLMycelial Growth Inhibition100%
0.1 µg/mLConidial Germination Inhibition91%
0.1 µg/mLConidiation Inhibition~100%
Botrytis cinereaBoscalid0.1 µg/mLConidiation Inhibition91%
10 µg/mLConidial Germination Inhibition99%
Botrytis cinereaIprodione1 µg/mLMycelial Growth InhibitionSignificantly increased from 0.1 µg/mL
10 µg/mLMycelial Growth Inhibition~100%
10 µg/mLConidial Germination Inhibition96%
Botrytis cinereaTebuconazole10 µg/mLMycelial Growth Inhibition~100%
10 µg/mLConidial Germination Inhibition80%
Botrytis cinereaAzoxystrobinUp to 100 µg/mLSpore Germination InhibitionNo inhibition in resistant isolates
Botrytis cinereaPyraclostrobin-Control EfficacyProvided satisfactory control
Against Heterobasidion Species (Annosum Root Rot)

Heterobasidion species are destructive fungal pathogens affecting coniferous trees. Research has demonstrated the in vitro efficacy of this compound against these fungi.

At a concentration of 3.77 mg/L, this compound exhibited significant mycelial growth inhibition (MGI) against four different Heterobasidion species after 4 days of incubation. The MGI ranged from approximately 20.4% to 41.5%. Specifically, the average MGI for H. annosum was over 40%, and for H. irregulare it was over 30%. The inhibitory effect was also observed after 7 days, with MGI ranging from 2.3% to 28.7%.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

In Vitro Antifungal Susceptibility Testing (General Protocol)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal compounds against fungal pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Fungal Isolate Preparation: Fungal isolates are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated at an optimal temperature (e.g., 25°C) until sufficient growth is achieved.

  • Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared by flooding the agar plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments, and the spore concentration is adjusted using a hemocytometer to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. The antifungal compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

  • Determination of MIC and MFC: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the sub-culture.

In Planta Disease Reduction Assay for Botrytis cinerea

This protocol outlines the procedure for assessing the efficacy of a biocontrol agent in reducing disease symptoms caused by B. cinerea on plant leaves.

  • Plant Material: Healthy, young plants (e.g., cannabis or tomato) are used for the assay.

  • Bacterial and Fungal Culture Preparation: The biocontrol bacterial strain (e.g., Pseudomonas protegens) is grown in a suitable liquid medium. The fungal pathogen (B. cinerea) is cultured on PDA plates to produce spores. A spore suspension is prepared and adjusted to a concentration of 1 x 10^6 spores/mL.

  • Treatment Application: The leaves of the plants are treated with the bacterial suspension. Control plants are treated with a sterile medium.

  • Pathogen Inoculation: After a specified period (e.g., 24 hours) to allow for the establishment of the biocontrol agent, the treated leaves are inoculated with a droplet of the B. cinerea spore suspension.

  • Incubation and Disease Assessment: The plants are incubated in a high-humidity environment to promote disease development. After a set incubation period (e.g., 3-4 days), the disease severity is assessed by measuring the lesion size on the leaves. The percentage of disease reduction is calculated by comparing the lesion size on treated plants to that on control plants.

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthetic pathway of this compound, a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.

Pyoluteorin_Biosynthesis cluster_proline_activation Proline Activation & Modification cluster_polyketide_synthesis Polyketide Synthesis & Cyclization cluster_final_assembly Final Assembly & Release L_Proline L-Proline Prolyl_AMP Prolyl-AMP L_Proline->Prolyl_AMP PltF (Adenylation) Prolyl_S_PltL Prolyl-S-PltL Prolyl_AMP->Prolyl_S_PltL PltL (PCP) Pyrrolyl_S_PltL Pyrrolyl-S-PltL Prolyl_S_PltL->Pyrrolyl_S_PltL PltE (Dehydrogenase) Dichloro_Pyrrolyl_S_PltL Dichloro-pyrrolyl-S-PltL Pyrrolyl_S_PltL->Dichloro_Pyrrolyl_S_PltL PltA (Halogenase) PKS_intermediate Polyketide intermediate Dichloro_Pyrrolyl_S_PltL->PKS_intermediate Transfer to PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS_intermediate PltB/PltC (PKS) Pyoluteorin_raw Pre-pyoluteorin PKS_intermediate->Pyoluteorin_raw Cyclization This compound This compound Pyoluteorin_raw->this compound PltG (Thioesterase)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for In Vitro Antifungal Assay

The following diagram outlines the typical workflow for evaluating the efficacy of an antifungal compound in an in vitro setting.

Antifungal_Assay_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase start Start culture Culture fungal pathogen on solid medium start->culture prep_inoculum Prepare spore/mycelial suspension culture->prep_inoculum adjust_conc Adjust inoculum concentration prep_inoculum->adjust_conc inoculate Inoculate wells with fungal suspension adjust_conc->inoculate prep_compounds Prepare serial dilutions of antifungal compounds dispense Dispense compound dilutions into 96-well plate prep_compounds->dispense dispense->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_plate Visually or spectrophotometrically read plate for growth incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic determine_mfc Determine Minimum Fungicidal Concentration (MFC) determine_mic->determine_mfc end End determine_mfc->end

Caption: Workflow for in vitro antifungal efficacy testing.

Unlocking Potent Synergies: Pyoluteorin's Collaborative Assault on Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic effects of Pyoluteorin in combination with conventional antibiotics, offering a promising strategy to combat challenging urinary tract infections.

In the ongoing battle against antimicrobial resistance, the exploration of synergistic combinations of natural compounds and existing antibiotics presents a beacon of hope. This guide delves into the scientifically observed synergistic effects of this compound, a natural antibiotic produced by Pseudomonas species, with three commonly used antibiotics: Tetracycline, Nalidixic acid, and Amoxicillin-clavulanic acid. The findings, primarily based on studies against a panel of urinary tract infection (UTI) pathogens, reveal a significant enhancement in antibacterial efficacy, suggesting a potential avenue for the development of novel combination therapies.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound with various antibiotics has been quantitatively assessed using the agar well diffusion method. The diameters of the inhibition zones, a measure of antibacterial activity, were significantly larger for the combination treatments compared to the individual components. The data presented below summarizes the enhanced efficacy against key uropathogenic bacteria.

Table 1: Synergistic Effect of this compound with Various Antibiotics Against Staphylococcus aureus

TreatmentInhibition Zone Diameter (mm)
This compound + Tetracycline30
This compound + Nalidixic acid26
This compound + Amoxicillin-clavulanic acid21

Table 2: Synergistic Effect of this compound with Amoxicillin-clavulanic acid Against Enterobacter cloacae

TreatmentInhibition Zone Diameter (mm)
This compound + Amoxicillin-clavulanic acid7

Note: The data is based on the combination of this compound with sub-inhibitory concentrations (sub-MIC) of the respective antibiotics.

Deciphering the Experimental Approach

The evaluation of synergistic interactions between antimicrobial agents is crucial for the development of effective combination therapies. The checkerboard assay is a widely accepted in-vitro method to quantify the degree of synergy. Although the referenced study utilized the agar well diffusion method, the following provides a detailed protocol for the more quantitative checkerboard method.

Experimental Protocol: Checkerboard Assay

The checkerboard assay is performed to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.

1. Preparation of Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterobacter cloacae) cultured to a 0.5 McFarland turbidity standard.

  • This compound and antibiotic stock solutions of known concentrations.

  • 96-well microtiter plates.

  • Mueller-Hinton broth (MHB).

2. Assay Setup:

  • A two-dimensional array of serial dilutions of this compound and the partner antibiotic is prepared in a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells containing only the medium, bacteria in medium, and each antimicrobial agent alone are included.

3. Incubation:

  • The plates are incubated at 37°C for 18-24 hours.

4. Data Analysis:

  • The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity.

  • The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

5. Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Below is a graphical representation of the checkerboard assay workflow.

G cluster_prep Preparation cluster_assay Checkerboard Assay Setup cluster_analysis Analysis prep_bacteria Bacterial Culture (0.5 McFarland) inoculation Inoculation with Bacterial Suspension prep_bacteria->inoculation prep_plt This compound Stock serial_dilution Serial Dilutions of This compound & Antibiotic in 96-well plate prep_plt->serial_dilution prep_abx Antibiotic Stock prep_abx->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Figure 1. Experimental workflow for the checkerboard assay.

Hypothesized Mechanisms of Synergy

The observed synergy between this compound and the tested antibiotics likely stems from a multi-pronged attack on essential bacterial processes. While the precise signaling pathways for these specific combinations are yet to be fully elucidated, a plausible hypothesis involves the complementary mechanisms of action of the individual agents.

This compound is known to have broad-spectrum antimicrobial activity, though its exact molecular target is not fully characterized. It is believed to disrupt membrane integrity and potentially interfere with key metabolic pathways.

  • This compound + Tetracycline: Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit. It is hypothesized that this compound's potential to increase membrane permeability could facilitate the entry of Tetracycline into the bacterial cell, leading to higher intracellular concentrations and enhanced inhibition of protein synthesis.

  • This compound + Amoxicillin-clavulanic acid: Amoxicillin is a β-lactam antibiotic that inhibits cell wall synthesis by targeting penicillin-binding proteins (PBPs). Clavulanic acid is a β-lactamase inhibitor, protecting amoxicillin from degradation by bacterial enzymes. The synergistic effect with this compound could arise from a dual assault on the cell envelope. This compound-induced membrane stress may further weaken the cell wall, making it more susceptible to the inhibitory action of amoxicillin.

The diagram below illustrates this proposed synergistic mechanism.

G cell_wall Cell Wall (Peptidoglycan) synergy Synergistic Bactericidal Effect cell_wall->synergy cell_membrane Cell Membrane cell_membrane->synergy ribosome Ribosome (Protein Synthesis) ribosome->synergy This compound This compound This compound->cell_membrane Disrupts Integrity tetracycline Tetracycline This compound->tetracycline Facilitates Entry amoxicillin Amoxicillin This compound->amoxicillin Weakens Defense tetracycline->ribosome Inhibits 30S Subunit amoxicillin->cell_wall Inhibits PBP

Figure 2. Hypothesized synergistic mechanism of action.

A Comparative Guide to the Bioactivity of Pyoluteorin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Pyoluteorin and its analogs, drawing upon available experimental data. This compound, a natural product isolated from Pseudomonas aeruginosa, is a chlorinated phenylpyrrole antibiotic with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This document summarizes the current understanding of its bioactivity and that of its derivatives, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways and workflows.

Executive Summary

Data Presentation: Bioactivity of this compound and its Analogs

The following tables summarize the available quantitative data on the antimicrobial and anticancer activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Dimer Analogs (Mindapyrroles)

CompoundOrganismMinimum Inhibitory Concentration (MIC) in μg/mL
This compound Staphylococcus aureus4
Enterococcus faecium8
Pseudomonas aeruginosa8
Escherichia coli16
Mindapyrrole A Various Pathogens≥32
Mindapyrrole B Various PathogensShows potent antimicrobial activity
Mindapyrrole C Various PathogensShows potent antimicrobial activity

Note: The dimerization of the this compound moiety through a C-C linkage, as in Mindapyrrole A, appears to be detrimental to its antimicrobial activity[1].

Table 2: Anticancer Activity of this compound Derivatives against Hematological Cancer Cell Lines

CompoundCell LinePotency (IC50)Notes
KS04 U937 (AML)Comparable to maritoclaxOvercomes multi-drug resistance
KS17 (pro-drug of KS04) U937 (AML)Similar to KS04
KS18 Various sensitive cell linesMore potent than maritoclaxOvercomes stroma-mediated drug resistance
KS19 (pro-drug of KS18) Various sensitive cell linesMore potent than maritoclax
KS20 Various sensitive cell linesMore potent than maritoclax
KS24 Various sensitive cell linesMore potent than maritoclax

AML: Acute Myeloid Leukemia. These this compound derivatives have been identified as promising Mcl-1 antagonists[2].

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Serially Dilute Test Compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental Workflow for MIC Assay

MTT Assay for Anticancer Activity (Cell Viability)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (this compound and its analogs)

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Experimental Workflow for MTT Assay

Signaling Pathways

Anticancer Mechanism: Mcl-1 Degradation

This compound and its derivatives have been shown to exert their anticancer effects by inducing the degradation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). This process is crucial for initiating apoptosis in cancer cells that are dependent on Mcl-1 for survival. The degradation of Mcl-1 is a regulated process involving post-translational modifications, particularly phosphorylation.

mcl1_degradation_pathway cluster_input Stimulus cluster_signaling Signaling Cascade cluster_output Cellular Response This compound This compound Derivatives JNK JNK This compound->JNK Activates Mcl1 Mcl-1 JNK->Mcl1 Phosphorylates GSK3 GSK3 Mcl1_p Phosphorylated Mcl-1 GSK3->Mcl1_p Phosphorylates Mcl1->Mcl1_p Ub Ubiquitin Mcl1_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Induces

Mcl-1 Degradation Pathway Induced by this compound Derivatives

Antifungal and Autoregulatory Signaling

This compound is known to have antifungal properties and also acts as a signaling molecule in some bacteria, regulating its own biosynthesis and the production of other secondary metabolites. In Pseudomonas fluorescens, this compound can act as an interspecies signal that modulates the biosynthesis of 2,4-diacetylphloroglucinol (2,4-DAPG), another antimicrobial compound. This regulation involves the transcriptional repressors PhlH and PhlF.

pyoluteorin_autoregulation cluster_pyo This compound Signaling cluster_dapg 2,4-DAPG Biosynthesis This compound This compound PhlH PhlH (Transcriptional Repressor) This compound->PhlH Binds to PhlF PhlF (Transcriptional Repressor) This compound->PhlF Binds to phlG phlG gene (2,4-DAPG hydrolase) PhlH->phlG De-represses transcription phlA phlA gene (2,4-DAPG synthesis) PhlF->phlA Enhances repression of DAPG_hydrolysis 2,4-DAPG Hydrolysis phlG->DAPG_hydrolysis Leads to DAPG_synthesis 2,4-DAPG Synthesis phlA->DAPG_synthesis Inhibits

This compound-mediated Regulation of 2,4-DAPG Biosynthesis

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with potential applications in antimicrobial and anticancer therapies. The available data highlight the importance of the core this compound structure for its activity. However, the lack of comprehensive studies on a series of halogenated analogs presents a significant knowledge gap. Future research should focus on the systematic synthesis and evaluation of fluorinated, brominated, and iodinated this compound analogs to establish a clear structure-activity relationship. Such studies would be invaluable for the rational design of more potent and selective therapeutic agents. Furthermore, a deeper understanding of the signaling pathways modulated by this compound and its analogs in various biological contexts will be crucial for their clinical development.

References

A Comparative Analysis of Pyoluteorin Production in Pseudomonas Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of pyoluteorin production across various Pseudomonas strains. This document summarizes key data, outlines detailed experimental protocols, and visualizes the regulatory pathways involved in the biosynthesis of this potent antifungal and antibacterial compound.

This compound, a secondary metabolite produced by several Pseudomonas species, has garnered significant interest for its broad-spectrum antimicrobial properties. Understanding the production capabilities of different strains is crucial for applications in biocontrol and drug development. This guide offers a comparative overview of this compound yields in wild-type, mutant, and engineered strains of Pseudomonas, supported by experimental data from peer-reviewed literature.

Quantitative Comparison of this compound Production

The following table summarizes the this compound (Plt) production levels in different Pseudomonas strains under various experimental conditions. These values highlight the natural diversity in production capacity and the potential for genetic engineering to enhance yields.

StrainGenotypeCulture MediumThis compound TiterReference
Pseudomonas protegens H78Wild-typeNot Specified15 µg/mL[1]
Pseudomonas protegens H78Engineered MutantNot Specified214 µg/mL[1]
Pseudomonas protegens DSMZ 13134Wild-typeLuria-Bertani (LB) Broth0.01 - 10.21 mg/L[2][3]
Pseudomonas protegens DSMZ 13134Wild-typeKing's B Broth0.07 - 9.90 mg/L (in co-culture)[2]
Pseudomonas fluorescens Pf-5Wild-typeNutrient Broth + 2% Glycerol4.3 mg/L[4]
Pseudomonas fluorescens Pf-5pltR mutantNutrient Broth + 2% GlycerolNot Detected[4]
Pseudomonas sp. PA1201Wild-typeMinimal Medium24.5 mg/(OD₆₀₀·L) at 24h[5]
Pseudomonas sp. PA1201Wild-typeMinimal Medium48.3 mg/(OD₆₀₀·L) at 48h[5]
Pseudomonas protegens Pf-5Wild-typeNBGly Medium0.635 mg/(OD₆₀₀·L)[5]
Pseudomonas fluorescens CHA0Wild-typeKing's B AgarProduction favored[6]
Pseudomonas fluorescens CHA0plt mutantKing's B AgarProduction abolished[6]

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The following are detailed methodologies for bacterial cultivation and this compound analysis based on established protocols.

Bacterial Cultivation for this compound Production
  • Strain Preparation: Inoculate a single colony of the desired Pseudomonas strain from a fresh agar plate into a starter culture of Luria-Bertani (LB) broth. Incubate overnight at 28°C with shaking.

  • Production Culture: Inoculate a larger volume of production medium (e.g., King's B Broth or Nutrient Broth supplemented with 2% glycerol) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.02.

  • Incubation: Incubate the production culture at 20-28°C with shaking (e.g., 200 rpm) for 48-72 hours. The optimal temperature and incubation time may vary between strains and should be determined empirically.

  • Sample Collection: At desired time points, collect culture samples for this compound extraction and quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Extraction:

    • Centrifuge a known volume of the bacterial culture to pellet the cells.

    • Transfer the supernatant to a fresh tube.

    • Extract the supernatant with an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.

    • Collect the organic (upper) phase. Repeat the extraction process two more times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.[4]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[7]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, methanol, and water. A common mobile phase is a mixture of acetonitrile:methanol:water (30:25:45).[4]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.[4][7]

    • Detection: UV detector at 310 nm.[4][8]

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

Regulatory Pathways in this compound Biosynthesis

The production of this compound is tightly regulated by complex signaling networks. The following diagrams illustrate the experimental workflow for quantification and the key regulatory pathways involved.

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction This compound Extraction cluster_analysis HPLC Analysis Inoculation Inoculation of Pseudomonas Strain Incubation Incubation in Production Medium Inoculation->Incubation Sampling Sample Collection Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Extraction Ethyl Acetate Extraction Supernatant_Collection->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Resuspension Resuspension in Methanol Evaporation->Resuspension HPLC HPLC Separation (C18 Column) Resuspension->HPLC Detection UV Detection (310 nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

The regulation of this compound biosynthesis involves a global regulatory system, the Gac/Rsm pathway, and pathway-specific regulators, PltR and PltZ.

regulatory_pathway cluster_specific Pathway-Specific Regulation GacS GacS GacA GacA GacS->GacA Phosphorylation Rsm_sRNAs Rsm sRNAs (RsmX, RsmY, RsmZ) GacA->Rsm_sRNAs Activates Transcription RsmA_E RsmA/E Rsm_sRNAs->RsmA_E Sequesters PltR PltR (Activator) RsmA_E->PltR Relieves Repression plt_genes plt Biosynthesis Genes PltR->plt_genes Activates PltZ PltZ (Repressor) PltZ->plt_genes Represses This compound This compound plt_genes->this compound Biosynthesis This compound->PltZ Inactivates

Caption: Regulatory network of this compound biosynthesis.

The GacS/GacA two-component system activates the transcription of small regulatory RNAs (Rsm sRNAs), which in turn sequester the translational repressor proteins RsmA/E.[9][10][11] This sequestration relieves the repression on the transcriptional activator PltR, leading to the expression of the plt biosynthetic genes.[12] The pathway-specific regulator PltZ acts as a repressor of the plt genes.[1][13][14][15] this compound itself can act as a signaling molecule, inactivating PltZ and thus leading to a positive feedback loop for its own production.[1][13][14][15]

This guide provides a foundational understanding of this compound production in different Pseudomonas strains. For researchers aiming to optimize production, a combination of strain selection, genetic engineering of the regulatory and biosynthetic pathways, and optimization of culture conditions will be key to achieving high yields of this valuable antimicrobial compound.

References

A Structural and Functional Showdown: Pyoluteorin vs. Other Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents, the polyketide family of natural products stands as a treasure trove of structurally diverse and biologically active compounds. Among these, Pyoluteorin, a chlorinated phenylpyrrole antibiotic, has garnered significant interest for its potent antifungal and antibacterial properties. This guide provides a comprehensive structural and functional comparison of this compound with other prominent polyketide antibiotics: Mupirocin, Tetracycline, and Erythromycin. Through a detailed analysis of their chemical structures, biosynthetic pathways, mechanisms of action, and antimicrobial efficacy, we aim to provide a valuable resource for researchers and drug development professionals.

At a Glance: A Structural Overview

The remarkable diversity in the biological activities of polyketide antibiotics stems from their varied and complex chemical structures. Below is a comparison of the core scaffolds of this compound, Mupirocin, Tetracycline, and Erythromycin.

This compound is characterized by a unique dichlorinated pyrrole ring linked to a resorcinol moiety. This structure arises from a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1]

Mupirocin , in contrast, possesses a distinctive monic acid A backbone, a C17 polyketide, esterified with 9-hydroxynonanoic acid. Its biosynthesis is governed by a large, modular type I PKS.

Tetracycline features a linear tetracyclic nucleus of four fused six-membered rings. This aromatic polyketide is synthesized by a type II PKS system.[2]

Erythromycin , a well-known macrolide, is built upon a 14-membered macrocyclic lactone ring, to which two deoxy sugars are attached. Its synthesis is orchestrated by a modular type I PKS.

Comparative Antimicrobial Activity: A Quantitative Look

The in vitro efficacy of these antibiotics is best illustrated by their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant pathogens. The following tables summarize available MIC data, providing a snapshot of their antimicrobial spectrum and potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative MIC Values (µg/mL) against Gram-Positive Bacteria

OrganismThis compoundMupirocinTetracyclineErythromycin
Staphylococcus aureus4 - 8[3]≤ 0.5[4]0.21[5]0.25 - >2048[6]
Methicillin-resistantStaphylococcus aureus (MRSA)4 - 8[3]≥ 512 (resistant)[7]>16 (resistant)[7]>8.0 (resistant)[7]
Streptococcus pyogenes-≤ 0.5[4]-0.03[5]

Table 2: Comparative MIC Values (µg/mL) against Gram-Negative Bacteria

OrganismThis compoundMupirocinTetracyclineErythromycin
Escherichia coli8 - 16[3]Inactive0.5 - >12816 - 128[8]
Pseudomonas aeruginosa8[3]Inactive>128>64

Table 3: Comparative MIC Values (µg/mL) against Fungi

OrganismThis compoundMupirocinTetracyclineErythromycin
Candida albicans-Inactive--

Note: A hyphen (-) indicates that no data was found in the conducted search.

Mechanisms of Action: Diverse Strategies to Inhibit Microbial Growth

The distinct structural frameworks of these polyketide antibiotics translate into different mechanisms of action, targeting various essential cellular processes in microorganisms.

This compound: A Signaling Molecule and More

While the precise molecular target of this compound's antimicrobial activity is still under investigation, it is known to function as a signaling molecule in its producing organism, Pseudomonas fluorescens. It autoregulates its own biosynthesis and influences the production of other secondary metabolites.[9] This regulatory role suggests a complex interaction with cellular pathways that could also be linked to its antimicrobial effects.

Pyoluteorin_Signaling This compound This compound PltR PltR (Transcriptional Activator) This compound->PltR Activates Other Secondary\nMetabolites Other Secondary Metabolites This compound->Other Secondary\nMetabolites Influences Production plt_genes plt Biosynthesis Genes PltR->plt_genes Induces Transcription plt_genes->this compound Produces

This compound's autoregulatory and signaling pathway.
Mupirocin, Tetracycline, and Erythromycin: Inhibitors of Protein Synthesis

Mupirocin, Tetracycline, and Erythromycin, despite their structural differences, all converge on a common cellular process: protein synthesis. However, they achieve this through distinct interactions with the bacterial ribosome.

Mupirocin exhibits a unique mechanism by selectively inhibiting bacterial isoleucyl-tRNA synthetase.[10][11] This enzyme is crucial for charging isoleucine onto its corresponding tRNA, a vital step in protein synthesis. By blocking this enzyme, Mupirocin effectively halts the incorporation of isoleucine into nascent polypeptide chains.

Mupirocin_Mechanism Mupirocin Mupirocin IleRS Isoleucyl-tRNA Synthetase Mupirocin->IleRS Inhibits Isoleucine_tRNA Isoleucyl-tRNA IleRS->Isoleucine_tRNA Cannot charge Isoleucine Protein_Synthesis Protein Synthesis Isoleucine_tRNA->Protein_Synthesis Blocks

Mechanism of action of Mupirocin.

Tetracycline binds to the 30S ribosomal subunit, where it sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome.[2][12][13] This prevents the addition of new amino acids to the growing polypeptide chain, thereby stalling protein synthesis.

Tetracycline_Mechanism cluster_ribosome 30S Ribosomal Subunit A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Inhibited Tetracycline Tetracycline Tetracycline->A_site Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding blocked

Mechanism of action of Tetracycline.

Erythromycin targets the 50S ribosomal subunit, binding to the exit tunnel through which the nascent polypeptide chain emerges.[14][15][16][17][18] This binding obstructs the passage of the growing peptide, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.

Erythromycin_Mechanism cluster_ribosome 50S Ribosomal Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis Protein Synthesis Exit_Tunnel->Protein_Synthesis Inhibited Erythromycin Erythromycin Erythromycin->Exit_Tunnel Binds to Polypeptide Nascent Polypeptide Polypeptide->Exit_Tunnel Passage blocked

Mechanism of action of Erythromycin.

Experimental Protocols: Determining Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following are standardized methods for its determination.

Broth Microdilution Method

This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[8][19][20][21]

Workflow:

Broth_Microdilution A Prepare serial dilutions of antibiotic in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E MIC = Lowest concentration with no visible growth D->E

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent and then diluted in the appropriate broth medium.

  • Serial Dilution: A two-fold serial dilution of the antibiotic is performed across the wells of a 96-well microtiter plate, each well containing a final volume of broth and antibiotic.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for many bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized inoculum of the test organism is spotted onto the surface of the agar plates.[22]

Workflow:

Agar_Dilution A Prepare agar plates with serial dilutions of antibiotic B Spot-inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for colony growth C->D E MIC = Lowest concentration with no visible growth D->E

Agar dilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is typically done by adding a specific volume of the antibiotic stock solution to molten agar before it solidifies.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, fixed volume of the standardized inoculum is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: After incubation, the plates are examined for the presence of bacterial colonies at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Conclusion

This compound, Mupirocin, Tetracycline, and Erythromycin exemplify the structural and functional diversity within the polyketide class of antibiotics. While Mupirocin, Tetracycline, and Erythromycin are established inhibitors of protein synthesis with well-defined ribosomal targets, this compound presents a more enigmatic mechanism, acting as a signaling molecule that modulates bacterial physiology. The comparative analysis of their antimicrobial activities highlights their distinct spectra of efficacy, underscoring the importance of selecting the appropriate antibiotic for a given pathogen. The detailed experimental protocols provided for MIC determination serve as a practical guide for researchers evaluating the potency of these and other antimicrobial compounds. Further investigation into the molecular targets of this compound and the continued exploration of polyketide biosynthetic pathways hold immense promise for the discovery and development of next-generation antibiotics.

References

Pyoluteorin's Efficacy in Plant Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Evaluation of Pyoluteorin as a Biocontrol Agent for Plant Diseases

This guide provides a detailed comparison of the in vivo efficacy of this compound with alternative biocontrol agents against key plant pathogens. The data presented is intended for researchers, scientists, and drug development professionals in the agricultural sector.

Executive Summary

This compound, a polyketide antibiotic produced by several Pseudomonas species, has demonstrated significant potential as a biological control agent against a range of plant diseases. This report summarizes the in vivo validation of this compound's efficacy in three critical plant disease models: damping-off of cotton caused by Pythium ultimum, brown rot of maize caused by Pantoea ananatis, and root and butt rot of conifers caused by Heterobasidion species. Comparative data with other biocontrol agents are presented to provide a comprehensive overview of this compound's performance.

Efficacy of this compound and Alternatives: A Quantitative Comparison

The following tables summarize the performance of this compound and alternative treatments in suppressing plant diseases in various in vivo models.

Table 1: Control of Cotton Damping-Off (Pythium ultimum)

TreatmentActive Compound/AgentApplication MethodEfficacy MetricResult
This compound This compoundCottonseed treatmentSeedling Survival (%)65%
Untreated Control--Seedling Survival (%)33%
Pseudomonas fluorescens Pf-5Bacterial CultureCottonseed treatmentSeedling Survival (%)71%

Table 2: Suppression of Maize Brown Rot (Pantoea ananatis)

TreatmentActive Compound/AgentApplication MethodEfficacy MetricResult
Crude Extract (containing this compound) P. protegens Pf-5 crude extractMaize leaf infiltrationLesion Length (cm)1.8 cm (16x dilution), 2.5 cm (32x dilution)
Untreated Control-Maize leaf infiltrationLesion Length (cm)~4.5 cm
2,4-Diacetylphloroglucinol (2,4-DAPG)2,4-DAPG (180 µg/mL)In vitro assayAntibacterial ActivityNo significant activity
Orfamide AOrfamide A (1030 µg/mL)In vitro assayAntibacterial ActivityNo significant activity

Note: The in vivo data for P. ananatis is based on a crude extract of P. protegens Pf-5, of which this compound is a key active component.[1][2]

Table 3: Inhibition of Conifer Root Rot (Heterobasidion spp.)

TreatmentActive Compound/AgentApplication MethodEfficacy MetricResult
This compound This compound (3.77 mg/L)In vitro mycelial growth assayMycelial Growth InhibitionRemarkable activity
UreaUreaStump surface treatmentReduction in Colonized Area84%
Phlebiopsis giganteaFungal Biocontrol AgentStump surface treatmentReduction in Colonized Area68%
BoratesChemical TreatmentStump surface treatmentReduction in Colonized Area91%

Note: While in vivo stump treatment data for purified this compound is not available, its high in vitro efficacy against Heterobasidion spp. is a strong indicator of its potential.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protocol 1: In Vivo Biocontrol Assay for Cotton Damping-Off

This protocol is adapted from the methodology used to assess the efficacy of this compound and Pseudomonas fluorescens against Pythium ultimum on cotton seedlings.

1. Inoculum Preparation:

  • Pathogen: Pythium ultimum is cultured on potato dextrose agar (PDA) plates. Oospores are produced by growing the fungus on autoclaved cottonseed meal broth.

  • Bacterial Agent: Pseudomonas fluorescens Pf-5 is grown in King's B medium broth on a shaker at 25°C for 5 days.

  • This compound Treatment: Purified this compound is dissolved in a suitable solvent for seed treatment.

2. Seed Treatment:

  • Cottonseeds are surface-sterilized.

  • For bacterial treatment, seeds are soaked in the P. fluorescens liquid culture.

  • For chemical treatment, seeds are coated with the this compound solution.

  • Control seeds remain untreated.

3. Planting and Inoculation:

  • Flats are filled with soil infested with a known concentration of P. ultimum oospores.

  • Treated and control seeds are planted in the infested soil.

4. Incubation and Data Collection:

  • The flats are maintained in a growth chamber with a 14-hour photoperiod at 22°C.

  • The number of surviving seedlings is counted after 14 days.

  • Seedling survival rate is calculated for each treatment and compared to the untreated control.

Protocol 2: In Vivo Biocontrol Assay for Maize Brown Rot

This protocol outlines the methodology for evaluating the efficacy of biocontrol agents against Pantoea ananatis on maize leaves.

1. Inoculum and Treatment Preparation:

  • Pathogen: Pantoea ananatis is grown in Luria-Bertani (LB) broth.

  • Biocontrol Agent: A crude extract from Pseudomonas protegens Pf-5, containing this compound, is prepared. The extract is serially diluted.

2. Plant Inoculation:

  • Maize plants are grown to the three-leaf stage.

  • The bacterial suspension of P. ananatis is mixed with the different dilutions of the crude extract.

  • The mixtures are infiltrated into the maize leaves using a needleless syringe.

  • Control leaves are infiltrated with the pathogen suspension mixed with the solvent used for the extract.

3. Disease Assessment:

  • Plants are incubated under conditions favorable for disease development.

  • Disease symptoms, specifically lesion length, are measured at 7 days post-inoculation.

  • The reduction in lesion length for each treatment is compared to the control.[1]

Protocol 3: In Vivo Biocontrol Assay for Heterobasidion Stump Colonization

This protocol describes a typical field trial for assessing the efficacy of stump treatments against Heterobasidion species.

1. Site Selection and Stump Preparation:

  • A forest stand with a known presence of Heterobasidion is selected.

  • Freshly cut conifer stumps are used for the experiment.

2. Treatment Application:

  • Immediately after felling, the stump surfaces are treated with the respective biocontrol or chemical agents (e.g., urea, Phlebiopsis gigantea spore suspension).

  • Control stumps are left untreated or treated with a placebo.

3. Inoculation (Optional but Recommended for Controlled Studies):

  • A spore suspension of Heterobasidion spp. is applied to the treated and control stump surfaces.

4. Sample Collection and Analysis:

  • After a designated period (e.g., 6-7 weeks), discs are cut from the top of each stump.

  • The discs are incubated to allow for the development of the fungus.

  • The surface area of the disc colonized by Heterobasidion is measured.

  • The percentage reduction in colonized area for each treatment is calculated relative to the control.

Signaling Pathways and Regulatory Networks

The production of this compound and its interaction with other secondary metabolites is tightly regulated within the producing bacteria. Understanding these signaling pathways is crucial for optimizing its biocontrol efficacy.

This compound Autoinduction

This compound positively regulates its own biosynthesis through a complex mechanism involving two key transcriptional regulators, PltR and PltZ.

Pyoluteorin_Autoinduction cluster_0 This compound Biosynthesis Gene Cluster Plt_genes plt Biosynthesis Genes This compound This compound Plt_genes->this compound Biosynthesis PltR PltR (Activator) PltR->Plt_genes Activates transcription PltZ PltZ (Repressor) PltZ->Plt_genes Represses transcription This compound->PltZ Inhibits repressor activity

Caption: this compound autoinduction pathway mediated by PltR and PltZ.

Cross-regulation of this compound and 2,4-DAPG Biosynthesis

This compound and another key antibiotic, 2,4-diacetylphloroglucinol (2,4-DAPG), exhibit a cross-regulatory relationship, influencing each other's production.

Cross_Regulation cluster_plt This compound Pathway cluster_phl 2,4-DAPG Pathway Plt_genes plt Genes This compound This compound Plt_genes->this compound Biosynthesis PhlH PhlH (Repressor) This compound->PhlH Inhibits repressor phl_genes phl Genes DAPG 2,4-DAPG phl_genes->DAPG Biosynthesis phlG phlG (Hydrolase Gene) PhlH->phlG Represses phlG->DAPG Degrades

References

A Comparative Transcriptomic Guide: Pyoluteorin-Producing vs. Non-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the transcriptomic differences between pyoluteorin-producing wild-type strains of Pseudomonas species and their non-producing mutant counterparts. The information presented is synthesized from foundational studies on the this compound biosynthetic gene cluster and related proteomic analyses. While a direct, publicly available comparative RNA-Seq dataset of a wild-type versus a this compound-biosynthesis knockout mutant is not extensively detailed in the current literature, this guide constructs a representative comparison based on established gene functions and regulatory patterns.

Executive Summary

This compound is a potent antifungal and antibacterial polyketide produced by several Pseudomonas species, playing a crucial role in their biocontrol activity against plant pathogens. The production of this compound is orchestrated by the plt gene cluster. Comparative analyses between wild-type, this compound-producing strains and mutants with inactivated this compound biosynthesis reveal significant transcriptomic shifts. Unsurprisingly, the most dramatic differences are observed in the expression levels of the plt gene cluster itself. In non-producing strains, particularly those with mutations in key regulatory genes like pltR, the transcription of the entire biosynthetic operon is severely diminished.

Beyond the primary metabolic pathway, the absence of this compound production can influence the expression of genes involved in the biosynthesis of other secondary metabolites, cellular transport, and stress response pathways. This guide will delve into the known and inferred transcriptomic variations, provide detailed experimental methodologies for such comparative studies, and visualize the key pathways involved.

Data Presentation: Differentially Expressed Genes

The following table summarizes the expected key differentially expressed genes between a this compound-producing wild-type strain and a non-producing mutant (e.g., a pltR or pltB knockout). The data for the plt gene cluster is based on well-established regulatory studies, while other differentially expressed genes are inferred from proteomic studies of Pseudomonas protegens Pf-5 in response to this compound.

GeneFunctionExpected Change in Non-Producing StrainReference
This compound Biosynthesis Cluster
pltLAcyl-CoA synthetaseSignificantly Downregulated[1][2]
pltAHalogenaseSignificantly Downregulated[1][2]
pltBType I polyketide synthaseSignificantly Downregulated[1][2]
pltCType I polyketide synthaseSignificantly Downregulated[1][2]
pltDDehydrataseSignificantly Downregulated[1][2]
pltEAcyl-CoA dehydrogenaseSignificantly Downregulated[1][2]
pltFAcyl-CoA synthetaseSignificantly Downregulated[1][2]
pltGThioesteraseSignificantly Downregulated[1][2]
pltRLysR-type transcriptional activator(Mutation Site) / Downregulated[1][2]
pltMHalogenaseSignificantly Downregulated[1][2]
Other Associated Genes
pltI, pltJ, pltKABC transporter componentsUpregulated in response to external this compound[3]
pltZTetR-family transcriptional regulatorUpregulated in response to external this compound[3]
phlG, phlH2,4-DAPG degradationUpregulated in response to external this compound[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative transcriptomic studies. Below are standard protocols for RNA sequencing and data analysis.

RNA Extraction and Sequencing (RNA-Seq)
  • Bacterial Culture and Harvest:

    • Grow wild-type and non-producing mutant strains of Pseudomonas in a suitable medium (e.g., King's B medium) to the desired growth phase (e.g., mid-exponential or stationary phase).

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately stabilize the RNA by treating the cell pellets with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or by flash-freezing in liquid nitrogen.

  • RNA Isolation:

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.

    • Perform an on-column DNase digestion to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8.0).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA depletion kit.

    • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

    • Perform library quantification and quality control.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Data Analysis
  • Quality Control and Pre-processing:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic.

  • Read Mapping:

    • Align the processed reads to the reference genome of the Pseudomonas strain using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Normalize the read counts and perform differential expression analysis between the wild-type and mutant samples using packages like DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Functional Annotation and Pathway Analysis:

    • Perform gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and metabolic pathways.

Mandatory Visualization

This compound Biosynthetic Pathway

Pyoluteorin_Biosynthesis Proline L-Proline PltF PltF (Acyl-CoA Synthetase) Proline->PltF Pro_S_PltL Pro-S-PltL PltF->Pro_S_PltL PltL PltL (Acyl-CoA Synthetase) Pro_S_PltL->PltL PltE PltE (Acyl-CoA Dehydrogenase) PltL->PltE Dehydro_Pro Dehydro-Pro-S-PltL PltE->Dehydro_Pro PltA PltA (Halogenase) Dehydro_Pro->PltA Cl_Pyrrole Dichloro-pyrrole Intermediate PltA->Cl_Pyrrole PltBCG PltB, PltC, PltG (PKS & Thioesterase) Cl_Pyrrole->PltBCG Polyketide Polyketide Chain PltBCG->Polyketide PltD PltD (Dehydratase) Polyketide->PltD This compound This compound PltD->this compound Acetate Acetate Acetate->PltBCG

Caption: The biosynthetic pathway of this compound from proline and acetate precursors.

Transcriptional Regulation of this compound Biosynthesis

Pyoluteorin_Regulation PltR PltR (Transcriptional Activator) plt_operon pltLABCDEFG Operon PltR->plt_operon Activates Pyoluteorin_Biosynthesis This compound Biosynthesis plt_operon->Pyoluteorin_Biosynthesis This compound This compound Pyoluteorin_Biosynthesis->this compound PltZ PltZ (Transcriptional Repressor) This compound->PltZ Inhibits Repression pltIJKNOP pltIJKNOP Operon (ABC Transporter) PltZ->pltIJKNOP Represses Efflux This compound Efflux pltIJKNOP->Efflux

Caption: Simplified regulatory network of this compound biosynthesis and efflux.

Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics WT Wild-Type Strain (this compound Producer) Culture Bacterial Culture WT->Culture Mutant Mutant Strain (Non-producer) Mutant->Culture RNA_Extraction Total RNA Extraction Culture->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Mapping Read Alignment (HISAT2) QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Functional_Analysis Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: A standard workflow for a comparative RNA-Seq experiment.

References

Pyoluteorin's Efficacy in Inhibiting Heterobasidion Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and professionals in drug development and forest pathology now have access to a comprehensive comparison guide on the inhibitory effects of Pyoluteorin on Heterobasidion species, notorious root rot pathogens in coniferous forests. This guide provides a detailed analysis of this compound's performance against these fungi, alongside a comparative look at other established biological and chemical control agents.

This compound, a secondary metabolite produced by the biocontrol agent Pseudomonas protegens, has demonstrated significant antifungal properties.[1][2][3][4] A key study has quantified the inhibitory effect of this compound on the mycelial growth of four European Heterobasidion species, providing valuable data for its assessment as a potential biofungicide.[1][2][5] This guide synthesizes these findings, presenting them in a clear, comparative format to aid in research and development efforts.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the in vitro mycelial growth inhibition of Heterobasidion species by this compound and the in vivo efficacy of alternative control agents. It is important to note that the experimental contexts differ: this compound's data is from controlled laboratory assays, while the data for Phlebiopsis gigantea and Urea is derived from field stump treatment studies.

Table 1: In Vitro Mycelial Growth Inhibition of Heterobasidion Species by this compound (3.77 mg/L)

Heterobasidion SpeciesAverage Mycelial Growth Inhibition (MGI) after 4 days (%)Average Mycelial Growth Inhibition (MGI) after 7 days (%)
H. annosum41.528.9
H. parviporum38.125.0
H. abietinum35.623.1
H. irregulare39.426.3

Data sourced from Capieau et al. (2022). The study notes that the antifungal activity of this compound decreased over time.[1][5][6]

Table 2: Efficacy of Alternative Control Agents Against Heterobasidion Species in Field Trials

Control AgentTarget Heterobasidion SpeciesEfficacy (% infection reduction or control)Host Tree
Phlebiopsis gigantea (Rotstop®)Heterobasidion spp.89.7 - 100Pine and Spruce
Phlebiopsis giganteaH. irregulare83.4Jeffrey Pine
UreaHeterobasidion spp.85.3 - 99.5Pine and Spruce
BorateH. irregulare< 99.99Jeffrey Pine

Data compiled from various studies on stump treatments. Efficacy can vary based on environmental conditions and application methods.[4][7][8][9]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay for this compound

This protocol is based on the methodology described by Capieau et al. (2022).

  • Preparation of Fungal Inoculum: Mycelial plugs (5 mm in diameter) are excised from the growing edge of a 7-day-old culture of the target Heterobasidion species grown on Malt Extract Agar (MEA).

  • Preparation of this compound-Amended Media: A stock solution of this compound is prepared and added to sterile MEA to achieve a final concentration of 3.77 mg/L. The amended agar is then poured into Petri dishes.

  • Inoculation and Incubation: A single mycelial plug of the Heterobasidion species is placed at the center of each this compound-amended and control (non-amended MEA) Petri dish. The plates are incubated at 22 °C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured at specific time points (e.g., 4 and 7 days). The Mycelial Growth Inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

Visualizing the Science

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_inoculum Fungal Inoculum (Heterobasidion spp.) inoculation Inoculation fungal_inoculum->inoculation plt_media This compound-Amended Media (3.77 mg/L) plt_media->inoculation control_media Control Media (MEA) control_media->inoculation incubation Incubation (22°C, dark) inoculation->incubation measurement Colony Diameter Measurement incubation->measurement calculation MGI Calculation measurement->calculation

Experimental workflow for in vitro antifungal assay.

biocontrol_mechanism cluster_producer Biocontrol Agent cluster_pathogen Fungal Pathogen p_protegens Pseudomonas protegens antibiosis Antibiosis p_protegens->antibiosis produces this compound heterobasidion Heterobasidion spp. inhibition Mycelial Growth Inhibition heterobasidion->inhibition antibiosis->heterobasidion inhibition->heterobasidion results in

References

A Comparative Analysis of Pyoluteorin and 2,4-diacetylphloroglucinol Interaction in Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of microbiology, plant pathology, and drug development, understanding the interplay between antimicrobial compounds is paramount for the development of effective biocontrol strategies. This guide provides a detailed comparison of the interaction between two potent antibiotics produced by Pseudomonas species: Pyoluteorin (PLT) and 2,4-diacetylphloroglucinol (DAPG). These compounds are crucial for the biocontrol activity of many Pseudomonas strains against a wide range of plant pathogens.[1][2][3][4]

This analysis delves into their co-regulatory biosynthetic pathways and their combined effects on fungal pathogens, supported by experimental data from studies on Pseudomonas protegens Pf-5 and its mutants.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the individual and combined contributions of this compound (PLT) and 2,4-diacetylphloroglucinol (DAPG) to the biocontrol of the fungal pathogen Botrytis cinerea. The data is derived from experiments using wild-type Pseudomonas protegens Pf-5 and its mutants deficient in the production of either PLT (ΔpltD) or DAPG (ΔphlA).

Table 1: In Vitro Antifungal Activity against Botrytis cinerea

Bacterial StrainGenotypeAntifungal Compound(s) ProducedMycelial Growth Inhibition (%)
P. protegens Pf-5Wild-typePLT and DAPG55
ΔpltD mutantPLT deficientDAPG40
ΔphlA mutantDAPG deficientPLT65

Source: Adapted from Balthazar et al., 2022.[1][2][3]

Table 2: In Planta Biocontrol Efficacy against Botrytis cinerea on Cannabis

TreatmentGenotype of InoculantAntifungal Compound(s) ProducedDisease Reduction (%)
P. protegens Pf-5Wild-typePLT and DAPG40
ΔpltD mutantPLT deficientDAPG10
ΔphlA mutantDAPG deficientPLT19

Source: Adapted from Balthazar et al., 2022.[1][2][3]

Signaling Pathway and Regulatory Interaction

The biosynthesis of this compound and 2,4-diacetylphloroglucinol is intricately co-regulated within Pseudomonas species. This interaction is not simply additive or synergistic upon application but is controlled at the genetic level. This compound has been shown to repress the production of DAPG. This regulation is mediated by transcriptional repressors. For instance, PLT can bind to the TetR family transcriptional factor PhlH, which then de-represses the transcription of phlG, a gene encoding an enzyme that degrades DAPG.[5][6] This complex cross-talk mechanism allows the bacterium to modulate the production of these antibiotics in response to environmental cues.

PLT_DAPG_Regulation cluster_DAPG DAPG Biosynthesis & Degradation cluster_PLT PLT Biosynthesis cluster_regulation Transcriptional Regulation phl_operon phl Operon DAPG 2,4-diacetylphloroglucinol phl_operon->DAPG biosynthesis DAPG_degradation DAPG Degradation DAPG->DAPG_degradation phlG phlG phlG->DAPG_degradation encodes hydrolase for plt_operon plt Operon PLT This compound plt_operon->PLT biosynthesis PLT->phl_operon represses PhlH PhlH (TetR family transcriptional repressor) PLT->PhlH binds to PhlH->phlG represses caption Regulatory interaction between this compound and DAPG biosynthesis.

Caption: Regulatory interaction between this compound and DAPG biosynthesis.

Experimental Protocols

In Vitro Confrontation Assay (Dual Culture Assay)

This method is used to assess the antagonistic activity of the bacterial strains against a fungal pathogen.

a. Culture Preparation:

  • Fungus: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates for 5-7 days at 25°C to allow for sufficient mycelial growth.

  • Bacteria: Pseudomonas protegens Pf-5 and its mutant strains (ΔpltD and ΔphlA) are grown in Luria-Bertani (LB) broth overnight at 28°C with shaking.

b. Confrontation Setup:

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of a fresh PDA plate.

  • A loopful of the overnight bacterial culture is streaked on the PDA plate at a defined distance (e.g., 2.5 cm) from the fungal plug.

  • Control plates are prepared with only the fungal plug.

c. Incubation and Measurement:

  • The plates are incubated at 25°C for 5-7 days.

  • The radial growth of the fungal mycelium is measured in both the control and the treatment plates.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(R1 - R2) / R1] * 100 where R1 is the radial growth of the fungus in the control plate, and R2 is the radial growth of the fungus in the presence of the bacterial streak.

Confrontation_Assay_Workflow A Prepare fungal (Botrytis cinerea) and bacterial (Pseudomonas protegens) cultures B Place fungal mycelial plug in the center of a PDA plate A->B C Streak bacterial culture at a defined distance from the fungal plug A->C D Incubate plates at 25°C for 5-7 days B->D C->D E Measure radial growth of the fungus D->E F Calculate percentage of mycelial growth inhibition E->F caption Workflow of the in vitro confrontation assay.

Caption: Workflow of the in vitro confrontation assay.

HPLC Quantification of this compound and 2,4-diacetylphloroglucinol

This method is used for the quantitative analysis of PLT and DAPG in bacterial culture supernatants.

a. Sample Preparation:

  • Bacterial strains are grown in a suitable production medium (e.g., King's B broth) for a defined period (e.g., 48 hours).

  • The cultures are centrifuged to pellet the bacterial cells.

  • The supernatant is collected and filtered through a 0.22 µm filter to remove any remaining cells.

  • For DAPG, the supernatant is acidified (e.g., with HCl to pH 2) and extracted with an equal volume of ethyl acetate. The ethyl acetate phase is then collected and evaporated to dryness. The residue is redissolved in methanol for HPLC analysis.[7]

  • For PLT, a similar extraction with ethyl acetate can be performed.

b. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.

  • Detection: A UV detector is used, with detection wavelengths set at appropriate values for PLT and DAPG (e.g., 254 nm or 270 nm).

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of purified PLT and DAPG. A detailed HPLC method for DAPG involves a gradient of acetonitrile from 5% to 95% over several minutes.[5]

Conclusion

The interaction between this compound and 2,4-diacetylphloroglucinol is a complex, multi-layered phenomenon. While both compounds are key contributors to the biocontrol efficacy of Pseudomonas protegens Pf-5 against fungal pathogens like Botrytis cinerea, their interplay is not straightforward. The experimental data from mutant studies reveal that the absence of DAPG can paradoxically lead to an increase in in vitro antifungal activity, highlighting the intricate regulatory network within the producing bacterium. For researchers and drug development professionals, these findings underscore the importance of considering the entire metabolic profile and regulatory genetics of a biocontrol agent, rather than focusing solely on the additive or synergistic effects of its individual antimicrobial compounds. Future research employing purified compounds in combination assays, such as checkerboard microdilution, would provide more direct insights into their synergistic, additive, or antagonistic interactions against various pathogens.

References

Pyoluteorin: A Biocontrol Agent Against Botrytis cinerea in Cannabis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Botrytis cinerea, the causative agent of gray mold, poses a significant threat to cannabis cultivation worldwide, leading to substantial economic losses. The increasing demand for safe and effective control measures has spurred research into biological alternatives to synthetic fungicides. Pyoluteorin, a chlorinated phenylpyrrole antibiotic produced by several species of Pseudomonas bacteria, has emerged as a promising candidate for the biocontrol of this devastating plant pathogen. This guide provides a comparative analysis of this compound's efficacy against Botrytis cinerea in cannabis, supported by experimental data and detailed methodologies, to aid researchers and professionals in the development of novel antifungal strategies.

Performance Comparison of Antifungal Agents Against Botrytis cinerea

The following tables summarize the efficacy of this compound and other commonly used antifungal agents against Botrytis cinerea. The data is compiled from various studies and presented for comparative analysis.

Table 1: In Vitro Efficacy of this compound and Other Antifungal Agents Against Botrytis cinerea

Antifungal AgentTypeTarget OrganismEfficacy MetricValueSource(s)
This compound Biological (Antibiotic)Botrytis cinereaMycelial Growth InhibitionSignificant reduction compared to wild-type P. protegens Pf-5[1]
2,4-Diacetylphloroglucinol (DAPG) Biological (Antibiotic)Botrytis cinereaMycelial Growth InhibitionSignificant reduction compared to wild-type P. protegens Pf-5[1]
Fenhexamid Chemical (Hydroxyanilide)Botrytis cinereaEC50 (Mycelial Growth)0.03 - >2 mg/L (variable resistance)
Boscalid Chemical (SDHI)Botrytis cinereaEC50 (Mycelial Growth)0.11 - >10 µg/ml (variable resistance)
Bacillus subtilis Biological (Microbial)Botrytis cinereaMycelial Growth InhibitionHigh
Trichoderma harzianum Biological (Microbial)Botrytis cinereaMycelial Growth InhibitionHigh

Table 2: In Planta Efficacy of this compound and Other Biocontrol Agents Against Botrytis cinerea on Cannabis

TreatmentTypeApplication MethodEfficacy MetricDisease Reduction (%)Source(s)
Pseudomonas protegens Pf-5 (Wild-type) Biological (Microbial)Foliar SprayGray Mold Disease Reduction40%[1]
P. protegens Pf-5 ΔpltD (this compound deficient) Biological (Microbial)Foliar SprayGray Mold Disease Reduction10%[1]
P. protegens Pf-5 ΔphlA (DAPG deficient) Biological (Microbial)Foliar SprayGray Mold Disease Reduction19%[1]
Trichoderma harzianum Biological (Microbial)Foliar SprayBud Rot Incidence Reduction47-91%
Bacillus velezensis Biological (Microbial)Foliar SprayDisease Severity Reduction>50%[2]
Bacillus subtilis Biological (Microbial)Foliar SprayGray Mold Development ControlSignificant

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Antifungal Activity Assay

This protocol is adapted from the methodology used to assess the contribution of this compound to the biocontrol activity of Pseudomonas protegens Pf-5 against Botrytis cinerea.[1]

1. Fungal and Bacterial Strains and Culture Conditions:

  • Botrytis cinerea: Grown on potato dextrose agar (PDA) at 20-25°C.
  • Pseudomonas protegens Pf-5 and mutant strains: Cultured in King's B (KB) broth or on KB agar at 28°C.

2. Confrontation Assay:

  • A mycelial plug (5 mm diameter) of a 7-day-old B. cinerea culture is placed in the center of a PDA plate.
  • Bacterial strains are streaked 2.5 cm away from the fungal plug.
  • Plates are incubated at 25°C for 5-7 days.
  • The radius of fungal growth towards the bacterial streak is measured and compared to the growth radius on a control plate without bacteria.
  • The percentage of inhibition is calculated using the formula: ((R1 - R2) / R1) * 100, where R1 is the radius of the fungal colony on the control plate and R2 is the radius of the fungal colony in the direction of the bacterial streak.

In Planta Biocontrol Assay on Cannabis Leaves

This protocol details the methodology for evaluating the efficacy of this compound-producing bacteria in suppressing gray mold on detached cannabis leaves.[1]

1. Plant Material:

  • Healthy, fully expanded leaves from 4-6 week old cannabis plants.

2. Inoculum Preparation:

  • Botrytis cinerea: Spores are harvested from 10-14 day old cultures on PDA by flooding the plate with sterile water and gently scraping the surface. The spore suspension is filtered and adjusted to a concentration of 1 x 10^5 spores/mL.
  • Pseudomonas protegens strains: Grown overnight in KB broth, cells are harvested by centrifugation, washed, and resuspended in sterile water to a final optical density (OD600) of 0.1 (approximately 1 x 10^8 CFU/mL).

3. Leaf Inoculation:

  • Detached leaves are placed in a humid chamber (e.g., a petri dish with moist filter paper).
  • A small wound is made on the adaxial surface of each leaf with a sterile needle.
  • 10 µL of the bacterial suspension is applied to the wound site.
  • After 24 hours, 10 µL of the B. cinerea spore suspension is applied to the same site.
  • Control leaves are treated with sterile water instead of the bacterial suspension.

4. Disease Assessment:

  • Leaves are incubated at 20-25°C with a photoperiod of 12 hours.
  • Lesion diameter is measured daily for 5-7 days.
  • Disease severity can be rated on a scale (e.g., 0 = no symptoms, 4 = severe necrosis and sporulation).
  • The percentage of disease reduction is calculated by comparing the lesion size or disease severity on bacterially-treated leaves to the control leaves.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound's efficacy and the putative signaling pathway of its inhibitory action on Botrytis cinerea.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay B_cinerea_culture B. cinerea Culture (PDA, 20-25°C) Confrontation Dual Culture Confrontation Assay B_cinerea_culture->Confrontation P_protegens_culture P. protegens Strains (KB medium, 28°C) P_protegens_culture->Confrontation Measurement Measure Fungal Growth Inhibition Confrontation->Measurement Cannabis_plants Cannabis Plants (4-6 weeks old) Leaf_detachment Detach Healthy Leaves Cannabis_plants->Leaf_detachment Bacterial_treatment Apply P. protegens (1x10^8 CFU/mL) Leaf_detachment->Bacterial_treatment Pathogen_inoculation Inoculate with B. cinerea (1x10^5 spores/mL) Bacterial_treatment->Pathogen_inoculation Incubation Incubate (20-25°C, 12h photoperiod) Pathogen_inoculation->Incubation Disease_assessment Assess Lesion Size and Disease Severity Incubation->Disease_assessment

Experimental workflow for evaluating this compound's efficacy.

While the precise molecular mechanism of this compound's action on Botrytis cinerea is not fully elucidated, evidence from studies on this compound and its analogue, pyrrolnitrin, suggests a multi-faceted mode of action. This likely involves the disruption of mitochondrial respiration and interference with key signaling pathways that regulate fungal development and pathogenicity. The following diagram illustrates a putative model of this compound's inhibitory action on B. cinerea, focusing on the potential disruption of the High Osmolarity Glycerol (HOG) and Calcium/Calcineurin signaling pathways.

Pyoluteorin_MoA cluster_cell Botrytis cinerea Cell cluster_HOG HOG Pathway cluster_Ca Calcium/Calcineurin Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disrupts Integrity Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiratory Chain HOG_activation HOG Pathway Activation (Osmotic Stress) This compound->HOG_activation Potential Interference Ca_influx Ca2+ Influx This compound->Ca_influx Potential Interference ROS Reactive Oxygen Species (ROS) Increase Mitochondrion->ROS Inhibition Inhibition of Fungal Growth & Pathogenicity ROS->Inhibition Sak1 Sak1 (MAPK) HOG_activation->Sak1 HOG_response Osmotic Stress Response & Pathogenicity Sak1->HOG_response HOG_response->Inhibition Calcineurin Calcineurin Ca_influx->Calcineurin Ca_response Pathogenicity & Stress Response Calcineurin->Ca_response Ca_response->Inhibition

Putative mechanism of this compound's action on B. cinerea.

Conclusion

This compound demonstrates significant potential as a biocontrol agent against Botrytis cinerea in cannabis. Its efficacy, both in vitro and in planta, highlights its promise as a valuable component of integrated pest management strategies. Further research is warranted to fully elucidate its molecular mechanism of action and to optimize its application for consistent and effective disease control in commercial cannabis production. The comparative data and experimental protocols provided in this guide serve as a foundational resource for advancing these research and development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyoluteorin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Pyoluteorin, a natural antibiotic and antifungal agent. Adherence to these guidelines is critical for laboratory safety and environmental protection.

I. Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)Avoid release to the environment. Collect spillage.[1]

Recommended Personal Protective Equipment (PPE): [1]

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: Suitable respirator.

II. Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup: [1]

  • Ensure adequate ventilation and evacuate personnel to safe areas.

  • Wear full personal protective equipment.

  • Contain the spill to prevent further leakage. Keep the product away from drains and water courses.

  • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.

  • Decontaminate the spill area.

First Aid Measures: [1]

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.

  • Inhalation: Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

III. Proper Disposal Procedures

The primary directive for this compound disposal is to prevent environmental contamination and ensure compliance with all applicable regulations.

Step-by-Step Disposal Protocol:

  • Segregation: Collect this compound waste separately from other chemical waste streams to avoid incompatible mixtures.[2] Store in a designated, properly labeled, and sealed container.[1]

  • Container Management:

    • Use a dependable container compatible with this compound.[2]

    • Keep the container closed except when adding waste.[2]

    • For empty containers, triple rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][3]

  • Waste Characterization: Label the waste container clearly with "Hazardous Waste" and the name "this compound."

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant.[1] All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date and method.

Logical Flow for this compound Disposal:

This compound Disposal Workflow A This compound Waste Generated B Segregate Waste in a Labeled, Compatible Container A->B C Is the container full? B->C D Seal Container and Store in Designated Area C->D Yes E Continue Collection C->E No F Arrange for Pickup by Approved Waste Disposal Service D->F E->B G Transport to Approved Waste Disposal Plant F->G H Document Disposal G->H

This compound Disposal Workflow

IV. Storage of this compound

Proper storage is essential to maintain the stability of this compound and prevent accidental release.

Storage Conditions: [1]

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures:

    • -20°C (as a powder)

    • -80°C (in solvent)

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

References

Essential Safety and Logistical Information for Handling Pyoluteorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Pyoluteorin.

Quantitative Data Summary

A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₇Cl₂NO₃PubChem
Molecular Weight 272.08 g/mol PubChem[1]
Oral LD50 (mouse) 125 mg/kgJournal of Chemical & Engineering Data[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.Bioaustralis Fine Chemicals[3]
Storage Temperature Store at -20°CGlpBio[4]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure and ensure safety.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or latex, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin and clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a fume hood.

Operational Plans: Standard Handling and Storage Protocol

Adherence to a standardized protocol for handling and storing this compound is critical for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Weighing and Aliquoting : All weighing and aliquoting of solid this compound should be conducted in a chemical fume hood to prevent inhalation of dust particles.

  • Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. As this compound has limited water solubility, it is often dissolved in organic solvents like ethanol, methanol, DMF, or DMSO[3][4].

  • Storage : this compound should be stored in a tightly sealed container at -20°C[4]. The storage area should be clearly labeled.

  • Transportation : When transporting this compound within the laboratory, use a secondary container to minimize the risk of spills.

G Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Transport prep1 Don Appropriate PPE prep2 Prepare Clean Workspace prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solution in Fume Hood handling1->handling2 storage1 Store at -20°C in Sealed Container handling2->storage1 storage2 Use Secondary Container for Transport storage1->storage2

Standard Operating Procedure for this compound Handling

Emergency Procedures: Spill and Disposal Plans

In the event of a spill or the need for disposal, the following procedures should be strictly followed.

Spill Response:

  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Isolate : Cordon off the spill area to prevent further contamination.

  • Ventilate : If safe to do so, increase ventilation in the area.

  • Assess : Determine the extent of the spill and the materials involved.

  • Clean-up :

    • For small spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and absorb the spill.

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Report : Report the incident to the laboratory supervisor and follow institutional reporting procedures.

G This compound Spill Response Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps resp1 Evacuate Immediate Area resp2 Alert Others resp1->resp2 resp3 Isolate Spill resp2->resp3 clean1 Don Full PPE resp3->clean1 clean2 Contain and Absorb Spill clean1->clean2 clean3 Collect Waste in Sealed Container clean2->clean3 clean4 Decontaminate Area clean3->clean4 final1 Dispose of Waste Properly clean4->final1 final2 Report Incident final1->final2

This compound Spill Response Workflow

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation : Segregate this compound waste from other laboratory waste streams.

  • Containment : Collect solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a labeled, sealed, and chemical-resistant container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol Considerations

While specific experimental protocols will vary depending on the research application, the following general guidelines should be observed when working with this compound:

  • Concentration Determination : The concentration of this compound in experimental setups can vary. For example, in studies of its bioactivity, concentrations can range from micrograms to milligrams per milliliter[5].

  • Solvent Selection : Due to its limited aqueous solubility, this compound is often dissolved in solvents like DMSO or ethanol for in vitro assays[3][4]. The final concentration of the solvent in the experiment should be carefully controlled to avoid solvent-induced effects.

  • Stability : Be aware of the stability of this compound under your experimental conditions. Factors such as pH, temperature, and light exposure may affect its integrity. It has been noted to be unstable in acidic and alkaline solutions and under UV irradiation[6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyoluteorin
Reactant of Route 2
Pyoluteorin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。